rac 5-Phosphono Norvaline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-phosphonopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.ClH/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOLQDPGUQFTOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544270 | |
| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-96-0 | |
| Record name | 5-Phosphononorvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Molecular Crowbar: A Technical Guide to the Mechanism of Action of rac-5-Phosphono Norvaline Hydrochloride (AP5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
rac-5-Phosphono Norvaline Hydrochloride, commonly referred to as AP5 or APV in scientific literature, stands as a cornerstone pharmacological tool in the field of neuroscience.[1][2] As a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its utility in dissecting the intricacies of glutamatergic neurotransmission is unparalleled.[3] This guide delves into the core mechanism of action of rac-5-Phosphono Norvaline Hydrochloride, providing a detailed exploration of its interaction with the NMDA receptor at a molecular level. We will further examine the established experimental protocols for characterizing its antagonist activity and discuss the structural basis for its function. This document is intended to serve as an in-depth resource for researchers leveraging this critical compound to probe the roles of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathological states.[3][4]
The NMDA Receptor: A Coincidence Detector at the Synapse
The N-methyl-D-aspartate (NMDA) receptor is a unique subtype of ionotropic glutamate receptor that plays a pivotal role in the central nervous system.[5][6] Unlike other glutamate receptors, the NMDA receptor requires the simultaneous binding of two agonists—glutamate and a co-agonist, typically glycine or D-serine—for activation.[7][8] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of nearby AMPA receptors.[6] This dual requirement of ligand binding and voltage-dependent Mg2+ block allows the NMDA receptor to function as a "molecular coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization.[6]
NMDA receptors are heterotetrameric protein complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[7][9] The activation of the receptor leads to the opening of a non-selective cation channel that is highly permeable to calcium (Ca2+).[6][10] The subsequent influx of Ca2+ into the postsynaptic neuron triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, the cellular basis of learning and memory.[6][11]
Mechanism of Action: Competitive Antagonism at the Glutamate Binding Site
rac-5-Phosphono Norvaline Hydrochloride (a racemic mixture of D- and L-isomers) and its more active enantiomer, D-AP5, function as competitive antagonists at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][12][13] The term "competitive" signifies that AP5 directly competes with the endogenous agonist, glutamate, for the same binding pocket.[14]
The molecular structure of AP5, particularly its phosphono group and norvaline backbone, allows it to fit into the glutamate binding site within the ligand-binding domain (LBD) of the GluN2 subunit.[3][12] However, unlike glutamate which induces a conformational change that leads to channel opening, the binding of AP5 stabilizes the LBD in an "open" or inactive conformation.[12][13] This prevents the necessary structural rearrangement of the receptor complex that would otherwise lead to the gating of the ion channel.[12] Crystal structure studies have provided high-resolution insights into this mechanism, revealing that the phosphono group of D-AP5 forms a critical polar interaction with a tyrosine residue (Tyr730) within the GluN2A subunit's binding pocket.[12]
The following diagram illustrates the competitive antagonism of AP5 at the NMDA receptor.
Experimental Protocols for Characterizing AP5 Activity
The antagonist properties of rac-5-Phosphono Norvaline Hydrochloride are typically characterized using a combination of electrophysiological and biochemical assays.
Electrophysiological Recording
Whole-cell voltage-clamp recording from neurons is a gold-standard technique to assess the effect of AP5 on NMDA receptor-mediated currents.[2]
Protocol: Measurement of NMDA Receptor Currents
-
Preparation: Prepare acute brain slices or primary neuronal cultures.
-
Recording Setup: Patch a neuron using a glass micropipette and establish a whole-cell configuration.
-
Voltage Clamp: Hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block of the NMDA receptors.[2]
-
Isolation of NMDA Currents: Perfuse the preparation with a solution containing antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor-mediated currents.
-
Evoke Currents: Electrically stimulate presynaptic afferents to evoke synaptic NMDA currents.
-
AP5 Application: Bath-apply rac-5-Phosphono Norvaline Hydrochloride at varying concentrations.
-
Data Analysis: Measure the reduction in the amplitude of the evoked NMDA receptor current in the presence of AP5 to determine its inhibitory concentration (IC50).
Competitive Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Ki) of AP5 for the NMDA receptor. It measures the ability of unlabeled AP5 to displace a radiolabeled ligand that binds to the same site.
Protocol: Competitive Binding Assay
-
Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).
-
Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled NMDA receptor glutamate site antagonist (e.g., [3H]-CGP 39653) and varying concentrations of unlabeled rac-5-Phosphono Norvaline Hydrochloride.
-
Separation: After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the AP5 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.
The following workflow diagram illustrates the key steps in a competitive radioligand binding assay.
Quantitative Data Summary
The potency of rac-5-Phosphono Norvaline Hydrochloride and its isomers is quantified by their binding affinity (Ki) or their half-maximal inhibitory concentration (IC50). The D-isomer is significantly more potent than the L-isomer.
| Compound | Parameter | Value | Receptor/Assay Condition |
| D-AP5 | Kd | 1.4 µM | NMDA Receptor |
| DL-AP5 | IC50 | ~50 µM | Inhibition of NMDA-induced depolarization |
Note: Values can vary depending on the specific experimental conditions, tissue preparation, and radioligand used.[1][4]
Conclusion
rac-5-Phosphono Norvaline Hydrochloride is an indispensable tool in neuroscience research due to its specific and competitive antagonism of the NMDA receptor's glutamate binding site. Its mechanism of action, which involves the stabilization of an inactive conformation of the receptor's ligand-binding domain, is well-characterized. The experimental protocols detailed herein provide a framework for the reliable assessment of its inhibitory activity. A thorough understanding of AP5's molecular interactions with the NMDA receptor is crucial for its effective application in studies aimed at unraveling the complex roles of glutamatergic signaling in both physiological and pathological processes.
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An In-Depth Technical Guide to rac 5-Phosphono Norvaline Hydrochloride (MDL 100,453): A Tool for Probing NMDA Receptor Function
Abstract
This technical guide provides a comprehensive overview of rac 5-Phosphono Norvaline Hydrochloride, a crucial research tool for investigating the pathophysiology of N-methyl-D-aspartate (NMDA) receptor signaling. Also known by its designation MDL 100,453, this compound is a potent, competitive antagonist at the glutamate binding site of the NMDA receptor. Its utility is most pronounced in preclinical models of excitotoxicity-driven neuronal injury, such as ischemic stroke, and in studies of seizure propagation. This document details its mechanism of action, summarizes key research applications, provides validated experimental protocols for its characterization and use, and offers insights into data interpretation for researchers in neuropharmacology and drug development.
Introduction: Unveiling a Selective NMDA Receptor Antagonist
The NMDA receptor, a ligand-gated ion channel, is a cornerstone of excitatory neurotransmission in the central nervous system (CNS). Its activation is fundamental to synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium (Ca²⁺) influx, initiating a cascade of cytotoxic events—a phenomenon known as excitotoxicity—which is a key pathological feature in stroke, traumatic brain injury, and epilepsy.[1]
This compound, chemically (R,S)-4-Oxo-5-phosphononorvaline hydrochloride and widely cited as MDL 100,453, emerged as a valuable investigational tool due to its specific mechanism of action.[2][3] It is a phosphonic acid analogue of the endogenous ligand glutamate, allowing it to bind to the agonist recognition site on the GluN2 subunit of the NMDA receptor complex without activating the channel.[4] By competitively inhibiting glutamate binding, MDL 100,453 effectively prevents ion channel opening, thereby blocking the pathological Ca²⁺ surge associated with excitotoxic insults. Its utility lies in its ability to help delineate the specific contribution of NMDA receptor overactivation in various disease models.
Core Mechanism of Action: Competitive Inhibition of Glutamate Binding
The NMDA receptor is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[5] For channel activation, simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) is required, along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block within the channel pore.
MDL 100,453 acts as a classic competitive antagonist. It directly competes with glutamate for the binding pocket on the GluN2 subunit.[6] This binding event does not induce the conformational change necessary for channel opening. Consequently, even in the presence of the co-agonist and sufficient membrane depolarization, the ion channel remains closed, preventing the influx of Ca²⁺ and sodium (Na⁺). This targeted blockade is crucial for its neuroprotective and anticonvulsant effects.
The downstream consequence of this blockade is the attenuation of excitotoxic signaling pathways. By preventing the massive Ca²⁺ influx, MDL 100,453 inhibits the overactivation of downstream effectors such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn prevents the aberrant activation of transcription factors like cAMP-response element binding protein (CREB) and the engagement of apoptotic cascades.[7][8]
Key Research Applications & Supporting Data
The primary application of MDL 100,453 is as a pharmacological tool to investigate CNS pathologies involving NMDA receptor-mediated excitotoxicity.
Neuroprotection in Ischemic Stroke Models
A significant body of research has demonstrated the neuroprotective efficacy of MDL 100,453 in preclinical models of focal cerebral ischemia. Studies using the middle cerebral artery occlusion (MCAO) model in rats have shown that administration of MDL 100,453, even when initiated 30 minutes after the onset of ischemia, can significantly reduce infarct volume.[7][9][10] This therapeutic window is a critical aspect of its investigation, as it suggests potential for post-insult intervention. The neuroprotective effect is directly correlated with sustained blood levels of the compound.[7][11] These studies validate the hypothesis that NMDA receptor antagonism is a viable strategy for mitigating ischemic brain damage.
Anticonvulsant Activity
Abnormal NMDA receptor function is a known contributor to the pathophysiology of seizure disorders.[12] Consequently, NMDA receptor antagonists have been extensively evaluated for their anticonvulsive effects. While clinical development has been hampered by side effects, compounds like MDL 100,453 remain invaluable for preclinical research. They are used to explore the role of NMDA receptors in seizure initiation and propagation in various animal models, such as those induced by audiogenic stimuli or chemical convulsants.[8][12] The efficacy of these antagonists in preclinical models provides a strong rationale for the continued investigation of the glutamate system as a target for novel anti-seizure medications.[12]
Pharmacological Data Summary
| Compound | Mechanism of Action | Primary Binding Site | Typical Research Use |
| MDL 100,453 | Competitive Antagonist | GluN2 (Glutamate site) | Neuroprotection, Anticonvulsant |
| D-AP5 | Competitive Antagonist | GluN2 (Glutamate site) | Synaptic plasticity (LTP/LTD) |
| MK-801 (Dizocilpine) | Uncompetitive Channel Blocker | Pore (PCP site) | Inducing psychosis models, excitotoxicity |
| Ketamine | Uncompetitive Channel Blocker | Pore (PCP site) | Anesthesia, antidepressant research |
| Ifenprodil | Non-competitive Antagonist | GluN2B (Allosteric site) | Studying GluN2B-specific functions |
Table 1: Comparison of MDL 100,453 with other common NMDA receptor antagonists.
Experimental Protocols & Methodologies
The following protocols represent standard, validated methodologies for the characterization and application of a competitive NMDA receptor antagonist like MDL 100,453.
Protocol 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of the inhibitory effect of MDL 100,453 on NMDA receptor-mediated currents in cultured neurons or brain slices.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of MDL 100,453 for NMDA-evoked currents.
Materials:
-
Cells: Primary hippocampal neurons or brain slices.
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Continuously bubbled with 95% O₂/5% CO₂.
-
Internal Pipette Solution: Containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Agonists: NMDA and Glycine.
-
Antagonist: MDL 100,453 stock solution.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures according to standard laboratory procedures. Transfer to the recording chamber on the microscope stage and perfuse with aCSF.
-
Patching: Using a micromanipulator, approach a target neuron with a glass micropipette (3-7 MΩ resistance) filled with internal solution. Apply gentle negative pressure to form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. This allows electrical access to the entire cell.[8]
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Baseline Current: Perfuse the cell with aCSF containing a saturating concentration of glycine (e.g., 10 µM) and a sub-maximal concentration of NMDA (e.g., 30 µM) to evoke a stable inward current. This is the baseline NMDA current.
-
Antagonist Application: Apply increasing concentrations of MDL 100,453 (e.g., 10 nM to 100 µM) via the perfusion system while continuing to apply the NMDA/glycine solution.
-
Data Acquisition: Record the peak inward current at each concentration of MDL 100,453. Allow for washout between applications to ensure the return to baseline.
-
Analysis: Plot the percentage of inhibition of the NMDA current against the logarithm of the MDL 100,453 concentration. Fit the data with a sigmoidal dose-response curve to calculate the IC₅₀ value.
Protocol 2: In Vivo Neuroprotection Study (Rat MCAO Model)
This protocol is a robust method for evaluating the therapeutic potential of MDL 100,453 in a clinically relevant model of ischemic stroke.[7][10]
Objective: To determine if post-ischemic administration of MDL 100,453 reduces infarct volume.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Suite: Anesthesia machine, operating microscope, intraluminal suture for MCAO.
-
Compound Formulation: MDL 100,453 dissolved in sterile saline for intravenous (i.v.) administration. Vehicle control is sterile saline.
-
Delivery System: Syringe pumps for bolus injection and osmotic minipumps for continuous infusion.[7]
-
Endpoint Analysis: 2,3,5-triphenyltetrazolium chloride (TTC) stain for infarct visualization.
Experimental Workflow:
Step-by-Step Procedure:
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
MCAO Surgery: Anesthetize the rat and induce focal cerebral ischemia using the intraluminal suture method, which involves occluding the middle cerebral artery.
-
Randomization: Thirty minutes after initiating MCAO, randomly assign animals to either the treatment or vehicle control group. This timing is critical to test the compound's therapeutic, rather than prophylactic, potential.
-
Treatment Administration:
-
Monitoring: Monitor the animals for neurological deficits and overall health for the 24-hour duration of the infusion.
-
Endpoint Analysis: At 24 hours post-MCAO, euthanize the animals and harvest the brains. Section the brains and stain with TTC. Viable tissue stains red, while infarcted tissue remains white.
-
Quantification: Digitize the stained brain sections and use image analysis software to calculate the total infarct volume.
-
Statistical Analysis: Compare the mean infarct volume between the MDL 100,453-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant reduction in infarct volume in the treatment group indicates a neuroprotective effect.
Conclusion and Future Directions
This compound (MDL 100,453) is a well-characterized competitive NMDA receptor antagonist that has been instrumental in establishing the role of excitotoxicity in neuronal injury. Its proven efficacy in preclinical models of stroke and seizures underscores the therapeutic potential of targeting the NMDA receptor. While the clinical translation of broad-spectrum NMDA antagonists has been challenging, these foundational research compounds continue to be vital for dissecting signaling pathways and validating new, more selective therapeutic strategies, such as subtype-selective antagonists or allosteric modulators. Future research may leverage compounds like MDL 100,453 in combination with other neuroprotective agents or to explore their effects in more complex models of neurological disease.
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Targeting NMDA Receptor Complex in Management of Epilepsy. (n.d.). MDPI. Retrieved from [Link]12]
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Minematsu, K., Fisher, M., Li, L., Davis, M. A., & Baron, B. M. (1994). The competitive NMDA antagonist MDL-100,453 reduces infarct size after experimental stroke. Stroke, 25(6), 1241–1246.[7][10][11]
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Jiang, N., Zhang, R. L., Baron, B. M., & Chopp, M. (1996). Administration of a competitive NMDA antagonist MDL-100,453 reduces infarct size after permanent middle cerebral artery occlusion in rat. Journal of the Neurological Sciences, 138(1-2), 36–41.[9]
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Whitten, J. P., Baron, B. M., Muench, D., Miller, F., White, H. S., & McDonald, I. A. (1992). (R)-4-Oxo-5-phosphononorvaline: a new competitive glutamate antagonist at the NMDA receptor complex. Journal of Medicinal Chemistry, 35(23), 4371-4373.[6]
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Martínez-Vargas, M., et al. (2006). CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling. The EMBO Journal, 25(24), 5859-5870.[8][13]
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Role of NMDA receptors in the pathophysiology and treatment of status epilepticus. (2014). Epilepsia, 55(10), 1459-1469.[8]
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O'Neill, M. J., et al. (1998). Behavioral recovery patterns in rats receiving the NMDA receptor antagonist MDL 100,453 immediately post-stroke. Brain Research, 783(1), 129-138.[13]
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Barria, A., & Malinow, R. (2005). NMDA Receptor Subunit Composition Controls Synaptic Plasticity by Regulating Binding to CaMKII. Neuron, 48(2), 289-301.[14]
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GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases. (2023). International Journal of Molecular Sciences, 24(13), 10893.[5]
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An In-Depth Technical Guide to rac-5-Phosphono Norvaline Hydrochloride as an NMDA Receptor Antagonist
Introduction: The Critical Role of the NMDA Receptor and the Rationale for its Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system.[1] This ionotropic glutamate receptor is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits, which come in various subtypes (GluN2A-D).[1] The NMDA receptor possesses a unique dual activation requirement: the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[1] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane, making the NMDA receptor a sophisticated coincidence detector that links presynaptic glutamate release with postsynaptic activity.
This mechanism is fundamental to synaptic plasticity, the cellular basis for learning and memory.[2][3] However, the overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of cytotoxic events known as excitotoxicity. This process is a key pathological factor in a range of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[1][4] Consequently, the development of NMDA receptor antagonists has been a major focus of neuroscience research and drug development, aiming to mitigate neuronal damage and modulate pathological neurotransmission.[1][4]
NMDA receptor antagonists are broadly classified by their mechanism of action. Non-competitive antagonists, or channel blockers like MK-801, physically obstruct the ion channel pore.[1] In contrast, competitive antagonists directly compete with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit.[1][4] This guide provides a detailed technical overview of rac-5-Phosphono Norvaline Hydrochloride , a potent and selective competitive NMDA receptor antagonist widely used as a pharmacological tool to investigate the receptor's function.
Section 1: rac-5-Phosphono Norvaline Hydrochloride - Core Characteristics
Chemical Identity and Properties
-
Chemical Name: rac 5-Phosphono Norvaline Hydrochloride
-
Synonyms: MDL 100,453, (±)-2-Amino-5-phosphonopentanoic acid, DL-AP5, AP5[5][6][7]
-
CAS Number: 95306-96-0[8]
-
Molecular Formula: C₅H₁₃ClNO₅P[8]
-
Molecular Weight: 233.59 g/mol [8]
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClNO₅P | Pharmaffiliates[8] |
| Molecular Weight | 233.59 g/mol | Pharmaffiliates[8] |
| Appearance | Crystalline solid | Benchchem[2] |
Mechanism of Action: Competitive Antagonism
rac-5-Phosphono Norvaline Hydrochloride functions as a selective and potent competitive antagonist at the glutamate binding site of the NMDA receptor.[2][5] Its structure, a phosphonic acid analogue of glutamate, allows it to bind to the ligand-binding domain of the GluN2 subunit.[2][4]
Causality of Inhibition: By occupying the glutamate binding site, the antagonist prevents the neurotransmitter glutamate from binding and inducing the conformational change required for channel activation.[2] This competitive inhibition directly prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[2] This action is highly selective for NMDA receptors, with minimal impact on other ionotropic glutamate receptors like AMPA and kainate receptors at typical working concentrations.[2]
Caption: Competitive antagonism at the NMDA receptor.
Synthesis Overview
The synthesis of phosphono amino acids like rac-5-Phosphono Norvaline Hydrochloride is a multi-step process. While specific industrial synthesis protocols are proprietary, the general approach often involves starting with norvaline or its precursors, such as n-valeric acid.[9][10] A common strategy is the Arbuzov or a related reaction to introduce the phosphonate group onto a suitably functionalized carbon chain, followed by the introduction or modification of the amino acid moiety. For instance, a protected haloalkyl intermediate can be reacted with a phosphite ester, followed by deprotection and hydrolysis steps to yield the final amino phosphonic acid.[11]
Section 2: In Vitro Characterization Protocols
To rigorously define the antagonist profile of a compound, a combination of binding affinity and functional assays is essential.
Experiment: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of rac-5-Phosphono Norvaline Hydrochloride for the NMDA receptor.
Principle: This assay measures the ability of the unlabeled test compound (the "competitor," rac-5-Phosphono Norvaline HCl) to displace a radiolabeled ligand that is known to bind to the glutamate site of the NMDA receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be used to calculate the inhibitory constant, Kᵢ.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous glutamate.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Incubation:
-
In a series of tubes, combine the prepared cortical membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653, a competitive antagonist), and varying concentrations of rac-5-Phosphono Norvaline Hydrochloride.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known non-radioactive ligand, e.g., L-glutamate).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes (and bound radioligand).[12]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Experiment: Whole-Cell Patch-Clamp Electrophysiology
Objective: To functionally characterize the inhibitory effect of rac-5-Phosphono Norvaline Hydrochloride on NMDA receptor-mediated currents and determine its IC₅₀.
Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through NMDA receptors on the membrane of a single cell.[13][14][15] By applying NMDA and its co-agonist to evoke a current, and then co-applying the antagonist, a dose-dependent reduction in the current can be quantified.[13][16]
Step-by-Step Methodology:
-
Cell Preparation:
-
Establishing a Whole-Cell Recording:
-
Fill a glass micropipette (electrode) with an appropriate internal solution (e.g., cesium-based to block K⁺ channels) and approach a target cell.
-
Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration. This provides electrical access to the cell's interior.
-
-
Voltage-Clamp Recording:
-
"Clamp" the cell's membrane potential at a fixed holding potential (e.g., -70 mV).
-
Use a fast perfusion system to apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell. This will activate the NMDA receptors and evoke an inward current. Ensure the external solution is Mg²⁺-free to prevent channel block at negative potentials.
-
Record the baseline NMDA-evoked current.
-
-
Antagonist Application and Data Acquisition:
-
Apply a solution containing NMDA, glycine, and a specific concentration of rac-5-Phosphono Norvaline Hydrochloride.
-
Record the reduced current amplitude in the presence of the antagonist.
-
Wash out the antagonist and ensure the current returns to the baseline level.
-
Repeat this process for a range of antagonist concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, the concentration at which the antagonist produces 50% of its maximal inhibition.
-
| Parameter | Expected Outcome for a Potent Antagonist |
| Binding Affinity (Kᵢ) | Low nanomolar to low micromolar range |
| Functional Potency (IC₅₀) | Low micromolar range (~50 µM)[5] |
Section 3: In Vivo and Behavioral Applications
Moving from in vitro systems to living organisms is crucial for understanding the physiological and behavioral consequences of NMDA receptor antagonism.
Experiment: Morris Water Maze for Spatial Learning
Objective: To assess the impact of rac-5-Phosphono Norvaline Hydrochloride on spatial learning and memory, a process known to be NMDA receptor-dependent.
Principle: The Morris water maze is a classic behavioral task for rodents that requires the animal to use distal spatial cues to locate a hidden platform submerged in a pool of opaque water.[18] Since the formation of spatial memory relies on hippocampal long-term potentiation (LTP), which is NMDA receptor-dependent, antagonists like AP5 are expected to impair learning in this task.[18][19]
Step-by-Step Methodology:
-
Animal Preparation and Drug Administration:
-
Use adult male rats or mice. Implant a cannula directed at a cerebral ventricle for intracerebroventricular (ICV) drug delivery.
-
Connect the cannula to an osmotic minipump to allow for chronic infusion of either vehicle (control group) or rac-5-Phosphono Norvaline Hydrochloride at a specific dose throughout the experiment.[18]
-
-
Acquisition Phase (Training):
-
For several consecutive days, conduct multiple training trials per day.
-
Place the animal into the pool from one of several quasi-random start locations.
-
Record the time it takes for the animal to find and climb onto the hidden platform (escape latency) and the path taken using a video tracking system.
-
If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding cues.
-
-
Probe Trial (Memory Test):
-
After the final day of training, remove the platform from the pool.
-
Place the animal in the pool for a single trial (e.g., 60 seconds).
-
Record and analyze the time spent swimming in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Learning: Compare the escape latencies across training days. The control group should show a significant decrease in escape latency, indicating learning. The AP5-treated group is expected to show impaired learning (i.e., longer escape latencies that do not decrease as rapidly).[18]
-
Memory: In the probe trial, the control group should spend significantly more time in the target quadrant than in other quadrants. The AP5-treated group is expected to show a less precise search, spending a more equal amount of time across all quadrants, indicating a memory deficit.
-
Pharmacokinetic Considerations
The translation of in vitro potency to in vivo efficacy is critically dependent on the compound's pharmacokinetic profile. While detailed pharmacokinetic data for rac-5-Phosphono Norvaline Hydrochloride is not extensively published in general literature, key considerations for any CNS drug candidate include:
-
Blood-Brain Barrier (BBB) Penetration: As a charged, hydrophilic molecule, peripheral administration of AP5 results in poor BBB penetration. This is why in vivo neuroscience studies often rely on direct CNS administration via ICV or local microinfusion.[18]
-
Metabolism and Elimination: The metabolic stability and clearance rate determine the compound's half-life in the brain and body.[20][21] For phosphonate-containing compounds, renal excretion can be a significant clearance pathway. The half-life following an intravenous bolus is typically short.[21][22]
Conclusion and Future Perspectives
rac-5-Phosphono Norvaline Hydrochloride (AP5) is an invaluable pharmacological tool that has been instrumental in elucidating the fundamental roles of the NMDA receptor in synaptic function and plasticity. Its high selectivity as a competitive antagonist for the glutamate binding site allows researchers to precisely dissect NMDA receptor-mediated processes from those governed by other glutamate receptors.
The experimental protocols detailed in this guide—from in vitro binding and electrophysiological assays to in vivo behavioral paradigms—represent a standard workflow for characterizing such an antagonist. The data derived from these experiments provide a comprehensive profile of the compound's potency, mechanism, and physiological effects.
While the therapeutic potential of first-generation competitive antagonists like AP5 has been limited by side effects and poor pharmacokinetic properties, the knowledge gained from their use continues to inform the development of more sophisticated modulators of NMDA receptor function.[1][23] Future research directions include the development of subunit-selective antagonists and allosteric modulators that can fine-tune receptor activity rather than blocking it entirely, offering a more nuanced approach to treating the wide array of neurological and psychiatric disorders linked to NMDA receptor dysfunction.[1]
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Journal of Neuroscience. (2020, April 29). A Model to Study NMDA Receptors in Early Nervous System Development. Journal of Neuroscience. Retrieved from [Link]
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ResearchGate. (2023, December 5). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. ResearchGate. Retrieved from [Link]
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University of Iowa. (2003, August 8). Synthesis of 5'-amino-5'-phosphonate analogues of pyrimidine nucleoside monophosphates. University of Iowa. Retrieved from [Link]
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PubMed. (n.d.). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed. Retrieved from [Link]
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PubMed. (n.d.). Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion. PubMed. Retrieved from [Link]
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Frontiers. (2022, July 18). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity. PMC. Retrieved from [Link]
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MDPI. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Retrieved from [Link]
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YouTube. (2022, March 3). BEACON Seminar: A computational perspective on NMDA receptor antagonism in psychiatry. YouTube. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441). FooDB. Retrieved from [Link]
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PLOS One. (2018, February 5). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Retrieved from [Link]
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A Researcher's Guide to rac 5-Phosphono Norvaline Hydrochloride (MDL 100,453): A Tool for Interrogating the NMDA Receptor Glycine Site
Abstract
This technical guide provides an in-depth overview of rac 5-Phosphono Norvaline Hydrochloride, also known as MDL 100,453, a potent and selective antagonist for the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. We will explore its mechanism of action, outline its key applications in neuroscience research—including neuroprotection, anticonvulsant studies, and the investigation of synaptic plasticity—and provide detailed, field-tested protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a precise tool for dissecting the role of NMDA receptor signaling in health and disease.
Part 1: Core Mechanism of Action: Targeting the NMDA Receptor Glycine Site
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a key pathological process in numerous neurological disorders. Unlike competitive antagonists that block the glutamate binding site or channel blockers that occlude the ion pore, this compound offers a more nuanced approach. It targets the strychnine-insensitive glycine co-agonist site (formerly known as the glycineB site), an essential modulatory site for receptor activation.
For the NMDA receptor channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.[1][2][3] this compound acts as a competitive antagonist at this glycine site, preventing the conformational changes necessary for channel gating, even in the presence of glutamate. This blockade effectively inhibits the influx of Ca²⁺, a critical downstream signal for both physiological processes like Long-Term Potentiation (LTP) and pathological excitotoxic cascades.[4]
The significance of this mechanism is twofold:
-
High Specificity: It allows researchers to isolate the contribution of the glycine co-agonist site to overall NMDA receptor function.
-
Potential Therapeutic Profile: Targeting a modulatory site rather than the primary glutamate site was hypothesized to offer a better side-effect profile, as it might temper, rather than abolish, NMDA receptor activity. Glycine site antagonists have been shown to produce fewer of the undesirable behavioral side effects seen with channel blockers like PCP.[3]
The binding of this compound prevents the necessary co-activation by glycine, thereby inhibiting ion channel opening and subsequent calcium (Ca²⁺) influx. This is the foundational mechanism for its neuroprotective and anticonvulsant effects.
Part 2: Physicochemical Properties & Experimental Formulation
Precise and reproducible experimental outcomes begin with the correct preparation and handling of the compound. The hydrochloride salt form generally confers improved solubility in aqueous solutions compared to the free acid.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 95306-96-0 | [5][6] |
| Molecular Formula | C₅H₁₃ClNO₅P | [5][6] |
| Molecular Weight | 233.59 g/mol | [5][6] |
| Appearance | White Solid | [6] |
| Solubility | Soluble in water and DMSO. For best results, prepare fresh aqueous solutions daily. | Manufacturer Data |
| Storage | Store at -20°C for long-term stability. Allow to warm to room temperature before opening. | Manufacturer Data |
Protocol: Preparation of Stock and Working Solutions
Causality: A high-concentration, stable stock solution in an appropriate solvent (like DMSO or water) is crucial for minimizing solvent effects in the final experimental medium and for accurate serial dilutions. For cellular or in vivo work, the final concentration of solvents like DMSO should be kept to a minimum (typically <0.1%) to avoid off-target effects.
1. Stock Solution (e.g., 10 mM): a. Weigh out 2.34 mg of this compound. b. Add 1 mL of sterile, deionized water (or DMSO). c. Vortex thoroughly until fully dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
2. Working Solution (e.g., 100 µM in Artificial Cerebrospinal Fluid - ACSF): a. Thaw a stock solution aliquot. b. Dilute the 10 mM stock 1:100 in the final experimental buffer (e.g., add 10 µL of stock to 990 µL of ACSF). c. Ensure the pH of the final solution is checked and adjusted if necessary, as the compound is acidic. d. Prepare fresh on the day of the experiment.
Part 3: Applications in Neuroscience Research & Experimental Protocols
Application 1: Neuroprotection in Models of Ischemic Stroke
Rationale: A primary driver of neuronal death following an ischemic event is excitotoxicity, caused by excessive glutamate release and subsequent NMDA receptor overactivation.[2] By blocking the glycine co-agonist site, this compound can mitigate this toxic Ca²⁺ influx, thereby protecting neurons from ischemic damage.[7][8] This makes it a valuable tool for studying neuroprotective mechanisms and screening potential therapeutics.[7][9][10]
Protocol: In Vivo Neuroprotection in a Gerbil Model of Global Cerebral Ischemia
This protocol is adapted from methodologies that have successfully demonstrated the neuroprotective effects of competitive NMDA antagonists.[8]
-
Animal Model: Use adult Mongolian gerbils, which have an incomplete circle of Willis, making them a reliable model for global ischemia.
-
Ischemia Induction: Anesthetize the animals. Expose and occlude both common carotid arteries for 5 minutes using atraumatic clips.
-
Drug Administration:
-
Treatment Group: Administer this compound (e.g., 10-30 mg/kg, intraperitoneally) 30 minutes prior to ischemia and again immediately upon reperfusion. The precise dose should be determined in pilot studies.
-
Control Group: Administer an equivalent volume of saline vehicle.
-
-
Behavioral Assessment: At 4 days post-ischemia, assess locomotor activity. Ischemic animals typically show hyperactivity, which should be attenuated by an effective neuroprotectant.[8]
-
Histological Analysis: At 7 days post-ischemia, perfuse the animals and prepare brain sections. Perform Nissl or Fluoro-Jade staining to quantify neuronal survival, particularly in the vulnerable CA1 region of the hippocampus.
-
Data Analysis: Compare the number of surviving neurons and the locomotor activity scores between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant increase in neuronal survival and a reduction in hyperactivity in the treated group indicates neuroprotection.[8]
Application 2: Anticonvulsant Activity Screening
Rationale: The spread of seizure activity is often mediated by glutamatergic signaling. NMDA receptor antagonists have well-documented anticonvulsant properties.[11][12][13][14] Glycine site antagonists, in particular, have been shown to be effective against seizures induced by various chemoconvulsants and in kindling models.[11][15]
Table 2: Comparative Anticonvulsant Activity of Glycine Site Antagonists
| Model | Compound | Administration | ED₅₀ | Source |
| Sound-induced seizures (DBA/2 mice) | MDL 104,653 | i.p. | 6.1 µmol/kg | [11] |
| Sound-induced seizures (DBA/2 mice) | MDL 104,653 | p.o. | 23.0 µmol/kg | [11] |
| Maximal Electroshock (MES) (mice) | Various | i.p. | 8 - 100 mg/kg | [13][15] |
| Amygdala-Kindled Seizures (rats) | MDL 104,653 | i.p. | ~37-74 µmol/kg | [11] |
Protocol: Maximal Electroshock (MES) Seizure Test in Mice
This is a standard screening test for compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use adult male mice.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5, 10, 20, 40 mg/kg) to different groups of mice. Administer a vehicle control to another group.
-
Time to Peak Effect: Wait for the optimal time window post-injection for the drug to reach peak effect (typically 30-60 minutes, to be determined empirically).
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: For each dose, calculate the percentage of animals protected from the tonic seizure. Determine the ED₅₀ (the dose that protects 50% of animals) using probit analysis. This provides a quantitative measure of the compound's anticonvulsant potency.[16]
Application 3: Probing Synaptic Plasticity (LTP)
Rationale: Long-Term Potentiation (LTP) is a cellular correlate of learning and memory that is critically dependent on NMDA receptor activation and subsequent Ca²⁺ influx.[4][17] Applying an NMDA receptor antagonist like this compound should block the induction of LTP without affecting baseline synaptic transmission. This makes it a perfect tool to confirm the NMDA-receptor dependence of observed synaptic plasticity.[18][19][20]
Protocol: Ex Vivo Electrophysiology in Hippocampal Slices
-
Slice Preparation: Prepare acute transverse hippocampal slices (300-400 µm) from an adult rodent.
-
Recording Setup: Place a slice in a recording chamber continuously perfused with oxygenated ACSF. Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After equilibration, record stable baseline fEPSPs for at least 20 minutes by stimulating every 30 seconds.
-
Drug Application: Switch to ACSF containing the desired concentration of this compound (e.g., 30-100 µM). Perfuse for at least 20-30 minutes to ensure full equilibration in the tissue.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Self-Validation/Control: In a separate control experiment, perform the same procedure with vehicle-only ACSF. A robust and lasting potentiation of the fEPSP slope should be observed.
-
Data Interpretation: In the presence of this compound, the HFS protocol should fail to induce a lasting potentiation of the fEPSP, with the response returning to baseline levels shortly after stimulation. This demonstrates that the induction of LTP in this pathway is dependent on the activation of the NMDA receptor glycine site.[18][19]
Part 4: Summary and Future Directions
This compound is a powerful and selective pharmacological tool for the neuroscience researcher. Its specific antagonism at the NMDA receptor glycine co-agonist site allows for the precise dissection of glutamatergic signaling pathways. It has proven utility in models of neurodegeneration, epilepsy, and synaptic plasticity.
Future research may focus on using this compound to explore the differential roles of GluN1 subunit splice variants, to investigate the therapeutic window for neuroprotection in more complex stroke models, or to understand the nuanced contribution of glycine site modulation to cognitive processes. As with any pharmacological agent, careful experimental design, including appropriate dose-response curves and controls, is paramount to generating robust and interpretable data.
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An In-depth Technical Guide on rac 5-Phosphono Norvaline Hydrochloride and its Impact on Synaptic Transmission
This guide provides an in-depth exploration of rac 5-Phosphono Norvaline Hydrochloride, a pivotal pharmacological tool in neuroscience research. We will delve into its mechanism of action as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist and elucidate its profound effects on synaptic transmission. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on utilizing this compound to investigate the intricacies of glutamatergic neurotransmission and synaptic plasticity.
Introduction to this compound
This compound is the racemic mixture of the 5-phosphono derivative of norvaline, supplied as a hydrochloride salt.[1][2] In the field of neuroscience, it is more commonly known by the abbreviation for its active enantiomer, D-2-amino-5-phosphonovaleric acid (D-AP5 or D-APV).[3][4] The racemic form, DL-AP5, contains both the D- and L-isomers.[5] The D-isomer is the biologically active component, exhibiting a significantly higher potency as an NMDA receptor antagonist than the L-isomer.[5] This compound is a synthetic amino acid derivative that acts as a selective competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] Its high affinity and selectivity for NMDA receptors over other glutamate receptors, such as AMPA and kainate receptors, have established it as an indispensable tool for dissecting the roles of NMDA receptors in synaptic function.[6][8]
Below is a summary of the key properties of this compound and its active D-isomer.
| Property | This compound | D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) |
| CAS Number | 95306-96-0[1][2] | 79055-68-8[4][6] |
| Molecular Formula | C5H13ClNO5P[1][2] | C5H12NO5P[4] |
| Molecular Weight | 233.59 g/mol [1][2] | 197.13 g/mol [4] |
| Primary Target | NMDA Receptor (Glutamate Binding Site)[6] | NMDA Receptor (Glutamate Binding Site)[6] |
| Mechanism of Action | Competitive Antagonist[6] | Competitive Antagonist[6] |
| Form | White Solid[1] | Powder[4] |
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
The primary mechanism of action of this compound is the competitive antagonism of the NMDA receptor at the glutamate binding site.[6] NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and synaptic plasticity.
The activation of the NMDA receptor is a complex process that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg2+). This voltage-dependent Mg2+ block is only relieved upon depolarization of the postsynaptic membrane, typically initiated by the activation of AMPA receptors. Once the Mg2+ block is removed and both agonists are bound, the NMDA receptor channel opens, allowing the influx of calcium ions (Ca2+) into the postsynaptic neuron. This rise in intracellular Ca2+ concentration is a critical trigger for a cascade of downstream signaling events that underpin synaptic plasticity.[6]
This compound, specifically its D-isomer, competes with glutamate for binding to the GluN2 subunit of the NMDA receptor. By occupying this site, it prevents glutamate from binding and subsequently inhibits the opening of the ion channel, thereby blocking the influx of Ca2+.[6] This action effectively uncouples synaptic activity from the downstream signaling pathways that lead to changes in synaptic strength.
Impact on Synaptic Transmission and Plasticity
By blocking NMDA receptor function, this compound has profound effects on both basal synaptic transmission and long-term synaptic plasticity.
Modulation of Excitatory Postsynaptic Potentials (EPSPs)
At many central synapses, fast excitatory synaptic transmission is primarily mediated by AMPA receptors. However, NMDA receptors contribute a slower component to the excitatory postsynaptic potential (EPSP).[9] The application of this compound selectively blocks this NMDA receptor-mediated component of the EPSP, leaving the faster AMPA receptor-mediated component intact.[8][9] This makes it an invaluable tool for isolating and studying the contribution of each receptor subtype to the overall synaptic response.
Inhibition of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity believed to underlie learning and memory.[6] The induction of most forms of LTP and LTD at excitatory synapses is critically dependent on the influx of Ca2+ through NMDA receptors.[6]
-
LTP: High-frequency stimulation of presynaptic neurons leads to a sustained depolarization of the postsynaptic membrane, relieving the Mg2+ block of NMDA receptors and allowing for a significant influx of Ca2+. This large increase in intracellular Ca2+ activates downstream signaling cascades, such as the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the insertion of more AMPA receptors into the postsynaptic membrane and a long-lasting enhancement of synaptic strength. This compound potently blocks the induction of LTP by preventing this initial Ca2+ influx.[6]
-
LTD: Low-frequency stimulation of presynaptic neurons results in a more modest and prolonged increase in postsynaptic Ca2+ levels. This smaller rise in Ca2+ activates different downstream signaling pathways, often involving protein phosphatases, which leads to the removal of AMPA receptors from the postsynaptic membrane and a long-lasting depression of synaptic strength. The induction of many forms of LTD is also dependent on NMDA receptor activation and is therefore blocked by this compound.
Experimental Protocols for Investigating the Effects of this compound
A variety of experimental techniques can be employed to study the effects of this compound on synaptic transmission. The choice of methodology depends on the specific research question.
Electrophysiological Studies in Brain Slices
Electrophysiology is a powerful technique for directly measuring the effects of this compound on synaptic transmission and plasticity in isolated brain tissue.[10][11]
Objective: To assess the effect of this compound on basal synaptic transmission and long-term potentiation (LTP) in hippocampal slices.
Step-by-Step Methodology:
-
Brain Slice Preparation:
-
Anesthetize an animal (e.g., a rat or mouse) in accordance with approved animal care protocols.[12]
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[12]
-
Prepare acute hippocampal slices (typically 300-400 µm thick) using a vibratome.[12]
-
Allow the slices to recover in oxygenated aCSF for at least one hour before recording.[12]
-
-
Recording Setup:
-
Transfer a slice to a submersion recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).[12]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11][13]
-
-
Baseline Recording:
-
Drug Application:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 50-100 µM).
-
Switch the perfusion to the aCSF containing this compound and record for another 20-30 minutes to observe its effect on basal synaptic transmission.
-
-
LTP Induction and Recording:
-
In a separate set of control slices (without the drug), induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[11][14]
-
Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
In the presence of this compound, apply the same HFS protocol and observe the effect on LTP induction.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs to quantify synaptic strength.
-
Normalize the fEPSP slopes to the pre-drug or pre-HFS baseline.
-
Use appropriate statistical tests to compare the effects of this compound on basal synaptic transmission and LTP.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.[15][16]
Objective: To determine if blocking NMDA receptors with this compound alters the extracellular levels of glutamate and GABA in a specific brain region.
Step-by-Step Methodology:
-
Surgical Implantation:
-
Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., the hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[15]
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Baseline Collection:
-
Collect several baseline samples to establish stable extracellular neurotransmitter levels.
-
-
Drug Administration:
-
Administer this compound either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
-
Post-Drug Collection:
-
Continue to collect dialysate samples for a designated period after drug administration.
-
-
Sample Analysis:
-
Analyze the concentration of glutamate, GABA, and other relevant neurochemicals in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method.[17]
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline values.
-
Use statistical analysis to determine if this compound significantly altered the extracellular levels of the measured neurotransmitters.
-
Behavioral Assays
Behavioral assays are essential for understanding the functional consequences of NMDA receptor blockade at the whole-organism level.[18][19]
Objective: To investigate the effects of this compound on learning and memory using a spatial memory task, such as the Morris water maze.
Step-by-Step Methodology:
-
Apparatus:
-
Use a large circular pool filled with opaque water containing a hidden escape platform.
-
-
Habituation:
-
Allow the animals to acclimate to the testing room and handle them for several days before the experiment.
-
-
Drug Administration:
-
Administer this compound or a vehicle control at a predetermined time before the behavioral testing. The route of administration (e.g., intraperitoneal, intracerebroventricular) and dosage should be optimized based on previous studies.[20]
-
-
Acquisition Phase:
-
Over several consecutive days, conduct multiple training trials per day.
-
For each trial, place the animal in the pool from different starting locations and allow it to search for the hidden platform.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial:
-
After the acquisition phase, remove the platform and conduct a probe trial.
-
Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the drug-treated and control groups.
-
In the probe trial, compare the time spent in the target quadrant between the two groups.
-
Statistical analysis will reveal if this compound impaired the acquisition of spatial memory.
-
Safety and Handling
This compound is a chemical irritant.[21] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7][21] When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[21] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[21] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[21]
Conclusion
This compound is a potent and selective competitive antagonist of the NMDA receptor. Its ability to block the glutamate binding site and prevent Ca2+ influx makes it an invaluable tool for investigating the role of NMDA receptors in synaptic transmission and plasticity. The experimental protocols outlined in this guide provide a framework for researchers to explore the multifaceted effects of this compound, from the molecular level of synaptic currents to the complex behavioral outputs of learning and memory. As with any pharmacological agent, careful experimental design, including appropriate controls and dosage considerations, is paramount for obtaining reliable and interpretable results.
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A Technical Guide to the Role of rac-5-Phosphono Norvaline Hydrochloride (AP5) in Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synaptic Basis of Memory and the Role of AP5
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. This phenomenon is widely considered one of the major cellular mechanisms underlying learning and memory.[1][2][3] At the heart of many forms of LTP, particularly in the hippocampus, lies the N-methyl-D-aspartate (NMDA) receptor. The study and confirmation of the NMDA receptor's role in LTP were made possible by selective pharmacological tools. Among the most crucial of these is rac-5-Phosphono Norvaline Hydrochloride, more commonly known as 2-Amino-5-phosphonopentanoic acid (AP5 or APV).[4] This technical guide provides an in-depth exploration of AP5, detailing its mechanism of action and its indispensable role in dissecting the molecular underpinnings of synaptic plasticity.
Section 1: The NMDA Receptor: A Molecular Coincidence Detector
To understand the function of AP5, one must first appreciate the unique properties of its target, the NMDA receptor (NMDAR). The NMDAR is a glutamate-gated ion channel with several key features that allow it to act as a "coincidence detector," initiating LTP only when specific conditions are met.[5]
-
Dual Agonist Requirement: The NMDAR requires the binding of both the primary neurotransmitter, glutamate, and a co-agonist (either glycine or D-serine) to open.
-
Voltage-Dependent Magnesium Block: At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[2][5] This block is only relieved when the postsynaptic membrane becomes sufficiently depolarized.[5]
-
Calcium Permeability: Upon opening, the NMDAR channel is highly permeable to calcium ions (Ca²⁺).[5][6]
This elegant system ensures that the NMDAR channel opens only when there is simultaneous presynaptic activity (glutamate release) and significant postsynaptic depolarization (to expel the Mg²⁺ ion). The subsequent influx of Ca²⁺ acts as a critical second messenger, triggering a cascade of intracellular signaling events that lead to the strengthening of the synapse.[1][5]
Section 2: AP5: A Selective and Competitive NMDAR Antagonist
(DL)-2-Amino-5-phosphonopentanoic acid (AP5) is a structural analog of glutamate. Its utility in neuroscience stems from its function as a potent and selective competitive antagonist of the NMDA receptor.[4][7][8]
Mechanism of Action: AP5 acts by competing directly with glutamate for its binding site on the GluN2 subunits of the NMDA receptor complex.[4][9][10][11] By occupying this site, AP5 prevents the glutamate-induced conformational change necessary for channel opening, effectively blocking ion flux through the channel. Crucially, AP5 is highly selective for the NMDA receptor and does not significantly affect other ionotropic glutamate receptors like AMPA or Kainate receptors at typical working concentrations.[9][10]
The commercially available compound is often a racemic mixture (DL-AP5). However, the biological activity resides almost entirely in the D-isomer (D-AP5), which is approximately 52 times more potent than the L-isomer.[9][10]
Pharmacological Profile: The efficacy of AP5 in blocking NMDARs is concentration-dependent. Understanding its potency is critical for designing experiments that effectively isolate NMDAR-dependent processes.
| Parameter | Value | Source |
| Isomer | D-AP5 (more active form) | [9][10] |
| Binding Affinity (Kd) | ~1.4 µM | [7][11] |
| IC50 (in vitro cortical wedges) | ~3.7 µM | [12] |
| Typical In Vitro Working Concentration | 50-100 µM | [4][13][14][15] |
Table 1: Key Pharmacological Parameters for D-AP5.
Section 3: The Pivotal Role of AP5 in Elucidating LTP Mechanisms
The discovery that AP5 could block the induction of LTP without affecting baseline synaptic transmission was a landmark finding in neuroscience.[16] It provided the first direct evidence that NMDAR activation is necessary for the induction of this form of synaptic plasticity.
An archetypal LTP experiment in the CA1 region of the hippocampus involves delivering a high-frequency train of electrical stimuli (a tetanus) to presynaptic Schaffer collateral fibers while recording the response in postsynaptic CA1 neurons.
-
Without AP5: The tetanus causes massive glutamate release and strong postsynaptic depolarization, fulfilling the coincidence detection requirements of the NMDAR. This leads to Ca²⁺ influx and the subsequent induction of LTP, observed as a sustained increase in the synaptic response to single test pulses.
-
With AP5: When the same experiment is performed in the presence of AP5 (typically 50 µM), the tetanus still causes glutamate release, but AP5 prevents it from binding to and activating NMDARs.[13][17][18] Consequently, there is no significant postsynaptic Ca²⁺ influx through NMDARs, and LTP induction is completely blocked.[16][19]
This simple yet elegant experimental design, replicated in countless studies, firmly established the NMDAR as the critical trigger for LTP induction.[20][21][22]
Section 4: Detailed Experimental Protocol - LTP Inhibition by AP5
This protocol outlines the key steps for demonstrating NMDAR-dependent LTP in acute hippocampal slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 117 NaCl, 5.3 KCl, 2.5 CaCl₂, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose. Equilibrate by bubbling with 95% O₂ / 5% CO₂.[23]
-
D-AP5 Stock Solution: Prepare a 50 mM stock solution of D-AP5 in dH₂O. Store at -20°C.[7]
2. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., P21-P40 rat or mouse) according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[3]
-
Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[24]
3. Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar) in the Schaffer collaterals (stratum radiatum of CA1) and a recording electrode (glass micropipette filled with aCSF) in the dendritic layer of CA1, ~400 µm away.[23]
-
Deliver biphasic constant-current pulses (0.1 ms duration) to evoke field excitatory postsynaptic potentials (fEPSPs).
4. Experimental Procedure:
-
Baseline Recording: Adjust stimulus intensity to elicit an fEPSP slope that is 30-40% of the maximum response. Record a stable baseline for at least 20-30 minutes by delivering test pulses every 30 seconds.
-
Drug Application: For the experimental group, switch the perfusion to aCSF containing 50 µM D-AP5. Allow the drug to perfuse for at least 20 minutes before inducing LTP. For the control group, continue perfusing with standard aCSF.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[23]
-
Post-Induction Recording: Immediately following the HFS, resume baseline stimulation (one pulse every 30 seconds) and record for at least 60 minutes to observe the potentiation (or lack thereof).
5. Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all slope values to the average slope recorded during the baseline period.
-
Plot the normalized fEPSP slope against time. In the control group, a sustained potentiation well above 100% of baseline should be observed. In the AP5 group, the fEPSP slope should return to baseline levels shortly after the HFS.
Section 5: Downstream Signaling Pathways Blocked by AP5
The influx of Ca²⁺ through the NMDAR initiates a complex signaling cascade that culminates in the expression of LTP. By preventing this initial Ca²⁺ trigger, AP5 effectively blocks all subsequent downstream events.[5]
The primary effector for Ca²⁺ is Calmodulin, which, when bound to Ca²⁺, activates several key protein kinases:
-
Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme that autophosphorylates, becoming persistently active. CaMKII phosphorylates existing AMPA receptors, increasing their conductance, and promotes the insertion of new AMPA receptors into the postsynaptic membrane.[1][6]
-
Protein Kinase C (PKC) and Protein Kinase A (PKA): Also activated by the Ca²⁺ signal, these kinases contribute to the phosphorylation of various substrates involved in AMPA receptor trafficking and regulation.[5]
The net result of this cascade is an increase in the number and function of AMPA receptors at the synapse, meaning that for a given amount of glutamate released, the postsynaptic response is larger—the synapse has been potentiated. AP5's blockade of the NMDAR prevents this entire sequence from starting.
Conclusion
rac-5-Phosphono Norvaline Hydrochloride (AP5) is more than just a chemical reagent; it has been a fundamental key to unlocking our modern understanding of synaptic plasticity. Its high selectivity and potent competitive antagonism of the NMDA receptor allowed researchers to definitively prove that NMDAR activation is the critical inductive trigger for the most widely studied forms of long-term potentiation. The continued use of AP5 in in vitro and in vivo models remains essential for dissecting the complex mechanisms of learning and memory and for the development of novel therapeutics targeting glutamatergic signaling.
References
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Wikipedia. (n.d.). AP5. Retrieved from [Link]
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Citri, A., & Malenka, R. C. (2008). Synaptic Plasticity: Multiple Forms, Functions, and Mechanisms. Neuropsychopharmacology, 33(1), 18–41. Available from: [Link]
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Fonseca, R., Vabulas, R. M., Hartl, F. U., Bonhoeffer, T., & Nagerl, U. V. (2006). A balance of protein synthesis and proteasome-dependent degradation determines the maintenance of LTP. Neuron, 52(2), 239-245. Available from: [Link]
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Purdue University. (n.d.). Molecular Mechanisms Underlying LTP. In Neuroscience (2nd ed.). Retrieved from [Link]
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Shionoya, K., et al. (2006). Induction of LTP in the basolateral amygdala. ResearchGate. Retrieved from [Link]
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Rahim, M. F., et al. (2021). The effect of NMDA receptor antagonist AP5 on LTP in aging and effects of age on NR2A and NR2B levels in the hippocampus. ResearchGate. Retrieved from [Link]
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Davis, S., et al. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. The Journal of Neuroscience, 12(1), 21-34. Available from: [Link]
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Volianskis, A., et al. (2013). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro. The Journal of Physiology, 591(4), 955-972. Available from: [Link]
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Collingridge, G. L., & Bliss, T. V. P. (2013). Long-term potentiation and the role of N-methyl-d-aspartate receptors. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1633), 20130134. Available from: [Link]
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The Cellular Logic. (2021, March 25). Long Term Potentiation (LTP)- Memory, How we Learn.... Explained! NMDA/AMPA Mechanism [Video]. YouTube. Retrieved from [Link]
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Manabe, T. (2017). NMDA receptor-independent long-term potentiation in hippocampal interneurons. The Journal of Physiological Sciences, 67(1), 19-27. Available from: [Link]
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Corrie, J. E., et al. (1996). Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice. The Journal of Physiology, 495(Pt 2), 485–492. Available from: [Link]
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Park, K., et al. (2018). The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent. Frontiers in Molecular Neuroscience, 11, 37. Available from: [Link]
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Davies, J., et al. (1989). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 97(4), 1293–1302. Available from: [Link]
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Morris, R. G. M., et al. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. ResearchGate. Retrieved from [Link]
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Arslan, M. A., et al. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology, 47(5), 465-468. Available from: [Link]
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Liu, L., et al. (2004). Distinct NMDA Receptor Subpopulations Contribute to Long-Term Potentiation and Long-Term Depression Induction. The Journal of Neuroscience, 24(36), 7935-7943. Available from: [Link]
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SynapseWeb - The University of Texas at Austin. (n.d.). LTP Physiology Protocol. Retrieved from [Link]
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Multi Channel Systems. (n.d.). LTP experiments on Acute Hippocampus Slices. Retrieved from [Link]
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Teyler, T. J., et al. (1995). AP5 blocks LTP in developing rat dentate gyrus and unmasks LTD. Brain Research. Developmental Brain Research, 88(2), 145-152. Available from: [Link]
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Lisman, J. E., & Spruston, N. (2000). Requirements for LTP Induction by Pairing in Hippocampal CA1 Pyramidal Cells. Journal of Neurophysiology, 84(4), 1853-1864. Available from: [Link]
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Journal of Undergraduate Neuroscience Education. (2016). LTP in acute hippocampal slice preparation. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for rac-5-Phosphono Norvaline Hydrochloride: A Selective NMDA Receptor Antagonist
Introduction
rac-5-Phosphono-Norvaline Hydrochloride, also widely known in its racemic form as DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), is a cornerstone pharmacological tool for researchers in neuroscience. As a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, it plays a critical role in the elucidation of glutamatergic neurotransmission, synaptic plasticity, and the pathophysiology of numerous neurological and psychiatric disorders.[1] This guide provides an in-depth exploration of the compound's mechanism of action, key physicochemical properties, and detailed, field-proven protocols for its application in a range of experimental paradigms. The methodologies described herein are designed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of rac-5-Phosphono Norvaline Hydrochloride is paramount for accurate and reproducible experimental design. Proper handling and storage are equally crucial to maintain the integrity and activity of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃ClNO₅P | , |
| Molecular Weight | 233.59 g/mol | , |
| Appearance | White solid | |
| Solubility | Water: 5.6 mg/mL; 0.1 M NaOH: 4 mg/mL; Insoluble in organic solvents. Soluble in water to 10-100 mM. | , , |
| Storage | Store at room temperature. |
Safety and Handling: rac-5-Phosphono Norvaline Hydrochloride is classified as a skin and eye irritant and may cause respiratory irritation. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and the generation of dust should be avoided. In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes. For skin contact, wash the affected area with soap and water.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that is crucial for excitatory synaptic transmission and plasticity. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. rac-5-Phosphono Norvaline Hydrochloride exerts its inhibitory effect by acting as a competitive antagonist at the glutamate binding site located on the GluN2 subunits of the NMDA receptor.[2] By binding to this site, it prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions. This action blocks the downstream signaling cascades that are dependent on NMDA receptor activation. The D-isomer (D-AP5) is the more potent enantiomer.
Figure 1. Competitive antagonism of the NMDA receptor by rac-5-Phosphono Norvaline Hydrochloride (AP5).
Quantitative Data: In Vitro Potency
The potency of rac-5-Phosphono Norvaline Hydrochloride and its active D-isomer has been determined through various in vitro assays.
| Parameter | Value | Assay Type | Receptor Source | Reference(s) |
| Kd | 1.4 µM | Not Specified | Not Specified | , |
| IC₅₀ | 3.7 ± 0.32 µM | Electrophysiology | Native (rat cortical wedges) | |
| Effective Concentration | 50 µM (full blockade) | Electrophysiology (whole-cell patch clamp) | Mouse cortical neurons |
Experimental Protocols
In Vitro Application: Electrophysiological Recording
Objective: To measure the inhibitory effect of rac-5-Phosphono Norvaline Hydrochloride on NMDA receptor-mediated currents in neuronal preparations using whole-cell patch-clamp electrophysiology.
Materials:
-
rac-5-Phosphono Norvaline Hydrochloride
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (ACSF)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Agonists: NMDA and Glycine
-
Antagonists for non-NMDA and GABA receptors (e.g., CNQX, bicuculline)
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of rac-5-Phosphono Norvaline Hydrochloride in deionized water.[3] Store at -20°C.
-
Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Recording Setup:
-
Place the cell preparation in a recording chamber on an inverted microscope and perfuse with ACSF.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ and fill with an appropriate internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
-
Evoking NMDA Currents:
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor.[1][3]
-
Apply a solution containing 100 µM NMDA and 10 µM glycine to evoke an inward current.
-
Include antagonists for non-NMDA (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline) in the ACSF to isolate NMDA receptor currents.
-
-
Application of rac-5-Phosphono Norvaline Hydrochloride:
-
Once a stable baseline NMDA current is established, co-apply the NMDA/glycine solution with increasing concentrations of rac-5-Phosphono Norvaline Hydrochloride (e.g., 1 µM, 10 µM, 50 µM).
-
Record the resulting current at each concentration.
-
Perform a washout with the NMDA/glycine solution to ensure the reversibility of the antagonist's effect.
-
-
Data Analysis: Measure the peak amplitude of the NMDA current at each antagonist concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC₅₀ value.
In Vitro Application: Calcium Imaging Assay
Objective: To assess the inhibitory effect of rac-5-Phosphono Norvaline Hydrochloride on NMDA receptor-mediated calcium influx in cultured neurons.
Materials:
-
rac-5-Phosphono Norvaline Hydrochloride
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM)
-
Fluorescence imaging system (microscope with appropriate filters, camera, and analysis software)
-
NMDA and Glycine
Protocol:
-
Cell Culture: Plate primary neurons on glass-bottom dishes or coverslips suitable for imaging.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) in a suitable physiological saline solution.
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells with fresh saline solution to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Mount the dish/coverslip on the imaging system.
-
Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm and record the emission at 510 nm.
-
-
Stimulation and Antagonist Application:
-
Stimulate the cells with a solution containing NMDA (e.g., 50-100 µM) and glycine (e.g., 10 µM) to induce calcium influx.
-
Record the change in fluorescence.
-
After a washout period, pre-incubate a separate group of cells with varying concentrations of rac-5-Phosphono Norvaline Hydrochloride for 5-10 minutes.
-
Co-apply the NMDA/glycine solution with the antagonist and record the fluorescence response.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380 for Fura-2) to represent the intracellular calcium concentration. Compare the peak response in the presence and absence of the antagonist to determine the extent of inhibition.
Figure 2. Experimental workflow for a calcium imaging assay to assess NMDA receptor antagonism.
In Vitro Application: Neuroprotection Assay
Objective: To evaluate the neuroprotective effects of rac-5-Phosphono Norvaline Hydrochloride against glutamate-induced excitotoxicity in neuronal cultures.
Materials:
-
rac-5-Phosphono Norvaline Hydrochloride
-
Primary neuronal cultures
-
Glutamate
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Protocol:
-
Cell Culture: Culture primary neurons in a 96-well plate to the desired density and maturity (e.g., DIV 14).[3][4]
-
Treatment:
-
Control Group: Treat cells with culture medium alone.
-
Excitotoxicity Group: Treat cells with a neurotoxic concentration of glutamate (e.g., 50-100 µM).
-
Neuroprotection Group: Pre-treat cells with various concentrations of rac-5-Phosphono Norvaline Hydrochloride (e.g., 10-100 µM) for 1-2 hours before co-applying the neurotoxic concentration of glutamate.
-
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions.
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate with MTT reagent, lyse the cells, and measure the absorbance at the appropriate wavelength.
-
For an LDH assay, collect the culture supernatant and measure LDH release.
-
-
Data Analysis: Normalize the viability data to the control group. Compare the viability of the excitotoxicity group with the neuroprotection groups to determine the protective effect of rac-5-Phosphono Norvaline Hydrochloride.
In Vivo Application: Assessment of Learning and Memory
Objective: To investigate the role of NMDA receptors in spatial learning and memory using rac-5-Phosphono Norvaline Hydrochloride in a rodent model.
Materials:
-
rac-5-Phosphono Norvaline Hydrochloride
-
Rodents (rats or mice)
-
Stereotaxic apparatus for intra-hippocampal or intracerebroventricular (ICV) injections
-
Behavioral testing apparatus (e.g., Morris water maze, radial arm maze)
-
Video tracking software
Protocol (Radial Arm Maze Example):
-
Surgical Implantation of Cannulae: Surgically implant guide cannulae bilaterally into the dorsal hippocampus of the rats under anesthesia.[5] Allow for a recovery period.
-
Behavioral Training: Train the rats on the radial arm maze task until they reach a stable performance criterion.[5]
-
Drug Administration:
-
Behavioral Testing:
-
Place the rat in the center of the maze and record its performance.
-
Key metrics include the number of working memory errors (re-entry into an already visited arm) and reference memory errors (entry into an unbaited arm).
-
-
Data Analysis: Compare the number of errors between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
rac-5-Phosphono Norvaline Hydrochloride is an indispensable tool for the study of NMDA receptor function. The protocols and data presented in this guide offer a robust framework for its application in a variety of experimental settings. By understanding its mechanism of action and employing these validated methodologies, researchers can continue to unravel the complex roles of the NMDA receptor in both health and disease, paving the way for the development of novel therapeutic strategies for neurological disorders.
References
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Cellular Dynamics International. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
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FUJIFILM Cellular Dynamics, Inc. (n.d.). Functional Assays to Assess Neurotoxicity with Human iPSC-derived Neurons. Retrieved from [Link]
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Rowland, L. M., et al. (2013). Retrieval-Mediated Learning Involving Episodes Requires Synaptic Plasticity in the Hippocampus. PLoS ONE, 8(9), e74333. [Link]
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Day, M., Langston, R., & Morris, R. G. (2003). Retrieval-Mediated Learning Involving Episodes Requires Synaptic Plasticity in the Hippocampus. Journal of Neuroscience, 23(32), 10251-10260. [Link]
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Parsons, C. G., & Raymond, L. A. (2014). Extrasynaptic NMDA receptor involvement in central nervous system disorders. Neuron, 82(2), 279-293. [Link]
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Bertin Bioreagent. (n.d.). DL-AP5. Retrieved from [Link]
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Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185-192. [Link]
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Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]
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Cook, J. R., & Wollmuth, L. P. (2010). The role of the M3 segment in NMDA receptor function. Journal of Neuroscience, 30(18), 6377-6386. [Link]
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NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]
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Zarei, S., et al. (2018). Targeting NMDA receptors in stroke: new hope in neuroprotection. Molecular Neurobiology, 55(10), 7899-7911. [Link]
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Ichihara-Takeda, S., & Funahashi, S. (2015). Hippocampal AP5 treatment impairs both spatial working and reference memory in radial maze performance in rats. European Journal of Pharmacology, 758, 137-141. [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]
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Davis, S., Butcher, S. P., & Morris, R. G. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. Journal of Neuroscience, 12(1), 21-34. [Link]
-
Kim, J., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), 53308. [Link]
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Application Note: A Researcher's Guide to rac-5-Phosphono Norvaline Hydrochloride (DL-AP5) for In Vitro Studies
Introduction
rac-5-Phosphono Norvaline Hydrochloride, more commonly known in the scientific community as DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), is a foundational tool in neuroscience research.[1][2] It functions as a potent and selective competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor, specifically at the glutamate binding site.[1][3] This action allows researchers to isolate and study the complex roles of NMDA receptors in fundamental neurological processes, including synaptic plasticity (like Long-Term Potentiation, LTP), excitotoxicity, and learning and memory.[4][5][6] This guide provides an in-depth look at the mechanism of DL-AP5, practical advice on concentration selection, and a detailed protocol for its application in a common in vitro neuroprotection assay.
Section 1: The "Why" - Understanding the Mechanism of Action
To effectively use DL-AP5, it is crucial to understand its interaction with the NMDA receptor. The NMDA receptor is a unique ionotropic glutamate receptor that requires the binding of two distinct agonists—glutamate and a co-agonist (either glycine or D-serine)—to activate. Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved by depolarization of the postsynaptic membrane.
DL-AP5 exerts its effect by directly competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[3] By occupying this site, DL-AP5 prevents the glutamate-induced conformational change required for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This targeted inhibition is what makes DL-AP5 an invaluable tool for dissecting glutamatergic neurotransmission.
Diagram: Mechanism of NMDA Receptor Antagonism by DL-AP5
Caption: Competitive antagonism at the NMDA receptor by DL-AP5.
Section 2: Pre-Experimental Planning & Reagent Preparation
Thoughtful preparation is paramount for reproducible results. Two key considerations are the choice of isomer and the proper preparation of stock solutions.
Choosing the Right Isomer: D-AP5 vs. DL-AP5
The term "rac-5-Phosphono Norvaline Hydrochloride" or "DL-AP5" refers to a racemic mixture containing both the D- and L-isomers of the molecule.[1][7] The biological activity resides almost exclusively in the D-isomer (D-AP5), which is approximately 52 times more potent than the L-isomer.[1]
-
D-AP5: Use when maximum potency and specificity are required. It is the preferred choice for most applications.
-
DL-AP5: The racemic mixture can be a more cost-effective option. However, to achieve the same level of NMDA receptor antagonism as D-AP5, a roughly twofold higher concentration is typically needed.
For the remainder of this guide, concentration ranges will be provided for D-AP5, as it is the active form. If using the racemic mixture (DL-AP5), it is advisable to start with double the recommended D-AP5 concentration.
Protocol: Preparation of a 100 mM D-AP5 Stock Solution
The hydrochloride salt of AP5 is often poorly soluble in water alone. Alkalinization is required to achieve a high-concentration stock solution.
Materials:
-
D-AP5 powder (MW: 197.13 g/mol , check batch-specific MW)
-
1 M NaOH solution, sterile
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh 19.71 mg of D-AP5 powder and place it in a sterile conical tube.
-
Initial Suspension: Add approximately 800 µL of sterile water. The powder will not fully dissolve.
-
Solubilization: Add 1 M NaOH dropwise while vortexing gently. Continue adding NaOH until the powder is completely dissolved and the solution is clear. This process neutralizes the hydrochloride and deprotonates the phosphono and carboxyl groups, rendering the molecule soluble.
-
Volume Adjustment: Once dissolved, add sterile water to bring the final volume to 1.0 mL. This yields a 100 mM stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL). Store these aliquots at -20°C for long-term use (stable for at least one month) or at -80°C for extended periods (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[8]
Section 3: Recommended Concentration Ranges for In Vitro Applications
The optimal concentration of D-AP5 is highly dependent on the specific application, the biological preparation (e.g., cell culture vs. acute brain slice), and the experimental goal. The following table provides empirically derived starting points for common in vitro assays.
| Application | Typical D-AP5 Conc. Range (µM) | Rationale & Key Considerations |
| Electrophysiology (LTP/LTD) | 25 - 50 µM | This range is typically sufficient to fully block the induction of NMDAR-dependent synaptic plasticity in hippocampal slices.[5][9] Complete blockade is often desired to confirm the NMDAR-dependence of the observed effect. |
| Neuroprotection / Excitotoxicity Assays | 50 - 200 µM | Higher concentrations may be needed to counteract the strong excitotoxic insult caused by high concentrations of glutamate or other agonists. The goal is to prevent the massive Ca²⁺ influx that triggers cell death pathways. |
| Calcium Imaging | 20 - 50 µM | Used to pharmacologically isolate Ca²⁺ signals arising from other sources, such as voltage-gated calcium channels or AMPA/kainate receptors, by blocking the NMDAR contribution. |
| Pharmacological Isolation of Currents | 50 µM | In voltage-clamp experiments, 50 µM D-AP5 is widely used to reliably abolish NMDAR-mediated currents, allowing for the study of AMPA or kainate receptor-mediated responses in isolation.[2][9] |
Note: If using the racemic DL-AP5, consider starting with concentrations of 50-100 µM for electrophysiology and 100-400 µM for excitotoxicity assays.
Section 4: Example Protocol - Neuroprotection Assay in Primary Neuronal Culture
This protocol provides a self-validating workflow to assess the neuroprotective effects of D-AP5 against glutamate-induced excitotoxicity.
Objective: To determine the dose-dependent neuroprotective capacity of D-AP5 in primary cortical neurons.
Diagram: Neuroprotection Assay Workflow
Caption: Step-by-step workflow for an in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate primary cortical neurons in 96-well plates at a suitable density.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for the development of mature synapses and expression of NMDA receptors.
-
-
Experimental Groups (Self-Validation):
-
Control (Untreated): Cells receive only fresh culture medium. This represents 100% viability.
-
Vehicle + Glutamate: Cells are pre-treated with vehicle (the same medium used to dilute D-AP5) and then exposed to glutamate. This represents maximum toxicity (0% protection).
-
D-AP5 Alone: Cells are treated with the highest concentration of D-AP5 but no glutamate. This is a crucial control to ensure D-AP5 itself is not toxic at the concentrations used.
-
D-AP5 + Glutamate: Experimental groups where cells are pre-treated with a range of D-AP5 concentrations (e.g., 10, 25, 50, 100, 200 µM) before glutamate exposure.
-
-
Treatment Protocol:
-
Pre-incubation: Remove half of the culture medium from each well. Add an equal volume of medium containing 2x the final concentration of D-AP5 or vehicle. Incubate for 30 minutes at 37°C.
-
Excitotoxic Insult: Add a concentrated stock of glutamate to the appropriate wells to achieve a final concentration known to induce cell death (e.g., 100-200 µM). Do not add glutamate to the "Control" or "D-AP5 Alone" wells. Incubate for 20 minutes at 37°C.
-
Washout and Recovery: Gently remove the treatment medium from all wells and wash twice with pre-warmed, serum-free medium. Finally, add fresh, pre-conditioned culture medium and return the plate to the incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells. This is a common and reliable indicator of cytotoxicity.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for direct visualization and quantification via fluorescence microscopy or plate reader.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each D-AP5 concentration using the following formula: % Protection = 100 * ( (LDH_Glutamate - LDH_Experimental) / (LDH_Glutamate - LDH_Control) )
-
Plot the % Protection against the log of the D-AP5 concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration providing 50% protection).
-
Conclusion
rac-5-Phosphono Norvaline Hydrochloride (DL-AP5) and its active isomer, D-AP5, are indispensable antagonists for probing NMDA receptor function. A thorough understanding of its competitive mechanism, careful preparation of stock solutions, and logical selection of working concentrations are essential for generating robust and interpretable data. By employing well-controlled, self-validating experimental designs, researchers can confidently delineate the precise role of NMDA receptors in their in vitro models of neurological function and disease.
References
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Lodge, D., et al. (1987). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology. Retrieved from [Link]
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Griffin, J. D., et al. (2004). Hindbrain administration of NMDA receptor antagonist AP-5 increases food intake in the rat. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]
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Collingridge, G. L., & Bliss, T. V. P. (2014). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. Neurochemical Research. Retrieved from [Link]
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Wikipedia. (n.d.). AP5. Retrieved from [Link]
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Volianskis, A., & Jensen, M. S. (2003). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro. The Journal of Physiology. Retrieved from [Link]
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Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Arslan, M. A., et al. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-5-phosphonovaleric Acid. PubChem Compound Summary for CID 1216. Retrieved from [Link]
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Application Notes & Protocols: Utilizing rac-5-Phosphono-Norvaline Hydrochloride (DL-AP5) in Brain Slice Electrophysiology
Introduction and Scientific Context
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission and plasticity in the central nervous system.[1][2] Its unique properties as a ligand-gated and voltage-dependent ion channel allow it to act as a molecular coincidence detector, integrating presynaptic glutamate release with postsynaptic depolarization.[3] This mechanism is fundamental to processes like long-term potentiation (LTP) and long-term depression (LTD), the cellular underpinnings of learning and memory.[1][3]
rac-5-Phosphono-Norvaline Hydrochloride , commonly referred to as DL-AP5 or DL-APV , is a synthetic amino acid derivative that serves as a potent and selective competitive antagonist for the NMDA receptor.[4] It acts by competing with the neurotransmitter glutamate at its binding site on the GluN2 subunit of the NMDA receptor complex.[5][6] This specific action makes DL-AP5 an indispensable pharmacological tool for elucidating the contribution of NMDA receptors to synaptic function.
These application notes provide a comprehensive guide for researchers, neuroscientists, and drug development professionals on the effective use of DL-AP5 in acute brain slice electrophysiology. We will delve into the underlying science, provide validated, step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring experimental rigor and reproducibility.
Mechanism of Action: Competitive Antagonism of the NMDA Receptor
To effectively utilize DL-AP5, it is crucial to understand its mechanism of action within the context of NMDA receptor signaling.
The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3] For the channel to open, two events must occur simultaneously:
-
Ligand Binding: Both glutamate and a co-agonist (glycine or D-serine) must bind to their respective subunits.
-
Voltage-Dependent Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg²⁺).[2] Sufficient depolarization of the postsynaptic membrane is required to expel the Mg²⁺ ion, allowing for the influx of cations, most notably Ca²⁺ and Na⁺.[2][3]
DL-AP5 exerts its inhibitory effect by directly competing with glutamate for its binding site on the GluN2 subunit.[5][6] By occupying this site, DL-AP5 prevents glutamate from binding and, consequently, prevents the conformational change required for channel activation, even when the co-agonist site is occupied and the membrane is depolarized. As a competitive antagonist, its effect is concentration-dependent and can be overcome by increasing the concentration of the agonist (glutamate).
It is important to note that DL-AP5 is a racemic mixture of D- and L-isomers. The D-isomer, D-AP5 , is the pharmacologically active form and exhibits a significantly higher potency (approximately 52-fold) than the L-isomer.[5] For most applications, the racemic mixture DL-AP5 provides a complete and cost-effective block of NMDA receptors.
Signaling Pathway and Site of Action
Core Protocols for Brain Slice Electrophysiology
The following protocols provide a framework for preparing acute brain slices and subsequently using DL-AP5 to pharmacologically isolate and study NMDA receptor function.
Protocol 1: Acute Brain Slice Preparation
High-quality electrophysiological data begins with healthy, viable brain slices.[7] This protocol provides a standard methodology. For more advanced techniques, such as the NMDG protective recovery method for mature animals, further reading is recommended.[8][9]
Solutions Required:
-
Ice-Cold Protective Cutting Solution (Sucrose-based aCSF): Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 D-Glucose, 7 MgCl₂, 0.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen).
-
Artificial Cerebrospinal Fluid (aCSF) for Incubation & Recording: Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-Glucose, 1 MgCl₂, 2 CaCl₂. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it into the ice-cold, carbogenated protective cutting solution.
-
Mount the brain onto the vibratome stage using cyanoacrylate glue.
-
Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, carbogenated cutting solution.
-
Cut slices at the desired thickness (typically 250-400 µm).
-
Using a wide-bore pipette, carefully transfer the slices to an incubation chamber containing carbogenated aCSF heated to 32-35°C.[10]
-
Allow slices to recover for at least 60 minutes before commencing recording. After an initial 30-minute recovery at elevated temperature, the chamber can be maintained at room temperature.
Protocol 2: Preparation and Application of DL-AP5
Proper preparation of the antagonist solution is critical for obtaining accurate and reproducible results.
Materials:
-
rac-5-Phosphono-Norvaline Hydrochloride (DL-AP5) powder
-
High-purity water (e.g., Milli-Q) or 1 M NaOH for stock solution
-
Recording aCSF
Stock Solution Preparation (10 mM):
-
DL-AP5 is soluble in water to approximately 10 mM. The sodium salt version is more readily soluble.[11]
-
To prepare a 10 mM stock from the hydrochloride salt (MW: ~233.59 g/mol ), weigh 2.34 mg of DL-AP5 and dissolve in 1 mL of high-purity water. If solubility is an issue, adding a small amount of 1 M NaOH dropwise can aid dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution Preparation and Application:
-
On the day of the experiment, thaw a single aliquot of the DL-AP5 stock solution.
-
Add the stock solution to the recording aCSF to achieve the desired final concentration. For example, to make 100 mL of 50 µM DL-AP5 aCSF, add 500 µL of the 10 mM stock solution to 99.5 mL of carbogenated aCSF.
-
Apply the DL-AP5-containing aCSF to the brain slice via the perfusion system. Ensure the flow rate is consistent (e.g., 2-3 mL/min) to allow for complete exchange of the solution in the recording chamber.
Quantitative Data: Recommended DL-AP5 Concentrations
| Experimental Goal | Typical DL-AP5 Concentration | Rationale & Notes |
| Complete Blockade of NMDA-R EPSCs | 50 µM | This concentration is widely used and considered sufficient for full antagonism of synaptically activated NMDA receptors in most brain regions.[11][12][13] |
| Inhibition of LTP Induction | 50 µM | Blocking NMDA receptor-dependent long-term potentiation robustly occurs at this concentration.[13][14] |
| Partial Antagonism / Dose-Response | 1 - 20 µM | Lower concentrations can be used to study the graded contribution of NMDA receptors or to construct a dose-response curve.[12] |
| Studying Epileptiform Activity | 100 - 500 µM | Higher concentrations may be required to block the induction of epileptogenesis or to modulate established bursting activity.[15] |
Protocol 3: Isolating NMDA Receptor-Mediated EPSCs
This protocol details a whole-cell voltage-clamp experiment designed to isolate the NMDA receptor component of an excitatory postsynaptic current (EPSC).
Experimental Workflow:
Step-by-Step Procedure:
-
Setup: Place a recovered brain slice in the recording chamber of an electrophysiology rig equipped with IR-DIC optics and a perfusion system.[8]
-
Obtain Recording: Establish a stable whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron in the hippocampus).
-
Set Holding Potential: Voltage-clamp the neuron at a depolarized potential of +40 mV. This positive potential repels the Mg²⁺ ions from the NMDA receptor channel pore, making the current visible.[12][13]
-
Pharmacological Isolation: Perfuse the slice with aCSF containing antagonists for non-NMDA ionotropic glutamate receptors (e.g., 20 µM CNQX or NBQX) and GABA-A receptors (e.g., 50 µM Picrotoxin or 10 µM Gabazine). This ensures that the remaining evoked current is mediated exclusively by NMDA receptors.
-
Establish Baseline: Place a stimulating electrode in an appropriate afferent pathway (e.g., the Schaffer collaterals for CA1 neurons). Deliver brief electrical pulses to evoke synaptic responses. Record stable baseline NMDA-R EPSCs for 5-10 minutes.
-
Apply DL-AP5: Switch the perfusion to the aCSF containing 50 µM DL-AP5.
-
Record Effect: Continue to evoke and record EPSCs. The current amplitude should gradually decrease and be fully abolished within 5-10 minutes, depending on the perfusion rate.
-
Washout (Optional): To confirm the specificity and reversibility of the block, switch the perfusion back to the antagonist-containing aCSF without DL-AP5. A partial or full recovery of the NMDA-R EPSC should be observed.
Expected Results and Troubleshooting
Expected Outcome: When holding a neuron at +40 mV (in the presence of AMPA/GABA antagonists), a slow-rising and long-lasting inward current (due to the positive holding potential) will be observed upon synaptic stimulation. Application of 50 µM DL-AP5 is expected to completely block this current.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete block of the synaptic current | - DL-AP5 concentration too low.- Inaccurate stock solution preparation.- Degradation of DL-AP5 stock.- Inefficient perfusion of the slice. | - Increase DL-AP5 concentration to 100 µM.- Verify calculations and weighing for stock solution.- Prepare a fresh stock solution.- Check perfusion lines and increase flow rate. |
| No recovery after washout | - Prolonged exposure to the antagonist.- Slice health has declined over the course of the experiment. | - Limit application time to the minimum required for a full block.- Monitor cell health parameters (holding current, access resistance) throughout the experiment. |
| High baseline noise or unstable recording | - Poor slice quality.- Unstable patch-clamp seal (gigaseal). | - Optimize brain slicing procedure (ensure solutions are ice-cold and fully carbogenated).- Re-patch or obtain a new slice. |
Conclusion
rac-5-Phosphono-Norvaline Hydrochloride (DL-AP5) is a foundational tool in neuroscience for the selective inhibition of NMDA receptors. Its reliable and competitive antagonism allows for the precise dissection of NMDA receptor contributions to synaptic transmission, plasticity, and network function. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently integrate DL-AP5 into their brain slice electrophysiology experiments to generate robust and high-impact data.
References
-
Precisionary Instruments. (2025, March 26). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. Precisionary. [Link]
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Wikipedia. (n.d.). Slice preparation. Retrieved January 14, 2026, from [Link]
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Heidinger, V., Manzerra, P., & Wang, X. (2002, November 15). Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Journal of Neuroscience. [Link]
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Conduct Science. (2022, October 21). Ultimate Guide on Neuronal or Brain Slice Electrophysiology. [Link]
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Wang, D., Cui, Z., & Zeng, X. (2016, August 31). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. PubMed Central. [Link]
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Booker, S. A., & Vida, I. (2006). Preparation of cortical brain slices for electrophysiological recording. Methods in Molecular Biology. [Link]
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Monarch Initiative. (n.d.). NMDA selective glutamate receptor signaling pathway. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). AP5. Retrieved January 14, 2026, from [Link]
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Popescu, G. K. (n.d.). Activation Mechanisms of the NMDA Receptor. NCBI Bookshelf. [Link]
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protocols.io. (2023, May 31). Brain Slice Preparation for electrophysiology recording. [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved January 14, 2026, from [Link]
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Morris, R. G., et al. (1995). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed Central. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved January 14, 2026, from [Link]
-
Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?[Link]
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Lipton, S. A. (2006). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist. [Link]
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Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. PubMed Central. [Link]
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Tajima, N., et al. (2016). Mechanism of NMDA receptor inhibition and activation. PubMed Central. [Link]
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Abcam. (2019, February 8). Brain slice electrophysiology video protocol. YouTube. [Link]
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Gean, P. W., & Ko, C. C. (1987). The NMDA Receptor Antagonist 2-amino-5-phosphonovalerate Blocks Stimulus Train-Induced Epileptogenesis but Not Epileptiform Bursting in the Rat Hippocampal Slice. Journal of Neurophysiology. [Link]
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Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. Methods in Molecular Biology. [Link]
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Mott, D. D., & Lewis, D. V. (1995). Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro. PubMed Central. [Link]
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Ting, J. T., et al. (2018, February 26). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments. [Link]
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Probing NMDA Receptor Function: Application Notes and Protocols for rac-5-Phosphono Norvaline Hydrochloride in Patch-Clamp Electrophysiology
For researchers, neuroscientists, and drug development professionals dedicated to unraveling the complexities of glutamatergic neurotransmission, rac-5-Phosphono Norvaline Hydrochloride serves as a critical tool for the targeted modulation of N-methyl-D-aspartate (NMDA) receptors. This document provides a comprehensive guide to the principles and practical application of this antagonist in patch-clamp electrophysiology, ensuring robust and reproducible experimental outcomes.
Foundational Principles: Understanding the Tool and the Target
Mechanism of Action: rac-5-Phosphono Norvaline Hydrochloride is a racemic mixture of 5-phosphononorvaline. The biologically active component is the D-enantiomer, D-2-amino-5-phosphonopentanoic acid (D-AP5), a potent and selective competitive antagonist of the NMDA receptor.[1] It exerts its inhibitory effect by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor complex.[2] This competitive antagonism is reversible, allowing for the study of NMDA receptor function through its selective blockade.
The Significance of Chirality: It is crucial to recognize that the L-enantiomer present in the racemic mixture has significantly lower activity at the NMDA receptor. The D-isomer of 2-amino-5-phosphonopentanoic acid (D-AP5) exhibits approximately 52-fold higher potency than the L-isomer.[3] Consequently, when using the racemic mixture, a higher concentration is required to achieve the same degree of NMDA receptor blockade as with the pure D-enantiomer. For precise quantitative studies, the use of D-AP5 is recommended; however, the racemic mixture provides a cost-effective alternative for qualitative and screening experiments.
NMDA Receptor Physiology: NMDA receptors are unique ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. A key characteristic is their voltage-dependent block by extracellular magnesium ions (Mg²⁺) at resting membrane potentials.[4][5] Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of cations, most notably Ca²⁺, which triggers a cascade of intracellular signaling events critical for synaptic plasticity, learning, and memory.[4] The use of rac-5-Phosphono Norvaline Hydrochloride allows for the isolation and study of these fundamental processes by selectively inhibiting the NMDA receptor-mediated component of synaptic transmission.
Experimental Design and Core Parameters
Before embarking on patch-clamp experiments, a thorough understanding of the compound's properties and the experimental system is paramount.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Concentration Range | 25 - 100 µM | A common starting concentration for significant blockade of NMDA receptor-mediated currents is 50 µM.[1] A full dose-response curve should be generated to determine the IC₅₀ in your specific preparation. |
| Active Isomer (D-AP5) Kd | ~1.4 µM | This value for the pure D-enantiomer provides a benchmark for the expected potency. The racemic mixture will have a higher apparent Kd.[2] |
| Solvent | Aqueous solutions (e.g., distilled water, saline) | rac-5-Phosphono Norvaline Hydrochloride is readily soluble in aqueous buffers. |
| Storage of Stock Solutions | Aliquot and store at -20°C to -80°C | To maintain stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it frozen.[2] |
Step-by-Step Protocols for Patch-Clamp Electrophysiology
The following protocols are designed for whole-cell voltage-clamp recordings from cultured neurons or acute brain slices.
Preparation of Solutions
Stock Solution of rac-5-Phosphono Norvaline Hydrochloride (10 mM):
-
Weigh out the appropriate amount of rac-5-Phosphono Norvaline Hydrochloride (Molecular Weight: 233.59 g/mol ).
-
Dissolve in high-purity water or an appropriate buffer to a final concentration of 10 mM.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.
-
Aliquot into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Artificial Cerebrospinal Fluid (aCSF) for Recordings:
The composition of aCSF can be tailored to the specific experimental needs. A standard recipe is provided below:
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| MgCl₂ | 1 |
| CaCl₂ | 2 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 25 |
| Glucose | 25 |
To isolate NMDA receptor currents, it is often beneficial to use a nominally Mg²⁺-free aCSF to relieve the voltage-dependent block. However, for studying the physiological role of NMDA receptors in synaptic plasticity, a physiological concentration of Mg²⁺ is essential.
Intracellular (Pipette) Solution:
The choice of intracellular solution depends on the experimental goals. A typical potassium-based solution for recording synaptic currents is:
| Component | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Whole-Cell Voltage-Clamp Protocol to Assess NMDA Receptor Antagonism
This protocol outlines the steps to measure the effect of rac-5-Phosphono Norvaline Hydrochloride on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Preparation of the Recording Setup: Prepare acute brain slices or cultured neurons according to standard laboratory protocols. Place the preparation in the recording chamber and perfuse with oxygenated aCSF.
-
Obtaining a Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the headstage of the patch-clamp amplifier.
-
Under visual guidance, approach a neuron and apply gentle positive pressure.
-
Once in proximity to the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Recording Baseline NMDA Receptor-Mediated EPSCs:
-
Clamp the neuron at a holding potential of +40 mV to relieve the Mg²⁺ block and allow for the measurement of outward NMDA receptor currents.
-
To isolate NMDA receptor currents, it is common to block AMPA and kainate receptors using an antagonist such as CNQX (10-20 µM).
-
Stimulate presynaptic fibers using a bipolar stimulating electrode to evoke synaptic responses.
-
Record a stable baseline of NMDA receptor-mediated EPSCs for at least 5-10 minutes.
-
-
Application of rac-5-Phosphono Norvaline Hydrochloride:
-
Prepare the desired concentration of rac-5-Phosphono Norvaline Hydrochloride in aCSF.
-
Switch the perfusion system to apply the aCSF containing the antagonist to the recording chamber.
-
Continue to evoke and record EPSCs. The amplitude of the NMDA receptor-mediated current should decrease as the antagonist takes effect.
-
-
Washout:
-
After a stable level of block is achieved, switch the perfusion back to the control aCSF (without the antagonist).
-
Monitor the recovery of the EPSC amplitude. The degree and rate of recovery will provide insights into the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the EPSCs during the baseline, drug application, and washout phases.
-
Normalize the EPSC amplitudes to the baseline to quantify the percentage of inhibition.
-
For dose-response experiments, repeat steps 4 and 5 with a range of concentrations and fit the data to a Hill equation to determine the IC₅₀.
-
Visualizing the Experimental Workflow and Underlying Mechanisms
To aid in the conceptualization of the experimental process and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for assessing NMDA receptor antagonism.
Sources
- 1. AP5 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
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- 5. Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones | Semantic Scholar [semanticscholar.org]
Application Notes for In Vivo Administration of rac-5-Phosphono-Norvaline Hydrochloride
<
For Research Use Only. Not for Diagnostic or In Vivo Applications in Humans.
Introduction
rac-5-Phosphono-Norvaline Hydrochloride is a phosphonic acid analogue of the amino acid norvaline. Structurally similar to known excitatory amino acid antagonists, it functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, targeting the glutamate-binding site.[1][2] NMDA receptors are crucial ionotropic glutamate receptors involved in synaptic plasticity, learning, memory, and neural communication.[3][4] Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[1][5]
This document provides a detailed guide for researchers on the preparation and in vivo administration of rac-5-Phosphono-Norvaline Hydrochloride in preclinical animal models. Due to the limited availability of direct in vivo studies on this specific racemic compound, the following protocols are synthesized from established methodologies for structurally and functionally analogous NMDA receptor antagonists, such as D-2-Amino-5-phosphonovalerate (D-AP5/APV) and (±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP).[4][6][7][8] It is imperative that researchers conduct pilot studies to determine the optimal dosage and tolerability for their specific animal model and experimental paradigm.
Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[9] Upon activation, the channel allows the influx of Ca²⁺ ions, which triggers a cascade of intracellular signaling events essential for processes like long-term potentiation (LTP), a cellular basis for learning and memory.[1][7]
Competitive antagonists like 5-Phosphono-Norvaline bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][5] This binding prevents glutamate from activating the receptor, thereby inhibiting ion channel opening and blocking the downstream Ca²⁺ influx.[1] This selective blockade allows researchers to dissect the specific contributions of NMDA receptors to physiological and pathological processes.[1][7]
Caption: Competitive antagonism of the NMDA receptor by 5-Phosphono-Norvaline.
Core Principles & Considerations for In Vivo Administration
Solubility and Vehicle Selection
Phosphonic acids and their hydrochloride salts are generally crystalline solids with good solubility in aqueous solutions like water and saline, but poor solubility in organic solvents.[10]
-
Recommended Vehicle: Sterile 0.9% saline is the preferred vehicle for systemic administration. It is isotonic and minimizes the risk of injection site irritation.
-
Preparation: Always prepare solutions fresh on the day of the experiment. Use a vortex mixer and gentle warming (if necessary) to ensure the compound is fully dissolved. The solution should be clear and free of particulates. Filter sterilization through a 0.22 µm syringe filter is recommended for intravenous or intracerebroventricular routes.
Animal Model and Acclimatization
Rodent models (mice and rats) are commonly used for studying NMDA receptor antagonists.[3][4] Animals should be allowed to acclimatize to the housing facility for at least one week before the start of any experiment to minimize stress-induced variability.[4]
Dosage and Administration Route
The optimal dose of rac-5-Phosphono-Norvaline Hydrochloride will depend on the animal model, administration route, and the desired biological effect. Since direct dosage data is unavailable, starting doses should be extrapolated from studies using similar competitive NMDA antagonists.
| Compound (Analog) | Animal Model | Route | Effective Dose (ED₅₀) / Range | Experimental Use |
| (±)-CPP | Mouse (DBA/2) | i.p. | 1.5 mg/kg | Anticonvulsant (Audiogenic Seizures)[4] |
| (±)-CPP | Mouse (CF-1) | i.p. | 1.9 mg/kg | Anticonvulsant (NMDA-induced Seizures)[4] |
| (±)-CPP | Mouse | i.p. | 0.5 - 5 mg/kg | Anxiolytic-like & Cognitive Effects[4] |
| D-AP5 | Rat | in vivo | N/A | Blockade of Long-Term Potentiation[7] |
Recommendation: For initial studies with rac-5-Phosphono-Norvaline Hydrochloride, a starting dose range of 1-10 mg/kg administered via intraperitoneal (i.p.) injection is a reasonable starting point. A dose-response study is essential.
-
Intraperitoneal (i.p.) Injection: The most common route for systemic administration of research compounds like this.[4] It provides rapid absorption and is technically straightforward.
-
Subcutaneous (s.c.) Injection: An alternative systemic route, often used for sustained delivery with osmotic pumps.[11]
-
Intravenous (i.v.) Injection: Provides immediate bioavailability but requires more technical skill.
-
Intracerebroventricular (i.c.v.) Injection: For direct central nervous system (CNS) administration, bypassing the blood-brain barrier. This requires stereotaxic surgery.
Detailed Protocol: Intraperitoneal (i.p.) Administration in Mice
This protocol describes a standard procedure for administering rac-5-Phosphono-Norvaline Hydrochloride to mice to assess its behavioral or physiological effects.
Materials and Reagents
-
rac-5-Phosphono-Norvaline Hydrochloride
-
Sterile 0.9% saline solution
-
1.5 mL microcentrifuge tubes
-
Adjustable micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
27-30 gauge needles and 1 mL syringes
-
Appropriate personal protective equipment (PPE)
-
70% ethanol for disinfection
-
Experimental mice (e.g., C57BL/6, 8-10 weeks old)
Step-by-Step Methodology
-
Dosing Solution Preparation (Example for 5 mg/kg dose): a. Calculate Required Mass: Determine the total volume of dosing solution needed. Assume a standard injection volume of 10 mL/kg.[4] For a 25 g mouse, the injection volume is 0.25 mL. If you have 10 mice, you will need at least 2.5 mL. Prepare a slightly larger volume (e.g., 3 mL) to account for hub loss. b. Concentration Calculation:
- Dose = 5 mg/kg
- Injection Volume = 10 mL/kg
- Required Concentration = (5 mg/kg) / (10 mL/kg) = 0.5 mg/mL c. Weighing and Dissolving:
- To make 3 mL of a 0.5 mg/mL solution, weigh out 1.5 mg of rac-5-Phosphono-Norvaline Hydrochloride.
- Add the powder to a sterile microcentrifuge tube.
- Add 3 mL of sterile 0.9% saline.
- Vortex thoroughly until the solid is completely dissolved. The solution must be clear.
-
Animal Handling and Injection: a. Habituation: Acclimate mice to the testing room for at least 60 minutes before administration.[4] b. Weighing: Weigh each mouse immediately before injection to calculate the precise injection volume.
- Volume (mL) = (Mouse Weight in kg) x (10 mL/kg) c. Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing). Ensure the mouse is secure but can breathe easily. d. Injection Site: Tilt the mouse slightly downwards on one side. The injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Injection: Insert the needle at a 15-30 degree angle. Aspirate slightly to ensure you have not entered a blood vessel or organ (you should see a small gas bubble, not blood or fluid). Slowly inject the calculated volume. f. Post-Injection: Withdraw the needle and return the mouse to its home cage or the testing apparatus.
-
Post-Administration Monitoring: a. Observe the animals closely for at least 30-60 minutes post-injection for any signs of distress, such as ataxia (motor impairment), sedation, or abnormal behaviors. Motor impairment is a known side effect of systemic NMDA antagonists.[4] b. The timing of behavioral or physiological testing should be determined in a pilot study. For i.p. administration, peak CNS effects are often observed between 30 and 60 minutes post-injection.[4]
Experimental Workflow Visualization
Caption: General workflow for in vivo testing of rac-5-Phosphono-Norvaline HCl.
References
- Benchchem. (n.d.). Application Notes and Protocols for (Rac)-NMDA Receptor Antagonist Administration in Animal Models.
- Benchchem. (n.d.). Application Notes and Protocols for the In Vivo Evaluation of (Rac)-NMDAR Antagonist 1.
- Benchchem. (n.d.). 5-Phosphono-D-norvaline | NMDA Receptor Antagonist.
- Whitten, J. P., Baron, B. M., Muench, D., Miller, F., White, H. S., & McDonald, I. A. (1990). (R)-4-Oxo-5-phosphononorvaline: a new competitive glutamate antagonist at the NMDA receptor complex. Journal of Medicinal Chemistry.
- ALZET Osmotic Pumps. (n.d.). Recent References on the Administration of NMDA (N-Methyl-D-Aspartate) Antagonists Using ALZET® Osmotic Pumps.
- Wikipedia. (n.d.). Phosphonate.
- Wikipedia. (n.d.). NMDA receptor antagonist.
- Dingledine, R., & Goldstein, A. (1987). NMDA receptor antagonist D-APV depresses excitatory activity produced by normorphine in rat hippocampal slices. Neuroscience Letters, 78(1), 80-84.
- Genprice. (n.d.). rac 5-Phosphono Norvaline Hydrochloride.
- MDPI. (n.d.). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
- Wikipedia. (n.d.). AP5.
- Bionity. (n.d.). APV (NMDAR antagonist).
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Application Notes and Protocols: rac 5-Phosphono Norvaline Hydrochloride for Studying Synaptic Plasticity
A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing rac 5-Phosphono Norvaline Hydrochloride, a potent NMDA receptor antagonist, in the study of synaptic plasticity. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate the intricate mechanisms of learning and memory at the cellular level.
Section 1: Foundational Principles and Mechanism of Action
Synaptic plasticity, the dynamic ability of synapses to alter their strength, is a cornerstone of neuroscience, underpinning learning and memory. A critical molecular player in this process is the N-methyl-D-aspartate (NMDA) receptor.[1][2] The induction of long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a cellular correlate of learning, is critically dependent on the activation of NMDA receptors.[3][4][5]
This compound, also known as D(-)-2-Amino-5-phosphonopentanoic acid (D-AP5), is a selective and competitive antagonist of the NMDA receptor.[6][7] It acts by binding to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous neurotransmitter glutamate from activating it.[6] This blockade of NMDA receptor activation inhibits the influx of calcium ions (Ca²⁺) into the postsynaptic neuron, a crucial trigger for the downstream signaling cascades that lead to LTP.[8] The specificity of this compound makes it an invaluable pharmacological tool to dissect the precise contribution of NMDA receptors to various forms of synaptic plasticity.[6]
Caption: Competitive antagonism of the NMDA receptor by this compound and its impact on downstream signaling pathways involved in Long-Term Potentiation (LTP).
Section 2: Experimental Protocols
Protocol 2.1: In Vitro Electrophysiology in Acute Hippocampal Slices
This protocol details the use of this compound to investigate its effect on LTP induction in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.[9][10][11][12]
Objective: To determine the concentration-dependent effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Rodent (rat or mouse)
-
Artificial cerebrospinal fluid (aCSF), standard and cutting solutions[10]
-
Vibratome or tissue chopper
-
Interface or submerged recording chamber[14]
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Carbogen gas (95% O₂ / 5% CO₂)
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome or tissue chopper.[10]
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[14]
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Experimental Procedure:
-
Baseline Recording: Establish a stable baseline of fEPSP responses for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound. Allow at least 20 minutes for the drug to equilibrate.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), to induce LTP.[11]
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation in control slices (vehicle only) with slices treated with different concentrations of this compound.
-
Caption: A streamlined workflow for investigating the effects of this compound on LTP using in vitro electrophysiology.
Protocol 2.2: Calcium Imaging in Primary Neuronal Cultures
This protocol provides a method to visualize and quantify the inhibitory effect of this compound on NMDA-induced calcium influx in cultured neurons.[15][16][17]
Objective: To measure the dose-dependent inhibition of NMDA-evoked intracellular calcium signals by this compound.
Materials:
-
Primary hippocampal or cortical neuronal cultures
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
NMDA
-
Glycine (co-agonist for NMDA receptors)
-
This compound
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescence microscope equipped for live-cell imaging
Methodology:
-
Cell Preparation:
-
Plate primary neurons on glass-bottom dishes and culture for at least 14 days to allow for mature synapse formation.
-
-
Dye Loading:
-
Incubate the cultured neurons with a calcium indicator dye (e.g., 5 µM Fura-2 AM) in imaging buffer for 30-40 minutes at 37°C.[16]
-
Wash the cells twice with fresh imaging buffer to remove excess dye.
-
-
Imaging Procedure:
-
Baseline Imaging: Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Antagonist Incubation: Add the desired concentration of this compound to the imaging buffer and incubate for 10-15 minutes.
-
NMDA Stimulation: While continuously imaging, apply a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to stimulate the NMDA receptors.[17][18]
-
Post-Stimulation Imaging: Continue to record the fluorescence signal to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity (ΔF/F₀).[15]
-
Quantify the peak amplitude of the calcium transient in response to NMDA stimulation.
-
Compare the peak calcium response in control (no antagonist) and drug-treated neurons.
-
Section 3: Data Presentation and Interpretation
Table 1: Exemplar Dose-Response Data for this compound on Hippocampal LTP
| Concentration of rac 5-Phosphono Norvaline HCl (µM) | Mean fEPSP Slope (% of Baseline at 60 min post-HFS) |
| 0 (Control) | 165 ± 10% |
| 10 | 130 ± 8% |
| 50 | 105 ± 5% |
| 100 | 98 ± 4% |
Table 2: Exemplar Data for Inhibition of NMDA-Induced Calcium Influx
| Concentration of rac 5-Phosphono Norvaline HCl (µM) | Peak Calcium Response (ΔF/F₀) |
| 0 (Control) | 2.5 ± 0.3 |
| 10 | 1.2 ± 0.2 |
| 50 | 0.4 ± 0.1 |
| 100 | 0.1 ± 0.05 |
Section 4: Scientific Rigor and Validation
To ensure the trustworthiness of the experimental outcomes, the following controls are essential:
-
Vehicle Control: In all experiments, a group of cells or slices should be treated with the vehicle used to dissolve this compound to control for any effects of the solvent itself.
-
Positive Control: For LTP experiments, a set of slices should undergo the HFS protocol without the antagonist to confirm the viability of the tissue and the effectiveness of the stimulation protocol.
-
Time Control: In electrophysiology, a group of slices should be recorded for the full duration of the experiment without HFS to ensure the stability of the baseline responses.
Section 5: Broader Implications and Future Directions
The study of NMDA receptor function is not only fundamental to understanding synaptic plasticity but also has significant implications for various neurological and psychiatric disorders where NMDA receptor dysregulation is implicated.[6] The use of selective antagonists like this compound is crucial for elucidating the role of specific receptor subtypes and their downstream signaling partners, such as PKCα and Rac1, in both normal brain function and disease states.[19][20][21][22][23] Future research could leverage this tool to explore the therapeutic potential of modulating NMDA receptor activity in conditions such as Alzheimer's disease, schizophrenia, and chronic pain.
References
- Collingridge, G. L., & Bliss, T. V. (2015).
- Artola, A., & Singer, W. (1993). Long-term potentiation and NMDA receptors in rat visual cortex.
- Bliss, T. V., & Collingridge, G. L. (1993). A synaptic model of memory: long-term potentiation in the hippocampus.
- Artola, A., & Singer, W. (1993). The role of NMDA receptors in long-term potentiation (LTP) and depression (LTD)
- Gustafsson, B., & Wigström, H. (1990). Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice. The Journal of Physiology.
- JoVE. (2022). Potentiation Recording by preparing Hippocampal Slices | Protocol Preview. YouTube.
- Benchchem. (n.d.). 5-Phosphono-D-norvaline | NMDA Receptor Antagonist.
- G2C::Genes to Cognition. (2008). Hippocampal slice electrophysiology.
- JoVE Science Education Database. (2017). Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices.
- Teyler, T. J. (2014). Notes on the History of In Vitro Hippocampal Electrophysiology and LTP: Personal Reflections. Neuroscience.
- Journal of Undergraduate Neuroscience Education. (2015).
- Springer Protocols. (2013).
- Virdi, G. (2022). Calcium Imaging in mDA neurons. Protocols.io.
- Gruden, M. A., et al. (2019). Scheme showing the experimental protocols.
- Hunt, D. L., & Castillo, P. E. (2012).
- Kaushik, R., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Journal of Neuroscience Methods.
- Franchini, L., et al. (2019). Linking NMDA Receptor Synaptic Retention to Synaptic Plasticity and Cognition. Cell Reports.
- Sharma, A., et al. (2022). Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies. Frontiers in Cellular Neuroscience.
- Gardoni, F., & Di Luca, M. (2019). Linking NMDA Receptor Synaptic Retention to Synaptic Plasticity and Cognition. Cell Reports.
- Wu, Y., et al. (2017).
- Abcam. (n.d.). D-AP5, NMDA receptor antagonist (CAS 79055-68-8).
- Lutzu, S., et al. (2023). Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus. Frontiers in Cellular Neuroscience.
- Slater, N. T., et al. (1987). The NMDA Receptor Antagonist 2-amino-5-phosphonovalerate Blocks Stimulus Train-Induced Epileptogenesis but Not Epileptiform Bursting in the Rat Hippocampal Slice. Journal of Neurophysiology.
- Tu, X., et al. (2020). Rac1 is a downstream effector of PKCα in structural synaptic plasticity. Scientific Reports.
- Tu, X., et al. (2020). Rac1 is a downstream effector of PKCα in structural synaptic plasticity.
- Sigma-Aldrich. (n.d.). D(-)-2-Amino-5-phosphonopentanoic acid NMDA receptor antagonist 79055-68-8.
- Kim, I., et al. (2009). Regulation of Synaptic Rac1 Activity, Long-Term Potentiation Maintenance, and Learning and Memory by BCR and ABR Rac GTPase-Activating Proteins. The Journal of Neuroscience.
- R&D Systems. (n.d.). DL-AP5 | NMDA Receptor Antagonists.
- Spillane, M., et al. (2020). Rac-maninoff and Rho-vel: The symphony of Rho-GTPase signaling at excitatory synapses. Seminars in Cell & Developmental Biology.
- Tu, X., et al. (2020). Rac1 is a downstream effector of PKCα in structural synaptic plasticity. Scientific Reports.
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- 23. Rac1 is a downstream effector of PKCα in structural synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking NMDA Receptors with DL-AP5 (rac 5-Phosphono Norvaline Hydrochloride)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DL-AP5 (rac 5-Phosphono Norvaline Hydrochloride) as a selective antagonist for N-methyl-D-aspartate (NMDA) receptors. This document delves into the underlying principles of NMDA receptor function, the mechanism of DL-AP5 action, and detailed protocols for both in vitro and in vivo applications, ensuring scientific integrity and reproducibility.
The NMDA Receptor: A Key Player in Synaptic Plasticity and Excitotoxicity
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory neurotransmission throughout the central nervous system (CNS).[1][2] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two GluN1 and two GluN2 subunits.[3][4] This composition creates a unique channel with several distinguishing features:
-
Co-agonist Requirement: Activation of the NMDA receptor necessitates the binding of both glutamate and a co-agonist, typically glycine or D-serine.[1][4]
-
Voltage-Dependent Magnesium Block: At resting membrane potentials, the channel pore is blocked by magnesium ions (Mg²⁺). This block is relieved by depolarization of the postsynaptic membrane, allowing for the influx of cations.[1]
-
High Calcium Permeability: Once opened, the NMDA receptor channel exhibits a high permeability to calcium ions (Ca²⁺), in addition to sodium (Na⁺) and potassium (K⁺).[4][5]
This intricate gating mechanism allows the NMDA receptor to function as a "molecular coincidence detector," linking presynaptic glutamate release with postsynaptic depolarization.[5] The subsequent Ca²⁺ influx triggers downstream signaling cascades that are fundamental to synaptic plasticity, the cellular basis for learning and memory.[1][5] However, excessive activation of NMDA receptors can lead to an uncontrolled influx of Ca²⁺, initiating excitotoxic processes implicated in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[5][6]
Signaling Pathway Overview
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of DL-AP5.
Figure 1: NMDA Receptor Signaling and DL-AP5 Inhibition.
Profile of DL-AP5 (this compound)
DL-AP5, also known as DL-2-Amino-5-phosphonovaleric acid or 2-APV, is a racemic mixture containing both the D- and L-enantiomers.[7][8] It functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[6][9] The D-isomer, D-AP5, is the more biologically active enantiomer, exhibiting significantly higher potency than the L-isomer.[7][8] For many applications, the racemic mixture (DL-AP5) provides a cost-effective and reliable method for achieving NMDA receptor blockade.
Physicochemical and Handling Properties
| Property | Value | Source(s) |
| Synonyms | DL-2-Amino-5-phosphonovaleric acid, 2-APV | [10][11] |
| CAS Number | 76326-31-3 | [7][9] |
| Molecular Formula | C₅H₁₂NO₅P | [7][9] |
| Molecular Weight | 197.13 g/mol | [7][9] |
| Appearance | White crystalline solid | [9][10] |
| Purity | Typically >98% | [7][12] |
| Solubility | Soluble in water (up to 10 mM) and 1eq. NaOH (up to 100 mM). The sodium salt is more water-soluble. | [7][12] |
| Storage | Store solid at room temperature or -20°C. Stock solutions should be aliquoted and stored at -20°C for up to one month. | [9][10][13] |
Note on Solubility and Solution Preparation: While DL-AP5 is soluble in aqueous buffers, achieving higher concentrations may require sonication or gentle warming.[14] For long-term storage, preparing concentrated stock solutions in water or a suitable buffer is recommended. It is advisable to prepare fresh working solutions from the stock on the day of the experiment.[10] For in vitro electrophysiology, filter-sterilize the final working solution before use.[14]
In Vitro Application: Electrophysiological Recording
DL-AP5 is extensively used in in vitro slice electrophysiology to isolate and study synaptic currents mediated by other glutamate receptors (e.g., AMPA and kainate receptors) or to investigate the role of NMDA receptors in synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).
Protocol: Pharmacological Isolation of AMPA Receptor-Mediated EPSCs
This protocol describes the use of DL-AP5 to block NMDA receptor-mediated currents in acute brain slices, allowing for the isolated recording of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
Materials:
-
DL-AP5 (or its sodium salt for enhanced solubility)
-
Artificial cerebrospinal fluid (aCSF) components
-
Brain slicing and recording equipment (vibratome, microscope, amplifier, etc.)
Step-by-Step Methodology:
-
Prepare aCSF Solutions: Prepare slicing and recording aCSF solutions. The composition can vary, but a typical recording aCSF is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. Equilibrate with 95% O₂ / 5% CO₂.
-
Prepare DL-AP5 Stock Solution: Prepare a concentrated stock solution of DL-AP5 (e.g., 10 mM in water). Store at -20°C.[9]
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing aCSF.[15] Rapidly dissect the brain region of interest and prepare acute slices (e.g., 300-400 µm thick) using a vibratome in the same ice-cold slicing solution.[15]
-
Slice Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.[15]
-
Establish a Whole-Cell Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated recording aCSF (2-3 ml/min) at a physiological temperature (e.g., 32°C).[15] Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Baseline Recording: Record baseline synaptic activity. To evoke EPSCs, place a stimulating electrode near the patched neuron. Hold the neuron at a negative potential (e.g., -70 mV) to ensure the NMDA receptor is blocked by Mg²⁺.
-
Application of DL-AP5: To confirm the contribution of NMDA receptors or to isolate AMPA receptor currents, bath-apply DL-AP5 at a working concentration of 50-100 µM by diluting the stock solution into the recording aCSF.[16] Full blockade of NMDA receptor currents is typically achieved within minutes.[8]
-
Data Acquisition: Record EPSCs before, during, and after the application of DL-AP5. The remaining current in the presence of DL-AP5 at negative holding potentials will be primarily mediated by AMPA receptors.
Recommended Concentrations for In Vitro Studies
| Application | Typical Concentration | Notes | Source(s) |
| Blocking NMDA EPSCs | 50 µM | This concentration is generally sufficient for complete antagonism in slice preparations. | [8][9][15] |
| LTP/LTD Experiments | 50 - 100 µM | Used to demonstrate the NMDA receptor-dependence of plasticity induction. | [16] |
| Isolating AMPA Currents | 50 µM | Often used in conjunction with a GABA-A receptor antagonist (e.g., picrotoxin or gabazine). | [8] |
Experimental Workflow Diagram
Figure 2: Workflow for DL-AP5 Application in Slice Electrophysiology.
In Vivo Application: Modulating CNS Function
DL-AP5 is a valuable tool for investigating the role of NMDA receptors in complex physiological processes and behaviors in living animals, including learning, memory, and pain perception.[9][17] The choice of administration route is critical and depends on the experimental question.
Protocols for In Vivo Administration
A. Intracerebroventricular (ICV) Infusion for Cognitive Studies
This method delivers the antagonist directly into the ventricular system, allowing for broad distribution within the brain. It is commonly used to study the effects on learning and memory.
Materials:
-
DL-AP5
-
Sterile artificial CSF or saline for vehicle
-
Stereotaxic apparatus
-
Osmotic minipumps and cannulae
Step-by-Step Methodology:
-
Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula aimed at a lateral ventricle.
-
Drug Preparation: Dissolve DL-AP5 in sterile vehicle to the desired concentration (e.g., up to 50 mM for infusion via osmotic minipumps).[18]
-
Infusion: Connect the implanted cannula to an osmotic minipump filled with the DL-AP5 solution. The pump will deliver the drug at a constant rate over an extended period (e.g., days to weeks).
-
Behavioral Testing: Following a recovery period, subject the animals to behavioral paradigms, such as the Morris water maze, to assess spatial learning and memory.[18][19]
-
Data Analysis: Compare the performance of DL-AP5-treated animals to vehicle-infused controls. A dose-dependent impairment in spatial learning is expected.[19]
B. Local Microinjection for Region-Specific Effects
To investigate the role of NMDA receptors in a specific brain region, direct microinjection is the preferred method.
Materials:
-
DL-AP5
-
Sterile vehicle
-
Stereotaxic apparatus
-
Microinjection pump and syringes
Step-by-Step Methodology:
-
Cannula Implantation: Surgically implant a guide cannula targeted to the brain region of interest (e.g., basolateral amygdala, hippocampus).
-
Drug Preparation: Prepare a sterile solution of DL-AP5 in vehicle at the desired concentration. Dosages are typically in the nmol range.[14]
-
Microinjection: At the appropriate time relative to the behavioral task, infuse a small volume (e.g., 0.5-1.0 µL) of the DL-AP5 solution through an injection cannula inserted into the guide cannula.
-
Behavioral Assessment: Conduct behavioral testing shortly after the injection. For example, to study fear conditioning, the injection may be performed immediately before or after the conditioning session.[9]
Recommended Dosages for In Vivo Studies
| Route | Application | Species | Dosage | Source(s) |
| Intracerebroventricular (ICV) | Spatial Learning | Rat | Chronic infusion (0-50 mM solution) | [18] |
| Intracerebroventricular (ICV) | Food Intake | Broiler Cockerels | 0, 2.5, 5, and 10 nmol | [14] |
| Intra-hippocampal (CA1) | Memory Consolidation | Rat | 0-10 µg | [14] |
| Fourth Ventricle | Food Intake | Rat | 0.2 - 0.4 µg | [20] |
| Intraperitoneal (IP) | Systemic Effects | Rat | Ineffective at altering sucrose intake up to 5.0 mg/kg | [20] |
Important Consideration: DL-AP5 has weak bioavailability and does not readily cross the blood-brain barrier.[17] Therefore, systemic administration (e.g., intraperitoneal injection) is often ineffective for targeting central NMDA receptors, necessitating direct administration into the CNS.[20]
Scientific Integrity: Controls and Data Interpretation
To ensure the trustworthiness of experimental findings, rigorous controls are essential when using DL-AP5.
-
Vehicle Controls: Always include a control group that receives an injection or infusion of the vehicle solution without DL-AP5.
-
Inactive Enantiomer: For highly specific studies, consider using the much less active L-isomer (L-AP5) as a negative control to rule out non-specific effects of the compound.[7][8]
-
Confirmation of Antagonism: In in vitro studies, demonstrate the reversibility of the block by washing out DL-AP5, where possible. In in vivo slice preparations following behavioral experiments, one can attempt to elicit and block NMDA receptor-mediated LTP to confirm the drug's effect at the synaptic level.[18]
By adhering to these principles and the detailed protocols outlined above, researchers can confidently employ DL-AP5 to elucidate the multifaceted roles of NMDA receptors in neuroscience.
References
- Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology.
- Structure and function of NMDA-type glutam
- NMDA receptor. Wikipedia.
- Structure, Function, and Pharmacology of NMDA Receptor Channels. Semantic Scholar.
- Structure, function, and allosteric modul
- DL-AP5 - NMDA receptor antagonist. Hello Bio.
- DL-AP5 (2-APV) | NMDA Receptor Antagonist. MedChemExpress.
- Application Notes and Protocols for AP5 Sodium Concentration in In Vitro Slice Electrophysiology. Benchchem.
- DL-AP5 - PRODUCT INFORM
- DL-AP5 | NMDA Receptor Antagonists. R&D Systems.
- D-AP5 | NMDA receptor antagonist. InvivoChem.
- DL-AP5 (2-APV) | NMDAR antagonist. Selleck Chemicals.
- DL-AP5 | NMDA Receptors. Tocris Bioscience.
- DL-AP5 Sodium Salt. Bertin Bioreagent.
- DL-AP5, NMDA glutam
- DL-AP5 sodium salt | NMDA receptor antagonist. Hello Bio.
- Hindbrain administration of NMDA receptor antagonist AP-5 increases food intake in the rat.
- The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. Journal of Neuroscience.
- The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. PubMed Central.
- 5-Phosphono-D-norvaline | NMDA Receptor Antagonist. Benchchem.
- DL-AP5 - Applic
- This compound.
Sources
- 1. rupress.org [rupress.org]
- 2. umimpact.umt.edu [umimpact.umt.edu]
- 3. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. usbio.net [usbio.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. DL-AP5 sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 17. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
- 20. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: rac 5-Phosphono Norvaline Hydrochloride
Welcome to the technical support center for rac 5-Phosphono Norvaline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the experimental use of this compound, with a primary focus on solubility issues. Our goal is to equip you with the knowledge to ensure reliable and reproducible results.
I. Understanding the Molecule: The Key to Solubility
This compound is a racemic mixture of a synthetic amino acid analog. It possesses both a primary amine and a phosphonic acid group, making it an amphoteric molecule with zwitterionic characteristics. The hydrochloride salt form is supplied to enhance its aqueous solubility. Understanding this dual acidic/basic nature is fundamental to overcoming solubility challenges, as its net charge and, consequently, its interaction with solvents are highly dependent on the pH of the solution.
This compound, particularly its D-isomer, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal communication.[1][2][3] Its utility in neuroscience research necessitates the preparation of precise and stable solutions.
II. Troubleshooting Guide: Dissolution Protocols
Researchers frequently encounter difficulties in completely dissolving this compound. The following step-by-step guide addresses these issues, explaining the rationale behind each step.
Initial Dissolution Workflow
This workflow provides a systematic approach to dissolving the compound, starting with the most common and gentle methods.
Caption: A stepwise workflow for dissolving this compound.
Detailed Protocol for pH-Adjusted Dissolution
When aqueous solvents at neutral pH are insufficient, adjusting the pH is the most effective strategy. The hydrochloride salt is acidic, but the phosphonic acid and amino groups create a complex relationship between pH and solubility. For the related free acid (DL-2-Amino-5-phosphonopentanoic acid), solubility is significantly enhanced in a basic solution.[4]
Objective: To prepare a stock solution of this compound by adjusting the pH to achieve complete dissolution.
Materials:
-
This compound powder
-
High-purity deionized water or desired buffer
-
1 M NaOH or 1 M NH₄OH solution
-
1 M HCl solution
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Initial Suspension: Add the desired volume of solvent (e.g., water) to the accurately weighed compound. Start with approximately 80% of the final volume to allow for pH adjustments.
-
Mixing: Vortex or stir the suspension. It is normal for the compound not to dissolve completely at this stage, especially at higher concentrations.
-
Basal pH Adjustment: Slowly add, dropwise, a solution of 1 M NaOH or 1 M NH₄OH while continuously stirring and monitoring the pH. The related free acid shows dramatically increased solubility in 1 M NH₄OH (up to 50 mg/mL).[4] As the pH increases, the phosphonic acid group deprotonates, increasing the molecule's overall negative charge and enhancing its interaction with polar water molecules.
-
Observation: Continue to add the basic solution until the compound is fully dissolved. A clear solution should be obtained.
-
Final pH and Volume Adjustment: Once dissolved, carefully adjust the pH back to the desired final value for your experiment using 1 M HCl. Note that bringing the pH close to the isoelectric point may cause precipitation. Finally, add the solvent to reach the final target volume.
-
Sterilization and Storage: Sterile filter the final solution through a 0.22 µm filter to remove any potential microbial contamination or micro-particulates.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: I've dissolved the compound, but it precipitated after a while. Why?
This is a common issue and can be attributed to several factors:
-
pH Shift: The solution's pH may have changed over time, perhaps due to absorption of atmospheric CO₂, shifting it closer to the compound's isoelectric point where solubility is minimal.
-
Temperature Change: If you used warming to aid dissolution, returning the solution to room temperature or 4°C for storage can lead to precipitation if the solution is supersaturated at the lower temperature.
-
Buffer Incompatibility: Certain ions in a buffer system could potentially interact with the compound and reduce its solubility.
Q3: Can I use organic solvents to dissolve this compound?
It is not recommended. As a polar, charged molecule, it is generally considered insoluble in organic solvents.[4][5] Sticking to aqueous-based systems is the most reliable approach.
Q4: How should I store my stock solution and for how long?
For short-term storage, aqueous solutions can be kept at 4°C for several weeks.[4] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Q5: Will heating the solution help with dissolution?
Gentle warming (to no more than 40°C) can increase the rate of dissolution. However, be cautious as excessive heat can potentially degrade the compound. Warming should be used in conjunction with stirring, and it may not be sufficient for high concentrations without pH adjustment.
IV. Data Summary & Key Parameters
The following table summarizes the known solubility data for the closely related free acid, which serves as a valuable guide for the hydrochloride salt.
| Compound | Solvent | Solubility | Source |
| DL-2-Amino-5-phosphonopentanoic acid | Water | 5.6 mg/mL | [4][5] |
| DL-2-Amino-5-phosphonopentanoic acid | 1 M NH₄OH | 50 mg/mL | [4] |
| DL-2-Amino-5-phosphonopentanoic acid | Organic Solvents | Insoluble | [4][5] |
V. Mechanistic View of pH-Dependent Solubility
The solubility of rac 5-Phosphono Norvaline is governed by the ionization state of its functional groups, which is dictated by the solution's pH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ≥98% (TLC), solid, NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: rac 5-Phosphono-Norvaline Hydrochloride
Introduction: Navigating the Nuances of Phosphono-Norvaline Stability
Welcome to the technical support guide for rac 5-Phosphono-Norvaline Hydrochloride. This molecule, a potent and selective competitive antagonist for the NMDA receptor's glutamate-binding site, is a critical tool in neuroscience research.[1][2] Its utility, however, is directly tied to its chemical integrity in solution. The presence of a phosphonic acid group and an amino acid backbone creates a molecule with pH-dependent characteristics and limited stability in aqueous environments.[3][4]
This guide is designed to provide researchers, scientists, and drug development professionals with a deep, field-tested understanding of the factors governing the stability of rac 5-Phosphono-Norvaline Hydrochloride in experimental settings. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions that ensure the reliability and reproducibility of your results. A product data sheet for the D-isomer, D-AP5, strongly advises against storing aqueous solutions for more than one day, a critical data point that underscores the need for careful handling.[5]
Frequently Asked Questions (FAQs): Core Stability Parameters
This section addresses the most common inquiries our team receives regarding the handling of rac 5-Phosphono-Norvaline Hydrochloride.
Q1: What is the recommended solvent for preparing stock solutions?
A: The recommended solvent is high-purity, sterile water (e.g., Milli-Q® or WFI) or a simple, well-defined aqueous buffer such as PBS or HEPES. Phosphonic acids are generally soluble in water and common alcohols but poorly soluble in non-polar organic solvents.[6] For biological applications, preparing a concentrated stock in water and then diluting it into your final experimental buffer is the standard approach. The D-isomer is reported to be soluble in water up to approximately 100 mM.[5]
Q2: How long is a solution of rac 5-Phosphono-Norvaline Hydrochloride stable?
A: This is the most critical parameter. Aqueous solutions have very limited stability. Based on data for the closely related D-isomer (D-AP5), we strongly recommend that fresh solutions be prepared daily for each experiment .[5] Do not store aqueous solutions for more than 24 hours, even when refrigerated. Degradation can lead to a significant loss of potency and inconsistent experimental outcomes.
Q3: What are the optimal storage conditions for both the solid compound and freshly made solutions?
A:
-
Solid Form: The hydrochloride salt should be stored as supplied at 2-8°C, protected from moisture and light.[5] A desiccator is recommended to prevent water absorption, which can initiate degradation even in the solid state over long periods.
-
Aqueous Solutions: If immediate use is not possible, store the solution at 2-8°C and protect it from light. It must be used within 24 hours. Do not store at room temperature for extended periods. Freezing aliquots is not recommended due to the lack of specific freeze-thaw stability data and the high risk of degradation during the process. The "prepare fresh" rule is the most reliable self-validating system.
Q4: How does pH impact the stability and solubility of the compound?
A: The pH is a dominant factor. The molecule has two key ionizable regions: the phosphonic acid group and the amino acid group.
-
Phosphonic Acid Group: This group is diprotic, with two distinct pKa values (typically pKa1 ~1-2 and pKa2 ~5-7 for arylphosphonic acids).[3][4]
-
Amino Acid Group: The alpha-amino and carboxyl groups also have their own pKa values.
This complex ionization profile means that the net charge and conformation of the molecule change significantly with pH. While specific stability data across a pH range is not published, general principles for phosphonates and amino acids suggest that stability is likely optimal in a slightly acidic to neutral pH range (pH 4-7). Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[7] For instance, a study on 5-aminolevulinic acid found it was stable at pH 2.35 but degraded rapidly at a physiological pH of 7.42.[8]
Q5: My solution has developed a slight yellow or brown tint. Can I still use it?
A: No. Any discoloration is a clear visual indicator of chemical degradation and the solution must be discarded. Using a degraded solution will compromise your results. This phenomenon is observed with other chemically labile compounds, such as apomorphine, where discoloration signals significant decomposition.[9]
Troubleshooting Guide: Addressing Common Experimental Issues
When experiments yield unexpected results, solution stability should be a primary suspect. Use this guide to diagnose and resolve common problems.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Inconsistent or Diminished Biological Effect | Compound Degradation: The most likely cause. The active concentration is lower than intended due to instability in the experimental buffer over the incubation period. | 1. Prepare Fresh Solution: Discard the old solution and prepare a new one immediately before starting the experiment. 2. Minimize Incubation Time: If possible, design the experiment to reduce the time the compound spends in the final buffer at 37°C. 3. Validate in Final Buffer: For long-term experiments, consider performing a preliminary stability check of the compound in your specific cell culture media or buffer using an analytical method like HPLC. |
| Precipitate Forms in Stock or Working Solution | 1. Exceeded Solubility: The concentration is too high for the chosen solvent or pH. 2. pH-Dependent Solubility: The pH of the final solution may have shifted into a range where the compound is less soluble. 3. Buffer Incompatibility: The phosphonate group can chelate divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in some complex buffers, leading to precipitation.[6] | 1. Check Concentration: Ensure you are not exceeding the known solubility limit (~100 mM in water).[5] 2. Measure & Adjust pH: Verify the pH of your final solution. Adjust if necessary to bring it into a more soluble range (typically slightly acidic to neutral).[3] 3. Simplify Buffer: Prepare the stock solution in pure water before diluting into a complex medium. If precipitation persists in the final buffer, consider using a buffer with lower concentrations of divalent cations for the initial dilution step. |
| Variable Results Between Experimental Days | Inconsistent Solution Handling: Differences in how the solution was prepared or stored (e.g., prepared fresh one day, used 2-day-old solution the next) can introduce significant variability. | 1. Standardize Protocol: Implement a strict, standardized protocol for solution preparation that is followed for every experiment. 2. Document Everything: Record the date and time of solution preparation in your lab notebook for every experiment to ensure traceability. |
Protocols & Methodologies for Ensuring Experimental Integrity
Adherence to validated protocols is essential for reproducibility.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation: Allow the vial of solid rac 5-Phosphono-Norvaline Hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Aseptically weigh the required amount of the compound using a calibrated analytical balance. Example: For 1 mL of a 100 mM solution (MW: 197.13 g/mol for free acid), you would weigh 19.71 mg.
-
Dissolution: Add the solid to a sterile microcentrifuge tube. Add 80% of the final required volume of high-purity, sterile water.
-
Mixing: Vortex the solution vigorously for 30-60 seconds. If needed, gently warm the tube or sonicate briefly to ensure all solid has dissolved.
-
Final Volume: Add water to reach the final desired volume and vortex again to ensure homogeneity.
-
Usage: Proceed immediately with dilution into your experimental buffer.
Diagram: Recommended Workflow for Solution Handling
The following workflow is designed to maximize the chemical integrity of the compound for your experiments.
Caption: Workflow for preparing and using rac 5-Phosphono-Norvaline HCl.
Protocol 2: Outline for User-Specific Stability Validation
For long-duration experiments or when using novel, complex buffers, you may need to perform a basic stability validation.
-
Objective: To determine the percent degradation of the compound in your specific buffer over a defined time course and temperature.
-
Methodology:
-
Prepare a solution of the compound in your specific experimental buffer at the final working concentration.
-
Divide the solution into aliquots for different time points (e.g., T=0, 2h, 4h, 8h, 24h).
-
Store the aliquots under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
At each time point, immediately freeze the aliquot at -80°C to halt any further degradation.
-
Analyze all samples using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS.[10][11] The method must be able to separate the parent compound from potential degradants.
-
-
Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. This will define the stability window for your specific conditions.
Diagram: Troubleshooting Inconsistent Results
Use this decision tree to diagnose stability-related experimental failures.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-phosphonovaleric Acid | C5H12NO5P | CID 1216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ikev.org [ikev.org]
Technical Support Center: Troubleshooting Precipitation of rac 5-Phosphono Norvaline Hydrochloride
From the desk of the Senior Application Scientist
Welcome to the technical support guide for rac 5-Phosphono Norvaline Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and prevent a common yet critical experimental hurdle: the unintended precipitation of this compound. By understanding the physicochemical principles governing its solubility, you can ensure the accuracy and reproducibility of your experiments.
This compound, also known as (±)-2-Amino-5-phosphonopentanoic acid hydrochloride or DL-AP5, is an essential NMDA receptor antagonist.[1][2][3] Its unique structure, featuring both a primary amine and a phosphonic acid group, makes its solubility highly dependent on the solution's chemical environment. This guide provides in-depth, practical solutions to maintain its solubility and ensure its effective use in your research.
Part 1: The 'Why' - Understanding the Physicochemical Properties
Precipitation is a physical manifestation of a molecule's chemical state. For this compound, solubility is dictated primarily by pH and interactions with other ions in your solution.
The molecule possesses three ionizable groups: the carboxylic acid, the primary amine, and the phosphonic acid group. Each has a distinct pKa value, which is the pH at which the group is 50% ionized. The interplay between these groups determines the molecule's net electrical charge at a given pH.
Like other amino acids, this compound can exist as a zwitterion, a molecule with both positive and negative charges but a net charge of zero.[4] This occurs at the isoelectric point (pI), the pH at which the molecule's solubility is at its minimum.[5] Preparing solutions at or near the pI will almost certainly lead to precipitation.
Key Physicochemical Data
| Property | Value / Description | Source |
| Synonyms | (±)-2-Amino-5-phosphonovaleric acid, DL-AP5, DL-APV | [3] |
| Molecular Formula | C₅H₁₃ClNO₅P | [6][7] |
| Molecular Weight | 233.59 g/mol | [6][7] |
| Appearance | White solid | [7] |
| Aqueous Solubility | Soluble in water.[1] A vendor reports solubility up to 10 mM in water and 100 mM in 1 eq. NaOH.[3] | [1][3] |
| Organic Solubility | Generally insoluble in non-polar organic solvents.[4] | [4] |
| Estimated pKa Values | Carboxyl (~2.1), Phosphonate-1 (~2.5), Phosphonate-2 (~7.5), Amine (~9.8) | Estimated based on similar phosphono amino acids. |
| Estimated Isoelectric Point (pI) | ~3.5 - 4.5 | Calculated from estimated pKa values. |
The Critical Role of pH
The molecule's charge changes dramatically with pH. Understanding this behavior is the key to preventing precipitation.
Caption: pH-dependent solubility of rac 5-Phosphono Norvaline.
Part 2: Frequently Asked Questions (FAQs)
Q1: I tried to dissolve the compound directly into my phosphate-buffered saline (PBS) at pH 7.4 and it immediately turned cloudy. What went wrong?
This is a classic pH-related precipitation issue. The compound is supplied as a hydrochloride salt, meaning it is in a low-pH, highly soluble, positively charged state. When you add this acidic solid to a buffered solution at pH 7.4, the buffer raises the pH. As the pH of the microenvironment around each dissolving particle passes through the isoelectric point (pI) of ~3.5-4.5, the compound's net charge becomes zero, its solubility plummets, and it precipitates before it can fully dissolve and equilibrate to the buffer's pH.
Solution: Always dissolve the compound in an unbuffered solvent like pure water or a dilute acid (e.g., 10 mM HCl) first to create a stable, acidic stock solution. Then, add this stock solution to your buffer slowly while stirring.
Q2: My compound dissolved perfectly in water, but it precipitated when I added it to my cell culture medium. The medium is buffered to pH 7.4, so what's different?
The culprit is likely the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in cell culture media. Phosphonates are potent chelating agents that bind tightly to di- and trivalent metal ions.[8][9] This interaction can form insoluble phosphonate-metal complexes, leading to precipitation.[10][11]
Solution:
-
Prepare a concentrated stock solution in water as described above.
-
Dilute the stock solution into the final medium slowly and with vigorous stirring. This helps to disperse the compound quickly, preventing localized high concentrations that favor precipitation.
-
If precipitation persists, consider preparing a Ca²⁺/Mg²⁺-free version of your medium for initial compound dilution, then adding the cations back if required for your experiment.
Q3: How do I prepare a stable, high-concentration stock solution?
A stable stock solution is crucial for experimental consistency. The key is to maintain a pH far from the isoelectric point.
Solution: We recommend preparing a stock solution in 1 equivalent of Sodium Hydroxide (NaOH). A vendor datasheet indicates solubility up to 100 mM in 1 eq. NaOH.[3] This creates a high-pH environment where the molecule is highly deprotonated, negatively charged, and very soluble. Alternatively, for applications where a basic pH is undesirable, a stock in pure water (which will be acidic due to the hydrochloride) at a concentration up to 10 mM is feasible.[3] Always use purified, deionized water.
Q4: Can I heat the solution to help dissolve the compound?
While gentle warming can increase the rate of dissolution for many compounds, it is generally not recommended here. Phosphonate esters can be susceptible to hydrolysis under aggressive conditions, and heating could risk degrading the compound.[8] Furthermore, any solubility gained at a higher temperature may be lost upon cooling, leading to precipitation later. All phosphonate/metal precipitates also tend to become less soluble as temperature increases.[10]
Solution: Focus on optimizing the chemical environment (pH, solvent) rather than relying on temperature. Proper solvent selection and pH adjustment are safer and more effective methods.
Part 3: Experimental Protocols & Troubleshooting Workflow
Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in NaOH
This protocol is designed to create a stable, high-concentration stock solution for subsequent dilution.
-
Weigh Compound: Accurately weigh the desired amount of this compound. (MW: 233.59 g/mol ).
-
Prepare Solvent: Prepare a 1.0 M solution of NaOH.
-
Calculate NaOH Volume: For every 233.59 mg of the compound, you will need 1.0 mL of 1.0 M NaOH to create a 1.0 M solution with 1 equivalent of base. To make a 100 mM solution, you would add 1.0 mL of 1.0 M NaOH for every 233.59 mg and then bring the final volume to 10 mL with purified water.
-
Dissolution: Add the calculated volume of 1.0 M NaOH to the solid compound. Vortex or stir gently. The compound should dissolve readily.
-
Final Volume Adjustment: Add purified water to reach the final desired volume and mix thoroughly.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Troubleshooting Precipitation: A Step-by-Step Workflow
When facing unexpected precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for precipitation issues.
References
-
PubChem. (n.d.). 2-Amino-5-phosphonovaleric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sorbie, K. S., et al. (2016). Solubility and Inhibition Efficiency of Phosphonate Scale Inhibitor_Calcium_Magnesium Complexes for Application in Precipitation Squeeze Treatment. Society of Petroleum Engineers. Retrieved from [Link]
-
Wikipedia. (2024). Phosphonate. Retrieved from [Link]
-
Millchem. (2023). How do salts of phosphonates affect the solubility of other substances in water? Retrieved from [Link]
-
Nowack, B. (1997). Divalent cations speciation with three phosphonate ligands in the pH-range of natural waters. Talanta. Retrieved from [Link]
-
Popov, K., et al. (2008). Protonation and Complexation Constants of Phosphonic Acids with Cations of Environmental Interest. ResearchGate. Retrieved from [Link]
-
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Wikipedia. (n.d.). AP5. Retrieved from [Link]
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Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
Forenap. (n.d.). This compound 500mg. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Backgrounds of Amino Acids. Retrieved from [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Genprice. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). CID 159696543. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. CAS 79055-68-8: (-)-2-Amino-5-phosphonovaleric acid [cymitquimica.com]
- 2. AP5 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. evo-chemical.com [evo-chemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Divalent cations speciation with three phosphonate ligands in the pH-range of natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing rac-5-Phosphono Norvaline Hydrochloride for Long-Term Potentiation (LTP) Studies
Introduction
Welcome to the technical support guide for rac-5-Phosphono Norvaline Hydrochloride, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is designed for researchers, scientists, and drug development professionals utilizing this compound to investigate the mechanisms of Long-Term Potentiation (LTP), a key cellular model for learning and memory.[1][2]
As a competitive antagonist at the glutamate binding site of the NMDA receptor, rac-5-Phosphono Norvaline Hydrochloride (and its more active D-isomer, D-AP5) is a critical tool for dissecting the role of NMDA receptor activation in synaptic plasticity.[3] Proper concentration and application are paramount for achieving reliable and interpretable results. This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is rac-5-Phosphono Norvaline Hydrochloride and what is its mechanism of action?
A1: rac-5-Phosphono Norvaline Hydrochloride is a racemic mixture containing the D- and L-isomers of 2-amino-5-phosphonopentanoic acid (AP5 or APV). It functions as a selective, competitive antagonist of the NMDA receptor.[3][4] It specifically competes with the neurotransmitter glutamate at its binding site on the GluN2 subunits of the NMDA receptor.[5] By preventing glutamate from binding, it inhibits the channel opening and the subsequent influx of Ca²⁺ into the postsynaptic neuron, which is a critical triggering event for the induction of most forms of LTP.[2][6] The D-isomer (D-AP5) is the more biologically active form, exhibiting significantly higher potency than the L-isomer.
Q2: Why is blocking NMDA receptors necessary for studying LTP?
A2: Blocking NMDA receptors is a cornerstone of LTP research for several reasons:
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To Confirm Mechanism: It allows researchers to confirm that the observed synaptic potentiation is indeed the classical, NMDA receptor-dependent form of LTP.[2] If the application of the antagonist prevents LTP induction, it provides strong evidence for this specific cellular mechanism.
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To Isolate Other Pathways: By blocking the NMDA receptor-dependent pathway, scientists can investigate other, non-canonical forms of synaptic plasticity that might be occurring simultaneously.
-
To Study Plasticity Decay: Interestingly, studies have shown that NMDA receptor activation is also involved in the active reversal or decay of established LTP.[7][8] Using an antagonist after LTP has been induced can help probe the mechanisms of memory maintenance and consolidation.[7][8]
Q3: How do I prepare and store stock solutions of rac-5-Phosphono Norvaline Hydrochloride?
A3: Proper preparation and storage are critical for experimental consistency.
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Solubility: The compound is soluble in water (H₂O) at approximately 5.6 mg/mL and in 1 M ammonium hydroxide (NH₄OH) at 50 mg/mL.[9][10] For most electrophysiology experiments, dissolving it directly in distilled water or your base artificial cerebrospinal fluid (aCSF) is sufficient. Gentle warming or vortexing can aid dissolution.
-
Stock Concentration: A common and convenient stock concentration is 20-50 mM. This allows for easy dilution into your working aCSF without significantly altering the osmolarity or pH of the final solution.
-
Storage: Once dissolved, it is recommended to create single-use aliquots of your stock solution and store them frozen at -20°C or below. This prevents degradation from repeated freeze-thaw cycles. Stock solutions stored at 4°C are also reportedly stable.[10]
Q4: What is a good starting concentration for blocking LTP in hippocampal slices?
A4: The optimal concentration can vary depending on the specific brain region, slice preparation quality, and the LTP induction protocol. However, a well-established starting range for D-AP5 (the active isomer) is 20-50 µM .
-
For the racemic mixture (rac-5-Phosphono Norvaline Hydrochloride), a starting concentration of 50-100 µM is advisable to account for the less active L-isomer.
-
Studies have shown that LTP can be substantially blocked by concentrations as low as 20 µM D-AP5.[11] However, to ensure a complete block, especially with strong induction protocols, concentrations up to 50 µM or higher may be necessary.[5][12] It is always best practice to perform a dose-response experiment to determine the lowest effective concentration for your specific setup (see Protocol 2).
Troubleshooting Guide
Issue 1: I'm applying the antagonist, but I'm not seeing any reduction in LTP.
| Potential Cause | Explanation & Solution |
| Insufficient Concentration | The most common issue. Your concentration may be too low to fully compete with the synaptic glutamate released by your high-frequency stimulation protocol. Solution: Increase the concentration in a stepwise manner (e.g., from 50 µM to 75 µM, then 100 µM). Refer to the dose-response protocol below to systematically determine the optimal concentration. |
| Inadequate Pre-Incubation Time | The antagonist needs sufficient time to perfuse into the tissue slice and reach equilibrium at the synaptic cleft. Solution: Ensure you are pre-incubating the slice in the antagonist-containing aCSF for at least 20-30 minutes before attempting to induce LTP. Monitor the baseline fEPSP during this time to ensure stability. |
| Degraded Compound | Improperly stored or old stock solutions may have lost their potency. Solution: Prepare a fresh stock solution from the powder. Aliquot and store at -20°C to maintain stability. |
| NMDA Receptor-Independent LTP | Your stimulation protocol might be inducing a form of LTP that does not rely on NMDA receptors. This can sometimes occur with extremely strong or prolonged stimulation paradigms.[11] Solution: Verify your protocol against established literature for NMDA receptor-dependent LTP in your target pathway (e.g., Schaffer collateral-CA1). Consider reducing the intensity or duration of your induction stimulus. |
Issue 2: My baseline synaptic transmission is changing after applying the antagonist.
| Potential Cause | Explanation & Solution |
| pH or Osmolarity Shift | Adding a concentrated, unbuffered drug solution can alter the pH or osmolarity of your aCSF, affecting baseline neuronal health and synaptic transmission. Solution: Prepare your stock solution at a high enough concentration (e.g., 1000x) so that the volume added to the working aCSF is negligible. Always double-check the pH of your final working solution and adjust if necessary. |
| Tonic NMDA Receptor Activity | In some preparations, there can be a low level of ambient glutamate causing tonic activation of NMDA receptors. The antagonist will block this, which can sometimes be observed as a small change in the baseline fEPSP. Solution: This is typically a very small effect and is not usually a cause for concern. Allow the baseline to re-stabilize for 20-30 minutes in the presence of the drug before proceeding with your experiment. If the effect is large, it may indicate an issue with the health of the slice (e.g., excessive glutamate release). |
Issue 3: The block of LTP is inconsistent or highly variable between experiments.
| Potential Cause | Explanation & Solution |
| Inconsistent Slice Quality | The health and thickness of your brain slices can affect drug penetration and overall neuronal excitability. Solution: Standardize your slicing protocol. Ensure consistent slice thickness, recovery time, and aCSF oxygenation. Discard slices that appear unhealthy or have high levels of spontaneous activity. |
| Variable Drug Concentration | Errors in dilution or incomplete mixing in the perfusion reservoir can lead to inconsistent final concentrations. Solution: Use calibrated pipettes for all dilutions. Ensure the drug is thoroughly mixed in the aCSF reservoir before it begins perfusing the slice chamber. |
| Fluctuating Perfusion Rate | An inconsistent flow rate of aCSF can affect the equilibrium concentration of the antagonist within the slice chamber. Solution: Use a high-quality peristaltic pump and ensure the perfusion lines are free of bubbles and obstructions. Maintain a consistent and adequate flow rate (e.g., 2-4 mL/min for standard slice chambers). |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock and Working Solutions
-
Calculate Mass: Determine the mass of rac-5-Phosphono Norvaline Hydrochloride (MW: 233.59 g/mol ) needed for a 50 mM stock solution in 10 mL of distilled H₂O.[13][14]
-
Calculation: 0.05 mol/L * 0.01 L * 233.59 g/mol = 0.1168 g (116.8 mg)
-
-
Dissolve: Weigh out 116.8 mg of the compound and add it to a 15 mL conical tube. Add 10 mL of high-purity distilled water. Vortex thoroughly until fully dissolved.
-
Aliquot & Store: Prepare 100 µL single-use aliquots in microcentrifuge tubes. Store these at -20°C.
-
Prepare Working Solution: To make a 100 µM working solution in 500 mL of aCSF, you will need 1 mL of your 50 mM stock solution.
-
Calculation: C1V1 = C2V2 -> (50,000 µM)(V1) = (100 µM)(500,000 µL) -> V1 = 1000 µL or 1 mL
-
-
Final Check: Add 1 mL of the stock solution to 499 mL of aCSF. Mix thoroughly. Check the pH and adjust to ~7.4 if necessary.
Diagram: Experimental Workflow for Concentration Optimization
This diagram outlines the logical steps for determining the optimal antagonist concentration.
Caption: Workflow for determining the optimal antagonist concentration.
Protocol 2: Determining the IC₅₀ with a Dose-Response Curve
-
Establish Control LTP: In your first set of experiments (n=4-6 slices), establish the magnitude of LTP induced by your standard high-frequency stimulation (HFS) protocol in the absence of any antagonist. This is your 100% potentiation value.
-
Test Concentrations: In separate groups of slices, apply different concentrations of rac-5-Phosphono Norvaline Hydrochloride (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Ensure a 20-30 minute pre-incubation period for each.
-
Induce and Record: Apply the same HFS protocol used in the control group and record the resulting potentiation for 60 minutes post-induction.
-
Calculate Inhibition: For each concentration, calculate the percentage inhibition of LTP relative to the control group.
-
% Inhibition = 100 - [((LTP_drug - 1) / (LTP_control - 1)) * 100]
-
-
Plot and Analyze: Plot the % Inhibition against the log of the antagonist concentration. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that produces 50% inhibition). For a near-complete block of LTP, a concentration of 3-5 times the IC₅₀ is often used.
Diagram: NMDA Receptor Antagonism in LTP Induction
This diagram illustrates the signaling cascade that is blocked by the antagonist.
Caption: Signaling pathway of NMDA receptor antagonism in LTP.
References
-
Morris, R. G., Anderson, E., Lynch, G. S., & Baudry, M. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. Journal of Neuroscience, 12(1), 21-34. [Link]
-
Hrabetova, S., & Sacktor, T. C. (1996). Dose responses for LTP and LTD induction of the NMDA receptor antagonists PPDA, D-AP5, and D-CPPene. ResearchGate. [Link]
-
Volianskis, A., France, G., Jensen, M. S., & Jane, D. E. (2015). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro. The Journal of Physiology, 593(10), 2291-2315. [Link]
-
Davis, S., Butcher, S. P., & Morris, R. G. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. ResearchGate. [Link]
-
Villarreal, D. M., Do, V., Haddad, E., & Derrick, B. E. (2002). NMDA receptor antagonists sustain LTP and spatial memory: active processes mediate LTP decay. Nature Neuroscience, 5(1), 48-52. [Link]
-
Lauri, S. E., Taira, T., & Rauvala, H. (2006). Expression of NMDA receptor-dependent LTP in the hippocampus. Philosophical Transactions of the Royal Society B: Biological Sciences, 361(1468), 657-665. [Link]
-
Lisman, J., Schulman, H., & Cline, H. (2002). NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). Cold Spring Harbor Perspectives in Biology, 4(9), a005710. [Link]
-
Cain, D. P. (1998). Testing the NMDA, long-term potentiation, and cholinergic hypotheses of spatial learning. Neuroscience & Biobehavioral Reviews, 22(2), 181-193. [Link]
-
Lynch, G. (2002). Making room for new memories. Nature Neuroscience, 5(1), 9-10. [Link]
-
Malinow, R., & Miller, J. P. (1990). Failure to reverse long-term potentiation by coupling sustained presynaptic activity and N-methyl-D-aspartate receptor blockade. Proceedings of the National Academy of Sciences, 87(18), 7245-7249. [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist, 10(4), 285-295. [Link]
-
Pharmaffiliates. (n.d.). rac 5-Phosphono Norvaline Hydrochloride. Pharmaffiliates. [Link]
-
Gustafsson, B., & Wigström, H. (1990). NMDA receptor dependence of the input specific NMDA receptor-independent LTP in the hippocampal CA1 region. European Journal of Neuroscience, 2(6), 465-474. [Link]
-
PubChem. (n.d.). 2-Amino-5-phosphonovaleric Acid. National Center for Biotechnology Information. [Link]
-
Arslan, M., Pohl, C. R., & Plant, T. M. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology, 47(5), 465-468. [Link]
Sources
- 1. Expression of NMDA receptor-dependent LTP in the hippocampus: bridging the divide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-phosphonovaleric Acid | C5H12NO5P | CID 1216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonists sustain LTP and spatial memory: active processes mediate LTP decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making room for new memories [frank.itlab.us]
- 9. 76726-92-6 CAS MSDS (DL-2-AMINO-5-PHOSPHONOPENTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 11. NMDA receptor dependence of the input specific NMDA receptor-independent LTP in the hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Sapphire Bioscience [sapphirebioscience.com]
Technical Support Center: Troubleshooting Off-Target Effects of Glutamate Carboxypeptidase II (GCPII) Inhibitors
Welcome to the technical support center for researchers utilizing phosphonate-based inhibitors of Glutamate Carboxypeptidase II (GCPII). This guide is designed to provide in-depth troubleshooting for potential off-target effects, ensuring the accuracy and specificity of your experimental results.
A Note on Nomenclature: Identifying Your Compound
Before proceeding, it is crucial to clarify the identity of the compound in use. The term "Rac 5-Phosphono Norvaline Hydrochloride" can be ambiguous. The most potent and widely used inhibitor of GCPII (also known as N-acetylated-alpha-linked-acidic dipeptidase, or NAALADase) is 2-(phosphonomethyl)pentanedioic acid (2-PMPA) [1][2]. Structurally similar compounds, such as D-2-amino-5-phosphonopentanoic acid (D-AP5 or D-APV) , are potent and selective competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[3][4][5].
This guide will focus on troubleshooting off-target effects for 2-PMPA , assuming it is the primary compound of interest for GCPII inhibition. If your goal is to antagonize NMDA receptors, D-AP5 is the more appropriate tool.
Section 1: Foundational Knowledge
This section provides a brief overview of the intended mechanism of action for 2-PMPA.
FAQ 1.1: What is 2-PMPA and what is its primary mechanism of action?
2-PMPA is a potent and highly selective transition-state analog inhibitor of Glutamate Carboxypeptidase II (GCPII)[2][6]. GCPII is a zinc metalloenzyme that hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and free glutamate[7][8][9]. By inhibiting GCPII, 2-PMPA prevents the liberation of glutamate from NAAG, thereby reducing extracellular glutamate levels. Simultaneously, it increases the concentration of NAAG, which has its own neuromodulatory functions[1][7][10].
The on-target effect of 2-PMPA is thus twofold:
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Reduction of extrasynaptic glutamate: This is considered neuroprotective in conditions of excitotoxicity, such as stroke or traumatic brain injury[1][11].
-
Elevation of synaptic NAAG: NAAG acts as an agonist at group II metabotropic glutamate receptors (mGluR3), which can also contribute to neuroprotection[7][12].
Caption: On-target mechanism of 2-PMPA.
FAQ 1.2: What are the expected on-target effects in a typical experiment?
In both in vitro and in vivo models of neurological disease, application of 2-PMPA is expected to be neuroprotective, particularly in contexts involving excessive glutamate[1][8][11]. This can manifest as reduced neuronal death, decreased lesion volume after ischemic injury, or attenuation of hyperexcitability[1][10]. Mechanistically, you should observe a decrease in glutamate accumulation and a corresponding increase in NAAG in the extracellular space[10].
Section 2: Troubleshooting Specific Off-Target Effects
If your experimental results are inconsistent with the known on-target mechanism of 2-PMPA, consider the following potential off-target interactions.
Q&A 2.1: Issue - I'm observing rapid changes in neuronal excitability or synaptic plasticity (e.g., altered LTP/LTD) that seem too fast to be mediated by indirect glutamate regulation.
-
Potential Cause: Direct NMDA Receptor Antagonism Although 2-PMPA is highly selective for GCPII, its structure is a phosphonate analog of glutamate. At higher concentrations, it can act as a competitive antagonist at the glutamate binding site of NMDA receptors[12][13]. This can confound experiments studying synaptic function, as direct NMDA receptor blockade is a primary mechanism for altering long-term potentiation (LTP) and long-term depression (LTD).
-
Data Presentation: Target vs. Off-Target Affinity It is critical to use 2-PMPA at a concentration that saturates GCPII while remaining well below the Ki for NMDA receptors.
| Target/Off-Target | Reported Affinity (Ki or IC50) | Reference |
| GCPII (On-Target) | ~0.3 nM (IC50) | [6][14][15][16] |
| NMDA Receptor (NR2A) | ~0.84 µM (Ki) | [17] |
| NMDA Receptor (NR2B) | ~2.74 µM (Ki) | [17] |
| NMDA Receptor (NR2C) | ~3.53 µM (Ki) | [17] |
| NMDA Receptor (NR2D) | ~4.16 µM (Ki) | [17] |
As shown, there is a >2000-fold selectivity window between the on-target and the most sensitive off-target.
-
Troubleshooting Protocol: Dissecting GCPII vs. NMDA Receptor Effects This protocol is designed for brain slice electrophysiology but can be adapted for other preparations.
-
Establish a Baseline: Record stable synaptic responses (e.g., fEPSPs) in your region of interest.
-
Apply a Specific NMDA Receptor Agonist: Bath apply NMDA (e.g., 10-20 µM) and record the response. This confirms your preparation has functional NMDA receptors. Wash out.
-
Test 2-PMPA at Low Concentration: Apply 2-PMPA at a concentration expected to be specific for GCPII (e.g., 100-300 nM). This concentration should not block the response to a subsequent application of NMDA.
-
Test 2-PMPA at High Concentration: Apply 2-PMPA at a high concentration (e.g., 10-50 µM). Now, a subsequent application of NMDA should be significantly attenuated, indicating direct receptor blockade.
-
Positive Control: Run a parallel experiment using a specific NMDA receptor antagonist like D-AP5 (e.g., 50 µM). The phenotype observed with high-concentration 2-PMPA should mimic the D-AP5 effect.
-
Caption: Decision tree for troubleshooting unexpected electrophysiology results.
Q&A 2.2: Issue - My results show unexpected changes in nitric oxide (NO) signaling, urea cycle metabolites, or polyamine levels.
-
Potential Cause: Arginase Inhibition The norvaline-like backbone of 2-PMPA is structurally related to L-norvaline, a known inhibitor of the enzyme arginase[4]. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea[18]. This is a critical pathway because L-arginine is also the substrate for Nitric Oxide Synthase (NOS)[19]. By inhibiting arginase, 2-PMPA could shunt L-arginine toward the NOS pathway, increasing NO production. It could also alter levels of downstream products like polyamines (spermine, spermidine), which are synthesized from ornithine[20].
Caption: Potential off-target inhibition of Arginase by 2-PMPA.
-
Troubleshooting Protocol: Direct Arginase Activity Assay The most direct way to test this hypothesis is to measure arginase activity in your experimental preparation.
-
Prepare Lysates: Homogenize cells or tissues of interest in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors).
-
Use a Commercial Kit: Purchase a colorimetric arginase activity assay kit (many vendors are available). These kits typically work by quantifying the amount of urea produced from a supplied arginine substrate.
-
Run the Assay:
-
Negative Control: Lysate with no 2-PMPA.
-
Test Condition: Lysate pre-incubated with the experimental concentration of 2-PMPA.
-
Positive Control: Lysate pre-incubated with a known arginase inhibitor (e.g., ABH or L-norvaline).
-
-
Analyze Data: Compare the urea production in the test condition to the negative and positive controls. A significant reduction in urea production in the presence of 2-PMPA would confirm off-target arginase inhibition.
-
Q&A 2.3: Issue - I'm observing effects on microtubule stability, cell division, or protein post-translational modifications, particularly polyglutamylation.
-
Potential Cause: Cytosolic Carboxypeptidase (CCP) Inhibition A recent study identified 2-PMPA as a potent inhibitor of cytosolic carboxypeptidases, specifically Nna1 (also known as CCP1)[21]. CCPs are enzymes that remove glutamate residues from the C-terminal tails of proteins, a key post-translational modification called polyglutamylation. One of the best-known substrates for this process is tubulin. Inhibition of CCPs by 2-PMPA would lead to hyper-glutamylation of proteins like tubulin, which could affect microtubule dynamics and function.
-
Troubleshooting Protocol: Western Blot for Tubulin Polyglutamylation This can be assessed by checking the modification status of tubulin.
-
Treat Samples: Expose your cells or tissues to your vehicle control and your experimental concentration of 2-PMPA for a relevant time period.
-
Prepare Lysates: Collect total protein lysates.
-
Western Blotting:
-
Run samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe with a primary antibody specific for polyglutamylated tubulin (e.g., clone GT335).
-
Probe a separate membrane (or strip and re-probe) with an antibody for total alpha- or beta-tubulin as a loading control.
-
-
Analyze: An increase in the ratio of polyglutamylated tubulin to total tubulin in the 2-PMPA-treated samples would indicate off-target inhibition of CCPs.
-
Section 3: Best Practices for Ensuring On-Target Specificity
FAQ 3.1: What is a safe concentration range to maintain specificity for GCPII?
Based on the available affinity data, using 2-PMPA in the range of 1-300 nM is advisable. This range is well above the IC50 for GCPII (~0.3 nM) but significantly below the concentrations required to inhibit NMDA receptors (>800 nM) or CCP1 in situ (~210 µM)[6][17][21]. Always perform a dose-response curve in your specific system to determine the lowest effective concentration.
FAQ 3.2: What are the essential controls to differentiate on-target from off-target effects?
-
Structurally Unrelated Inhibitor: Use a different, structurally distinct GCPII inhibitor (e.g., a urea-based inhibitor like ZJ43). If both 2-PMPA and the alternative inhibitor produce the same result, the effect is likely on-target.
-
Genetic Knockdown/Knockout: The gold standard is to repeat the experiment in a system where GCPII has been genetically knocked out or knocked down (e.g., using siRNA). The effect of 2-PMPA should be absent in the GCPII-deficient system if it is truly on-target.
-
Add-Back Experiment: Test whether the effect of 2-PMPA can be mimicked by direct application of NAAG (the substrate that builds up) or reversed by the addition of glutamate (the product that is depleted).
References
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Jackson PF, Slusher BS. Design of NAALADase inhibitors: a novel neuroprotective strategy. Curr Drug Targets. 2001;2(2):157-65. Available from: [Link]
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Wozniak KM, Naleperstein BL, Rahn KA, Augustine GJ, Katakam PV, Gupte R, et al. Effects of systemic pretreatment with the NAALADase inhibitor 2-PMPA on oral methamphetamine reinforcement in C57BL/6J mice. Front Pharmacol. 2024;15:1359141. Available from: [Link]
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Slusher BS, Vornov JJ, Thomas AG, Hurn PD, Harukuni I, Bhardwaj A, et al. Selective inhibition of NAALADase, which converts NAAG to glutamate, reduces ischemic brain injury. J Neurosci. 1999;19(19):8475-84. Available from: [Link]
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Traynelis SF, Wollmuth LP, McBain CJ, Menniti FS, Vance KM, Ogden KK, et al. Glutamate receptor ion channels: structure, regulation, and function. Pharmacol Rev. 2010;62(3):405-96. Available from: [Link]
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Goforth P, Tjoa T, Tjoa B, Hammock B, Slusher B, Tortella F, et al. NAALADase inhibition protects motor neurons against chronic glutamate toxicity. Eur J Pharmacol. 2003;471(3):177-84. Available from: [Link]
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Vornov JJ, Thomas AG, Hurn PD, Crain BJ, Wozniak KM, Slusher BS. Blockade of NAALADase: A Novel Neuroprotective Strategy Based on Limiting Glutamate and Elevating NAAG. Ann N Y Acad Sci. 1998;844:433-7. Available from: [Link]
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Schmidt P, Knesl P, Valek M, Slusher B, Pomper M, Holler J, et al. The preventive and therapeutic effects of GCPII (NAALADase) inhibition on painful and sensory diabetic neuropathy. J Neurochem. 2008;106(3):1282-91. Available from: [Link]
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Rai G, Janczura KJ, Venzor F, Der E, O’Rourke B, Olszewski RT, et al. Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs. ACS Chem Neurosci. 2018;9(11):2730-9. Available from: [Link]
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Sacha JP, Vornov JJ, Thomas AG, Wozniak KM, Slusher BS. Binding of the glutamate carboxypeptidase II (NAALADase) inhibitor 2-PMPA to rat brain membranes. J Pharmacol Exp Ther. 2001;298(2):741-8. Available from: [Link]
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Zhang Y, Li Y, Wang Y, Wu H, Yu C. Identification of 2-PMPA as a novel inhibitor of cytosolic carboxypeptidases. Biochem Biophys Res Commun. 2020;533(4):1393-9. Available from: [Link]
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Wozniak KM, Slusher BS. Looking for Drugs in All the Wrong Places: Use of GCPII Inhibitors Outside the Brain. ACS Chem Neurosci. 2020;11(11):1533-5. Available from: [Link]
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Navrátil M, Ptáček J, Barinka C, Konvalinka J. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. J Med Chem. 2014;57(13):5608-18. Available from: [Link]
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Chodounská E, Korábečný J, D'Acunto M, Malý M, Barinka C, Konvalinka J. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors. ACS Omega. 2023;8(8):7699-711. Available from: [Link]
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Glutamate Carboxypeptidase II. Johns Hopkins Drug Discovery. Available from: [Link]
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Barinka C, Ptacek J, Richter A, Schäfer M, Konvalinka J, Wozniak K, et al. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer. Curr Med Chem. 2016;23(11):1069-93. Available from: [Link]
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Discovery of Orally Available Prodrugs of the Glutamate Carboxypeptidase II (GCPII) Inhibitor 2-Phosphonomethylpentanedioic Acid (2-PMPA). ResearchGate. Available from: [Link]
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Janczura KJ, Venzor F, Der E, O’Rourke B, Olszewski RT, Wu Y, et al. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Mol Pharm. 2019;16(10):4292-301. Available from: [Link]
-
Wu Y, Janczura KJ, Venzor F, Der E, O’Rourke B, Olszewski RT, et al. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Med Chem Lett. 2021;12(5):799-806. Available from: [Link]
-
Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. ResearchGate. Available from: [Link]
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Arletti R, Benelli A, Bertolini A. DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology. 1988;47(5):465-8. Available from: [Link]
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Liu B, Gao Y, Wang X, Han L, Gao X. A synthetic peptide as an allosteric inhibitor of human arginase I and II. Mol Biol Rep. 2021;48(3):2409-16. Available from: [Link]
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Kim JH, Kim KM, Lee Y, Lee S, Bae SS, Kim CD. Arginase II inhibition prevents interleukin-8 production through regulation of p38 MAPK phosphorylation activated by loss of mitochondrial membrane potential in nLDL-stimulated hAoSMCs. Cell Death Dis. 2018;9(2):203. Available from: [Link]
-
Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ResearchGate. Available from: [Link]
-
Wu Y, Janczura KJ, Venzor F, Der E, O’Rourke B, Olszewski RT, et al. Prodrugs 2-(Phosphonomethyl)pentanedioic Acid (2-PMPA) as Orally Available Glutamate Carboxypeptidase II Inhibitors. ACS Med Chem Lett. 2021;12(5):799-806. Available from: [Link]
-
Ornstein PL, Arnold MB, Augenstein NK, Paschal JW, Montrose-Rafizadeh C, Zarrinmayeh H. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation. J Med Chem. 1993;36(15):2046-52. Available from: [Link]
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Evans RH, Francis AA, Jones AW, Smith DA, Watkins JC. Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord. Br J Pharmacol. 1982;75(1):65-75. Available from: [Link]
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Förstermann U, Sessa WC. Nitric oxide synthases: regulation and function. Eur Heart J. 2012;33(7):829-37, 837a-837d. Available from: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
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common problems in experiments with rac 5-Phosphono Norvaline Hydrochloride
Technical Support Center: RAC 5-Phosphono Norvaline Hydrochloride (DL-AP5)
Welcome to the technical support resource for this compound, a compound widely known in the research community as DL-2-Amino-5-phosphonopentanoic acid or, more commonly, DL-AP5. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and answer frequently asked questions regarding the use of this pivotal NMDA receptor antagonist.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when starting experiments with DL-AP5.
Q1: What is this compound (DL-AP5) and what is its primary mechanism of action?
A1: DL-AP5 is a racemic mixture of the D- and L-isomers of 2-amino-5-phosphonopentanoic acid. It functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] Specifically, it competes with the neurotransmitter glutamate for its binding site on the NMDA receptor complex, thereby inhibiting receptor activation. This blockade prevents the influx of calcium ions (Ca²⁺) through the receptor's channel, a process critical for many forms of synaptic plasticity and implicated in excitotoxicity.[3][4]
Q2: What is the difference between DL-AP5, D-AP5, and L-AP5? Which one should I use?
A2: This is a critical consideration for experimental design.
-
DL-AP5 is the racemic mixture, containing equal parts of the D- and L-isomers.
-
D-AP5 (also known as D-APV) is the pharmacologically active enantiomer. It is a potent and highly selective NMDA receptor antagonist.[5]
-
L-AP5 is the largely inactive enantiomer at NMDA receptors. The D-isomer is approximately 52 times more potent than the L-isomer at blocking NMDA receptors.
Recommendation: For experiments requiring high precision and potency, D-AP5 is the superior choice as you can use a lower concentration of the active compound. DL-AP5 can be a cost-effective alternative for general-purpose blockade, but you must use at least double the concentration compared to D-AP5 to achieve the same level of antagonism. Be aware that the inactive L-isomer in DL-AP5 may have minor, uncharacterized off-target effects, potentially at AP4 receptors.[6]
Q3: How do I properly dissolve and store DL-AP5?
A3: Proper handling is crucial for reproducibility. DL-AP5 is a crystalline solid that can be hygroscopic (absorb moisture from the air), so it's best to store the solid powder under desiccating conditions.[1][7]
-
Solubility: The free acid form of DL-AP5 has limited water solubility. Different suppliers report slightly different values, typically ranging from 10 mM to 25 mM in water.[1] Solubility can be significantly increased by making the solution slightly alkaline. It is soluble up to 100 mM in 1 equivalent of Sodium Hydroxide (NaOH).[1] For higher aqueous solubility without pH adjustment, consider using the DL-AP5 sodium salt form, which is soluble in water up to 100 mM.[7]
-
Stock Solution Preparation: For a 10 mM stock solution in water, you may need to vortex or sonicate. For higher concentrations, dissolving in a molar equivalent of NaOH is recommended.
-
Storage of Solutions: There are differing reports on the stability of aqueous stock solutions. To ensure maximal activity, it is best practice to prepare solutions fresh on the day of use .[8] If storage is necessary, some protocols suggest solutions can be stored at -20°C for up to one month.[7][9] Before use, thaw the solution, equilibrate it to room temperature, and ensure no precipitate has formed.
Q4: What is a typical working concentration for DL-AP5 in experiments?
A4: The optimal concentration depends entirely on the experimental paradigm.
| Experimental Model | Typical Working Concentration (DL-AP5) | Notes |
| In Vitro Slice Electrophysiology | 50 µM - 100 µM | Full receptor antagonism is typically achieved in this range.[7][9] Some protocols may use concentrations as low as 20 µM. |
| In Vivo Microinjection/Infusion | 0 - 50 mM (in infusate) | The concentration in the delivery solution (e.g., for an osmotic minipump) is very high to achieve the desired micromolar concentration in the brain tissue.[6][10] |
| Cultured Neurons | 50 µM - 100 µM | Similar to slice work, used to block NMDA-dependent processes or protect against excitotoxicity. |
Note: If using D-AP5, a concentration of 25-50 µM is often sufficient for complete blockade in vitro.[11]
Part 2: Troubleshooting Experimental Problems
This section provides a structured approach to solving specific issues that may arise during your experiments.
Problem 1: Incomplete or No Blockade of NMDA Receptor Activity
You've applied DL-AP5, but you are still observing NMDA-receptor mediated events (e.g., the slow component of an EPSC, or induction of LTP).
Caption: Troubleshooting workflow for incomplete NMDA receptor blockade.
-
Concentration & Isomer Choice: The most common issue is underdosing, especially when using the racemic DL-AP5. Since the L-isomer is largely inactive, a 50 µM solution of DL-AP5 provides only a 25 µM concentration of the active D-AP5. For complete blockade, concentrations of 50-100 µM DL-AP5 are standard.[7]
-
Solution Integrity: DL-AP5 solutions can degrade over time. If a stock solution was stored for an extended period or subjected to multiple freeze-thaw cycles, its effective concentration may be lower than calculated.[7][8][9] Always prioritize freshly made solutions.
-
Experimental Specificity: Ensure the physiological effect you are trying to block is, in fact, mediated by NMDA receptors. In many systems, synaptic transmission is mediated by a combination of AMPA, Kainate, and NMDA receptors. To validate your DL-AP5 effect, you must first pharmacologically isolate the NMDA component.
Problem 2: Compound Precipitation In Solution
You observe that the DL-AP5 powder is not fully dissolving or is precipitating out of your buffer (e.g., artificial cerebrospinal fluid - aCSF).
-
Check the pH: The free-acid form of DL-AP5 is less soluble in neutral or slightly acidic solutions. Ensure your final buffer pH is neutral (7.2-7.4).
-
Use NaOH for Stock: Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the DL-AP5 powder in a molar equivalent of NaOH.[1] This deprotonates the molecule, increasing its solubility. You can then dilute this stock into your final buffer. Remember to account for the small volume of NaOH added when preparing your final solution to maintain pH and osmolarity.
-
Switch to the Salt Form: The easiest solution is to purchase and use DL-AP5 sodium salt , which is readily soluble in water and aqueous buffers up to 100 mM.[7]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 100 mM DL-AP5 Stock Solution
This protocol uses NaOH to ensure complete dissolution at a high concentration.
-
Weigh Compound: Weigh out 19.71 mg of DL-AP5 (Molecular Weight: 197.13 g/mol ).
-
Prepare NaOH: Prepare a 1 M NaOH solution.
-
Dissolve: Add the 19.71 mg of DL-AP5 to a microcentrifuge tube. Add 100 µL of 1 M NaOH (this provides a 1:1 molar ratio). Vortex thoroughly. The solution should become clear.
-
Adjust Volume: Add ultrapure water to a final volume of 1.0 mL. This will yield a 100 mM stock solution.
-
Storage: Aliquot and store at -20°C for up to one month, or use fresh. Avoid repeated freeze-thaw cycles.[7][9]
Protocol 2: Validating NMDA Receptor Blockade in Slice Electrophysiology
This protocol provides a method to confirm that DL-AP5 is effectively blocking its target in a brain slice preparation.
Caption: Workflow for validating DL-AP5 efficacy in electrophysiology.
Methodology:
-
Isolate NMDAR Currents: In whole-cell voltage-clamp mode, hold the neuron at a positive potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor.[11]
-
Block Other Receptors: To ensure the recorded current is purely from NMDA receptors, bath-apply antagonists for AMPA/Kainate receptors (e.g., CNQX or DNQX) and GABA-A receptors (e.g., bicuculline or gabazine).[7]
-
Establish Baseline: Stimulate presynaptic fibers and record the isolated NMDA receptor-mediated excitatory postsynaptic current (EPSC). Record a stable baseline for 10-15 minutes.
-
Apply DL-AP5: Perfuse the slice with aCSF containing your working concentration of DL-AP5 (e.g., 50 µM).
-
Confirm Blockade: Continue to stimulate and record. A successful application of DL-AP5 will result in a significant reduction or complete abolition of the EPSC.[9][11]
-
Washout (Optional): To confirm the effect is reversible and not due to rundown of the cell, perfuse with normal aCSF (without DL-AP5) and observe if the NMDAR-EPSC returns.
References
-
Hussain, S., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). AP5. Retrieved from [Link]
-
Morris, R. G., et al. (1994). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. The Journal of Neuroscience. Retrieved from [Link]
-
Sawtell, N. B., et al. (1999). NMDA receptor blockade prevents LTD, but not LTP induction by intracellular tetanization. Neuroreport. Retrieved from [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx. Retrieved from [Link]
-
Collingridge, G. L., & Watkins, J. C. (2018). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. Brain and Neuroscience Advances. Retrieved from [Link]
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- 4. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AP5 - Wikipedia [en.wikipedia.org]
- 6. D-AP5 | NMDA receptor antagonist | CAS# 79055-68-8 | InvivoChem [invivochem.com]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
ensuring complete NMDA receptor blockade with rac 5-Phosphono Norvaline Hydrochloride
Welcome to the comprehensive technical support guide for rac-5-Phosphono-Norvaline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ensuring complete and selective NMDA receptor blockade in your experiments.
Introduction to rac-5-Phosphono-Norvaline Hydrochloride
rac-5-Phosphono-Norvaline Hydrochloride, also known as (±)-2-Amino-5-phosphonopentanoic acid or AP5, is a classical and widely used competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts by competing with the endogenous agonist, glutamate, at its binding site on the NMDA receptor complex.[3] This selective antagonism makes it an invaluable tool for dissecting the physiological and pathological roles of NMDA receptors in neuronal function, synaptic plasticity, and excitotoxicity.[3] Problems with NMDA receptor function have been implicated in a range of neurological and psychiatric conditions, including depression, schizophrenia, Alzheimer's disease, Parkinson's disease, and stroke-related brain damage.[4]
This guide will provide you with the necessary information to effectively utilize rac-5-Phosphono-Norvaline Hydrochloride in your research, troubleshoot common experimental hurdles, and ensure the integrity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of rac-5-Phosphono-Norvaline Hydrochloride?
As a competitive antagonist, rac-5-Phosphono-Norvaline Hydrochloride binds reversibly to the glutamate binding site on the GluN2 subunits of the NMDA receptor.[3][5] This binding prevents glutamate from activating the receptor, thereby inhibiting the influx of Ca²⁺ ions through the receptor's channel, a critical step in many forms of synaptic plasticity and excitotoxicity.[6]
Q2: What is the difference between the racemic mixture (rac) and the D-isomer (D-AP5)?
The active enantiomer of 5-Phosphono-Norvaline is the D-isomer (D-AP5 or D-APV).[7] The racemic mixture contains both the D- and L-isomers. While the racemic form is effective, the D-isomer exhibits higher potency as an NMDA receptor antagonist. For experiments requiring maximal precision and potency, the use of D-AP5 is recommended.
Q3: How should I prepare and store stock solutions of rac-5-Phosphono-Norvaline Hydrochloride?
-
Solubility: This compound is soluble in water (up to 5.6 mg/mL) and 1 M NH₄OH (up to 50 mg/mL), but it is insoluble in organic solvents.[2][8] For most cell culture and electrophysiology experiments, dissolving in aqueous buffers is sufficient.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powder in sterile, deionized water or a suitable buffer (e.g., PBS or ACSF). Gentle warming and vortexing can aid dissolution. It is recommended to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Solid rac-5-Phosphono-Norvaline Hydrochloride should be stored at room temperature.[2] Aqueous stock solutions can be stored at 4°C for several weeks.[2] For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What are the typical working concentrations for in vitro and in vivo experiments?
The optimal concentration will vary depending on the experimental model and the desired level of blockade. The following table provides a general guideline:
| Experimental System | Typical Working Concentration | Reference(s) |
| In Vitro Brain Slices (LTP) | 20-100 µM | [9] |
| Primary Neuronal Cultures | 10-50 µM | [2] |
| In Vivo Microinjection | 1-10 mM | [9] |
| In Vivo Systemic Admin. | 10-30 mg/kg |
It is crucial to perform a dose-response curve in your specific experimental setup to determine the most effective concentration.
Troubleshooting Guide
This section addresses common issues encountered when using rac-5-Phosphono-Norvaline Hydrochloride to achieve complete NMDA receptor blockade.
Problem 1: Incomplete or Variable NMDA Receptor Blockade
Q: I'm observing residual NMDA receptor activity even at high concentrations of rac-5-Phosphono-Norvaline Hydrochloride. What could be the cause?
Possible Causes and Solutions:
-
Insufficient Concentration: The effective concentration can be influenced by the concentration of glutamate in your system. In conditions of high glutamate release, a higher concentration of the competitive antagonist may be required to achieve complete blockade.
-
Actionable Step: Perform a thorough dose-response experiment to determine the saturating concentration of rac-5-Phosphono-Norvaline Hydrochloride for your specific model.
-
-
pH of the Solution: The charge state, and therefore the binding affinity, of both the antagonist and the glutamate binding site can be influenced by pH.
-
Actionable Step: Ensure your experimental buffer is maintained at a stable physiological pH (7.2-7.4).
-
-
Presence of Allosteric Modulators: The NMDA receptor has multiple allosteric modulatory sites (e.g., for glycine, polyamines) that can influence its activation state and the efficacy of competitive antagonists.
-
Actionable Step: Be aware of other compounds in your experimental medium that could be acting as allosteric modulators. Consider co-application with an antagonist for the glycine co-agonist site (e.g., 7-chlorokynurenic acid) if incomplete blockade persists.
-
-
Receptor Subunit Composition: Different NMDA receptor subunit compositions (e.g., varying GluN2 subunits) can exhibit different affinities for antagonists.
-
Actionable Step: Characterize the NMDA receptor subunits present in your model system if possible. This will help in understanding the pharmacological profile you are observing.
-
Problem 2: Suspected Off-Target Effects or Cellular Toxicity
Q: I'm observing cellular changes that don't seem to be related to NMDA receptor blockade. Could rac-5-Phosphono-Norvaline Hydrochloride be causing off-target effects?
Possible Causes and Solutions:
-
High Concentrations: While generally selective, at very high concentrations, any pharmacological agent has the potential for off-target effects.
-
Actionable Step: Use the lowest effective concentration determined from your dose-response studies.
-
-
Purity of the Compound: Impurities in the compound could lead to unexpected biological effects.
-
Control Experiments: It is essential to run appropriate control experiments to rule out non-specific effects.
-
Actionable Step: Include a vehicle control (the solvent used to dissolve the compound) in your experiments. Additionally, using the inactive L-isomer (L-AP5) as a negative control can be a powerful tool to demonstrate that the observed effects are specific to NMDA receptor antagonism.[6]
-
Problem 3: Ensuring Complete Blockade for Long-Term Experiments
Q: For my multi-day cell culture experiment, how can I be sure that the NMDA receptor blockade remains complete throughout?
Possible Causes and Solutions:
-
Compound Stability: Over time in culture medium at 37°C, the compound may degrade.
-
Actionable Step: For long-term experiments, it is advisable to perform partial media changes with freshly prepared rac-5-Phosphono-Norvaline Hydrochloride every 24-48 hours.
-
-
Cellular Uptake or Metabolism: Cells may internalize or metabolize the antagonist, reducing its effective extracellular concentration.
-
Actionable Step: While the D-norvaline backbone contributes to metabolic stability, periodic replenishment of the compound in the medium is a good practice to maintain a constant effective concentration.[3]
-
Experimental Protocols and Validation
Protocol 1: Validating NMDA Receptor Blockade using Electrophysiology
This protocol describes how to validate the efficacy of rac-5-Phosphono-Norvaline Hydrochloride using whole-cell patch-clamp recording from cultured neurons or brain slices.
-
Establish a stable whole-cell recording from a neuron.
-
Perfuse the cell with an external solution containing a low concentration of Mg²⁺ (to relieve the voltage-dependent block of the NMDA receptor) and a glycine co-agonist (e.g., 10 µM glycine).
-
Apply a brief pulse of NMDA (e.g., 100 µM) to elicit an inward current. This is your baseline NMDA receptor-mediated current.
-
Wash out the NMDA and allow the cell to recover.
-
Perfuse the cell with your chosen concentration of rac-5-Phosphono-Norvaline Hydrochloride for a sufficient pre-incubation period (e.g., 5-10 minutes).
-
Re-apply the same pulse of NMDA in the continued presence of rac-5-Phosphono-Norvaline Hydrochloride.
-
A complete blockade should result in the abolition or significant reduction of the NMDA-evoked current.
Protocol 2: Biochemical Validation of NMDA Receptor Blockade
This protocol outlines a method to biochemically assess the downstream effects of NMDA receptor blockade.
-
Culture primary neurons or a suitable cell line expressing NMDA receptors.
-
Pre-incubate the cells with different concentrations of rac-5-Phosphono-Norvaline Hydrochloride for 30 minutes.
-
Stimulate the cells with a high concentration of glutamate or NMDA (e.g., 100 µM) for a short duration (e.g., 5-10 minutes).
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of downstream signaling proteins, such as CREB (cAMP response element-binding protein) at Serine-133 or ERK (extracellular signal-regulated kinase) at Threonine-202/Tyrosine-204.
-
Effective NMDA receptor blockade by rac-5-Phosphono-Norvaline Hydrochloride should prevent the glutamate/NMDA-induced increase in the phosphorylation of these proteins.
Visualizing the Mechanism and Workflow
Caption: Competitive antagonism at the NMDA receptor.
Caption: Experimental workflow for validating NMDA receptor blockade.
References
-
Chiu, N.-C., Lin, Y.-J., Tzang, R.-F., & Hsu, K. (2018). Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay. ResearchGate. Available at: [Link]
-
Genprice. (n.d.). rac 5-Phosphono Norvaline Hydrochloride. Retrieved from [Link]
-
Forenap. (n.d.). This compound 500mg. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PMC. Retrieved from [Link]
-
Cold Spring Harbor Laboratory. (2014). Unprecedented structural insights reveal how NMDA receptors can be blocked, to limit neurotoxicity. CSHL.edu. Retrieved from [Link]
-
Karadottir, R., et al. (2008). Testing NMDA receptor block as a therapeutic strategy for reducing ischaemic damage to CNS white matter. PMC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Lipton, S. A. (2004). Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. The Neuroscientist. Retrieved from [Link]
-
Aoki, C., et al. (2003). IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
-
Karadottir, R., et al. (2008). Testing NMDA receptor block as a therapeutic strategy for reducing ischaemic damage to CNS white matter. PubMed. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. Retrieved from [Link]
-
Gonzalez-Guerrico, A. M., et al. (2025). Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines. PubMed Central. Retrieved from [Link]
-
Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-phosphonovaleric Acid. PubChem. Retrieved from [Link]
-
Morris, R. G. M., et al. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). AP5. Retrieved from [Link]
Sources
- 1. 2-Amino-5-phosphonovaleric Acid | C5H12NO5P | CID 1216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. cshl.edu [cshl.edu]
- 5. youtube.com [youtube.com]
- 6. IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AP5 - Wikipedia [en.wikipedia.org]
- 8. ≥98% (TLC), solid, NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 9. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genprice.com [genprice.com]
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- 12. This compound 500mg | forenap [forenap.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
rac 5-Phosphono Norvaline Hydrochloride solution storage and handling
Welcome to the technical support guide for rac-5-Phosphono Norvaline Hydrochloride (AP5-HCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and application of this compound. Here, we address common challenges and questions to help you achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the fundamental handling and storage of rac-5-Phosphono Norvaline Hydrochloride.
Q1: How should I store the solid rac-5-Phosphono Norvaline Hydrochloride upon arrival?
A: Upon receipt, the solid compound should be stored in a refrigerator at 2-8°C.[1] It is supplied as a white solid and should be kept in a tightly sealed container to prevent moisture absorption. For long-term storage, keeping the compound at -20°C is also a viable option, particularly to minimize degradation over several years.
Q2: What is the best solvent for creating a stock solution?
A: Due to its hydrochloride salt form and phosphonate group, rac-5-Phosphono Norvaline Hydrochloride is soluble in aqueous solutions.[2] For most biological experiments, sterile, nuclease-free water is the recommended solvent. Some datasheets indicate a solubility of approximately 5.6 mg/mL in water.[3] If higher concentrations are needed, solubility can be increased by using a slightly basic solution, such as 0.1 M NaOH, which can increase solubility to around 4 mg/mL, though pH adjustment will then be critical for your experiment.[3]
Application Scientist's Note: The hydrochloride salt significantly enhances the aqueous solubility of the parent amino acid derivative. The phosphonate group, being a bioisostere of phosphate, also contributes to its hydrophilic nature.[2][4] When preparing solutions, it is crucial to ensure the final pH is compatible with your experimental system, as altering the pH to improve solubility will change the protonation state of the molecule and could impact its biological activity.
Q3: How should I store the aqueous stock solution?
A: Once dissolved in water, stock solutions should be aliquoted into smaller, single-use volumes and stored frozen at -20°C or -80°C. This practice minimizes waste and, more importantly, prevents degradation that can occur with repeated freeze-thaw cycles.[5] Tryptophan, another amino acid derivative, is known to degrade with repeated thawing and freezing, and similar precautions are wise here.[5]
Q4: For how long is the aqueous stock solution stable?
A: When stored properly in aliquots at -20°C or below, aqueous stock solutions are generally stable for several months. While specific stability data for this compound is not always provided, a general rule for amino acid solutions is to prepare fresh stocks every 2-3 months to ensure potency.[6] For critical experiments, it is best practice to use a freshly prepared solution or one that has been stored for less than a month.
Data Summary Tables
For quick reference, the following tables summarize key storage and solubility parameters.
Table 1: Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Notes |
| Solid | Dessicated, Tightly Sealed | 2-8°C[1] | Months to Years | Protect from moisture. |
| -20°C | Long-term (Years) | Ideal for archival purposes. | ||
| Aqueous Solution | Aliquoted, Sterile | -20°C or -80°C | Up to 3 Months | Avoid repeated freeze-thaw cycles. |
Table 2: Solubility Profile
| Solvent | Concentration | Reference | Notes |
| Water | ~5.6 mg/mL | [3] | Recommended for most biological applications. |
| 0.1 M NaOH | ~4 mg/mL | [3] | Increases solubility but requires pH readjustment. |
| Organic Solvents | Poorly soluble/Insoluble | [2][3] | Not recommended for creating primary stock solutions. |
Troubleshooting Guide
This section addresses specific problems that may arise during the preparation and use of rac-5-Phosphono Norvaline Hydrochloride solutions.
Q5: My solution appears cloudy or has precipitated after thawing. What should I do?
A: Cloudiness or precipitation upon thawing can be due to several factors:
-
Concentration Issues: The concentration of your stock solution may be too high, leading to precipitation as it freezes and thaws. Try preparing a slightly more dilute stock solution.
-
pH Shift: The pH of the solution can affect solubility. Ensure the water used for dissolution is neutral or that the final pH of your working solution is buffered appropriately for your experimental conditions.
-
Actionable Steps:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
If it remains, the solution may have degraded or become supersaturated. It is safer to discard the aliquot and prepare a fresh stock solution.
-
Consider filtering your stock solution through a 0.22 µm sterile filter after initial preparation to remove any micro-precipitates.
-
Q6: I am observing inconsistent or lower-than-expected efficacy in my experiments. Could the compound be the issue?
A: Yes, inconsistent results can often be traced back to compound handling and solution stability.
-
Compound Degradation: Repeated freeze-thaw cycles can degrade the compound. Always use fresh aliquots for each experiment.
-
Incorrect Concentration: Ensure your weighing and dilution calculations are accurate. Given the small quantities often used, even minor errors can significantly impact the final molarity.
-
pH of Final Medium: The biological activity of NMDA receptor antagonists like AP5 can be pH-dependent. Verify that the final pH of your cell culture or assay buffer is within the optimal range and is consistent across experiments.
-
Troubleshooting Workflow: Use the decision tree below to diagnose potential sources of error.
Visual & Methodological Guides
Experimental Workflow Diagram
This diagram outlines the standard procedure from receiving the compound to its application in an experiment.
Caption: Standard workflow for handling rac-5-Phosphono Norvaline Hydrochloride.
Troubleshooting Decision Tree
If you encounter issues, follow this logical guide to identify the cause.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a standard stock solution.
Materials:
-
rac-5-Phosphono Norvaline Hydrochloride (MW: 233.59 g/mol )[1]
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tube (e.g., 15 mL)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe (optional)
Procedure:
-
Calculation: To prepare a 10 mM solution, you need to dissolve 2.336 mg of the compound per 1 mL of water.
-
Calculation: 233.59 g/mol * 0.010 mol/L = 2.336 g/L = 2.336 mg/mL
-
-
Weighing: In a clean, controlled environment (e.g., a weighing hood), carefully weigh out the desired amount of solid compound. For example, weigh 11.68 mg to make 5 mL of a 10 mM stock.
-
Dissolution: Transfer the weighed solid into the 15 mL conical tube. Add the calculated volume of sterile water (e.g., 5 mL).
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed.
-
Sterilization (Optional): For cell culture or other sensitive biological applications, it is recommended to sterile-filter the solution. Draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a new sterile tube.
-
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. For example, create 50 µL or 100 µL aliquots. This prevents contamination and degradation from multiple uses of the main stock.
-
Storage: Clearly label the aliquots with the compound name, concentration, and date of preparation. Immediately place them in a -20°C or -80°C freezer for storage.
References
-
Pharmaffiliates. rac 5-Phosphono Norvaline Hydrochloride Datasheet. [Link]
-
Wikipedia. Phosphonate. [Link]
-
Metcalf, B. W., & Bey, P. (2011). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. PubMed Central. [Link]
-
Roth Lab, UC Davis. Amino Acid Stock Solutions. [Link]
-
ResearchGate. How to prepare and store Amino acid stock solution?. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. DL -2-Amino-5-phosphonopentanoic acid solid 76326-31-3 [sigmaaldrich.com]
- 4. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
Technical Support Center: Minimizing Excitotoxicity in Control Experiments with NMDA Antagonists
Frequently Asked Questions (FAQs)
Q1: What is excitotoxicity, and why is it a concern in my control (antagonist-only) group?
Excitotoxicity is a pathological process where neurons are damaged and killed by the excessive stimulation of excitatory amino acid receptors, primarily the NMDA receptor (NMDAR).[1][2] This overstimulation leads to a massive influx of calcium (Ca2+), triggering a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways.[3][4]
While it seems counterintuitive, applying an NMDA antagonist can, under certain conditions, lead to neurotoxicity. This is a critical concern for a control group because any cell death observed in the "antagonist-only" condition must be understood and minimized to accurately assess the protective effects of the antagonist against an agonist in your experimental groups. Unaccounted for toxicity in the control group can mask or mimic neuroprotective effects, invalidating your results.
Q2: How can an NMDA antagonist, which is supposed to block excitation, paradoxically cause neurotoxicity?
This paradoxical effect is highly dependent on the class of antagonist used and the underlying neural circuitry. The most well-documented example involves non-competitive channel blockers like MK-801 (dizocilpine).[5] The leading hypothesis is that these antagonists can preferentially block NMDARs on inhibitory interneurons.[6] This "disinhibition" leads to the over-activation of downstream excitatory neurons (e.g., glutamatergic and cholinergic projections), causing excitotoxicity through non-NMDA receptors like AMPA/kainate receptors.[6]
Furthermore, some non-competitive antagonists can induce neuronal changes like vacuolization, especially in cortical regions, and can trigger oxidative stress and cell death pathways.[5][7] This underscores the importance of not assuming an antagonist is simply a benign "off-switch" for the receptor.
Q3: What are the different classes of NMDA antagonists, and how do I choose the right one for my experiment?
NMDA antagonists are categorized based on their mechanism of action.[8][9] Choosing the correct one is crucial for minimizing off-target effects and avoiding paradoxical toxicity.
-
Competitive Antagonists: These compounds (e.g., D-AP5) bind directly to the glutamate recognition site on the GluN2 subunit, preventing the agonist from binding.[3][9] They are often considered "cleaner" for in vitro control experiments as their action is directly competitive with the agonist you are likely studying.
-
Uncompetitive Channel Blockers: These agents (e.g., MK-801, Ketamine, Memantine) bind within the receptor's ion channel when it is open, physically occluding ion flow.[3][9] Their block is "use-dependent," meaning the channel must be activated for them to work. While effective, high-affinity, slowly dissociating blockers like MK-801 are more associated with paradoxical neurotoxicity.[1][3] Lower-affinity blockers like Memantine are generally better tolerated because they preferentially block excessive, pathological NMDAR activation while sparing normal synaptic function.[10][11]
-
Non-competitive (Allosteric) Antagonists: These bind to a site on the receptor distinct from the agonist binding site or the channel pore, altering the receptor's conformation to prevent activation.[9] Ifenprodil, which is selective for GluN2B-containing receptors, is a classic example.[12] These can be excellent for probing the role of specific NMDAR subunits.
-
Glycine Site Antagonists: These compounds block the binding of the co-agonist glycine (or D-serine) at the GluN1 subunit, which is also necessary for receptor activation.[8]
Diagram: NMDA Receptor Activation & Antagonist Sites of Action
This diagram illustrates the NMDA receptor complex and the distinct binding sites for agonists and various classes of antagonists.
Caption: Sites of action for agonists and different antagonist classes at the NMDA receptor.
Troubleshooting Guides
Problem 1: I'm seeing significant cell death in my control group (antagonist only).
This is a common and critical issue. Before you can test for neuroprotection, you must have a stable, healthy control group treated with the antagonist alone.
Symptom Checklist:
-
Visual signs of poor neuronal health under a microscope (e.g., neurite blebbing, pyknotic nuclei).
-
Increased lactate dehydrogenase (LDH) release in the culture medium.
-
Increased uptake of cell-impermeant dyes like Propidium Iodide (PI) or Trypan Blue.
Potential Cause A: Solvent Toxicity The solvent used to dissolve the antagonist (e.g., DMSO, ethanol) can be neurotoxic, especially to primary neuron cultures.[13][14]
-
Solution: Always run a "vehicle-only" control group. This group should receive the highest concentration of the solvent used in any of your experimental conditions. If you see toxicity in the vehicle control, you must lower the final solvent concentration. Aim for a final DMSO concentration of <0.1% and ethanol <0.01% where possible.
Potential Cause B: Paradoxical Neurotoxicity As discussed in FAQ 2, certain antagonists, particularly high-affinity uncompetitive blockers like MK-801, can induce cell death.[5][6][7]
-
Solution 1: Switch Antagonist Class. The most robust solution is to switch to a competitive antagonist like D-AP5 for your control experiments. These are less likely to cause disinhibition-mediated excitotoxicity.
-
Solution 2: Titrate Your Dose. If you must use a compound like MK-801, perform a careful dose-response curve to find the lowest possible concentration that effectively blocks agonist-induced excitotoxicity without causing baseline toxicity on its own.[15] Paradoxical effects can be highly dose-dependent.[16]
-
Solution 3: Co-application of other drugs. In some research models, co-application of α2 adrenergic agonists (like clonidine) has been shown to prevent the neurotoxic effects of NMDA antagonists, though this adds another layer of complexity to your experiment.[17]
Problem 2: My antagonist isn't effectively blocking NMDA-induced excitotoxicity.
You've set up your experiment, but the group pre-treated with the antagonist shows just as much cell death as the group treated with the NMDA agonist alone.
Symptom Checklist:
-
No statistically significant difference in cell viability assays (e.g., MTT, LDH) between the "agonist" and "antagonist + agonist" groups.
Potential Cause A: Suboptimal Concentration or Pre-incubation Time The antagonist needs to be present at a sufficient concentration and for a sufficient duration before the excitotoxic insult to be effective.
-
Solution: Perform a systematic dose-response experiment. Keep the agonist concentration constant and test a range of antagonist concentrations.[18] Similarly, test different pre-incubation times (e.g., 15 min, 30 min, 60 min) to find the optimal window for your specific cell type and experimental conditions.
| Antagonist | Class | Typical In Vitro Concentration Range (Neuronal Culture) | Reference |
| D-AP5 | Competitive | 20 - 100 µM | [19][20] |
| MK-801 | Uncompetitive | 1 - 20 µM | [15] |
| Memantine | Uncompetitive | 1 - 10 µM | [10] |
| Ifenprodil | Non-competitive | 0.1 - 10 µM | [12] |
Note: These are starting ranges. The optimal concentration must be determined empirically for your specific experimental system.
Potential Cause B: Antagonist Ineffectiveness for the Insult In some specific paradigms, the cell death pathway may not be mediated by NMDA receptors. For example, some toxins may induce cell death through mechanisms that are independent of glutamate receptor activation.[21]
-
Solution: Validate your excitotoxicity model. Before testing your antagonist, confirm that the cell death induced by your agonist (e.g., glutamate, NMDA) is indeed mediated by NMDARs. A cornerstone of this is showing that a well-characterized antagonist like D-AP5 can block the toxicity. If it can't, the premise of your experimental model may be flawed.
Diagram: Workflow for Validating Antagonist Efficacy and Minimizing Toxicity
This flowchart outlines the critical steps and decision points for establishing a reliable control experiment.
Caption: A logical workflow for establishing valid antagonist controls in excitotoxicity studies.
Reference Protocols
Protocol A: Performing a Dose-Response Curve to Determine Antagonist Toxicity & Efficacy
Objective: To empirically determine the optimal, non-toxic concentration of an NMDA antagonist for neuroprotection studies.
Materials:
-
Primary neuronal culture or relevant cell line plated in a 96-well plate.
-
Complete culture medium.
-
NMDA Agonist (e.g., NMDA/Glycine or Glutamate).
-
NMDA Antagonist stock solution.
-
Vehicle (solvent for antagonist).
-
Cell viability assay kit (e.g., LDH, MTT, or live/dead staining).
Methodology:
-
Plate Cells: Seed neurons at a consistent density (e.g., 1 x 10^5 cells/well) in a poly-D-lysine coated 96-well plate and culture until mature.[22]
-
Prepare Drug Dilutions:
-
Prepare a 2X concentration series of your antagonist in culture medium. For example, for a final concentration range of 1 µM to 100 µM, prepare 2 µM to 200 µM solutions.
-
Prepare a 2X solution of your NMDA agonist at a concentration known to induce ~50-70% cell death.
-
Prepare a 2X vehicle solution.
-
-
Experimental Setup (in triplicate or quadruplicate):
-
Group 1 (Untreated Control): Add medium only.
-
Group 2 (Vehicle Control): Add 2X vehicle solution.
-
Group 3 (Agonist Only): Add 2X agonist solution.
-
Group 4 (Antagonist Toxicity Screen): Add the 2X antagonist dilutions.
-
Group 5 (Protection Assay): Pre-incubate with 2X antagonist dilutions for a set time (e.g., 30 minutes), then add the 2X agonist solution.
-
-
Incubation: Incubate the plate for the duration of the excitotoxic insult (typically 12-24 hours).
-
Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize all data to the Untreated Control group (set to 100% viability).
-
Toxicity Check: Compare the Vehicle Control and Antagonist Toxicity Screen (Group 4) to the Untreated Control. Identify the highest concentration of the antagonist that does not cause a significant decrease in viability. This is your Maximum Non-Toxic Concentration (MNTC).
-
Efficacy Check: Plot the viability of the Protection Assay groups (Group 5) against the antagonist concentration. Determine the EC50 (the concentration that provides 50% protection against the agonist insult).
-
Your ideal working concentration will be at or below the MNTC and at or above the EC50 for protection.
References
-
Wikipedia. NMDA receptor antagonist. [Link]
-
Lee, H., et al. (2015). Investigation of Mechanisms for MK-801-Induced Neurotoxicity Utilizing Metabolomic Approach. PubMed. [Link]
-
Patsnap Synapse. (2024). What are NMDA receptor antagonists and how do they work?. [Link]
-
Okonkwo, J. C., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [Link]
-
Zhang, J., et al. (2006). Paradoxical effects of very low dose MK-801. PubMed. [Link]
-
Al-Achi, A. (2012). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. PubMed Central. [Link]
-
University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. [Link]
-
Olney, J. W., et al. (1997). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Neuropsychopharmacology. [Link]
-
Ba-M'hamed, S., et al. (2018). Acute paint thinner treatment induces cell death in cultured neurons and astrocytes. ResearchGate. [Link]
-
Sero-Guillaume, O., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Publications. [Link]
-
Horvath, Z. C., et al. (1997). MK-801-induced neuronal damage in rats. PubMed. [Link]
-
Xu, T., et al. (2022). The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia. Frontiers in Behavioral Neuroscience. [Link]
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Kew, J. N., et al. (1996). A novel mechanism of activity-dependent NMDA receptor antagonism describes the effect of ifenprodil in rat cultured cortical neurones. The Journal of Physiology. [Link]
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Collingridge, G. L. (2013). The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries. PubMed Central. [Link]
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Monaghan, D. T., et al. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]
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Balzer, N., et al. (2024). Intraperitoneal administration of NMDA-Subunit NR1-receptor antibodies does not improve long-term outcome in a murine MCAo-stroke model. Frontiers in Immunology. [Link]
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Validation & Comparative
Efficacy Analysis: A Comparative Guide to rac-5-Phosphono Norvaline Hydrochloride (DL-AP5) and D-AP5 as NMDA Receptor Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of rac-5-Phosphono Norvaline Hydrochloride and its resolved active enantiomer, D-2-Amino-5-phosphonopentanoic acid (D-AP5). We will delve into the fundamental pharmacology, comparative potency supported by experimental data, and detailed protocols for independent validation.
Introduction: The NMDA Receptor as a Critical Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system.[1][2] Its proper function is fundamental to synaptic plasticity, learning, and memory.[3] However, dysregulation and overactivation of NMDA receptors lead to excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[3][4] This makes the NMDA receptor a significant target for therapeutic intervention.
Competitive antagonists, which bind to the glutamate recognition site on the GluN2 subunit, are invaluable tools for both basic research and clinical development.[3] This guide focuses on two closely related compounds that function via this mechanism: D-AP5, a well-established standard, and its racemic parent compound, rac-5-Phosphono Norvaline Hydrochloride.
Delineating the Molecules: Stereochemistry is Key
A frequent point of confusion arises from the nomenclature of these compounds. It is critical to understand their relationship:
-
D-AP5 (D-2-Amino-5-phosphonopentanoic acid): This is the specific, purified D-enantiomer.[5] In pharmacology, molecules with chiral centers often exhibit stereospecificity, where one enantiomer is significantly more active than the other. D-AP5 is the potent, biologically active isomer that effectively antagonizes the NMDA receptor.[6][7] It is also referred to as 5-Phosphono-D-norvaline.[7]
-
rac-5-Phosphono Norvaline Hydrochloride: The prefix "rac" denotes a racemic mixture, meaning it contains an equal (1:1) mixture of the D- and L-enantiomers of 5-Phosphono Norvaline (AP5).[5] Therefore, this compound is more commonly and accurately described as DL-AP5 . The L-isomer, L-AP5, exhibits dramatically lower potency at the NMDA receptor, with some studies reporting it to be approximately 52 times less potent than the D-isomer.[6]
The primary difference in efficacy between these two products stems directly from this composition: D-AP5 is a pure, active compound, while DL-AP5 is 50% active compound and 50% largely inactive compound.
Comparative Efficacy and Potency
The antagonist's efficacy is determined by its ability to inhibit NMDA receptor function. Because the L-enantiomer in the racemic mixture is substantially less active, D-AP5 is expected to be approximately twice as potent as rac-5-Phosphono Norvaline Hydrochloride (DL-AP5) on a molar basis.
Experimental data from electrophysiological and binding studies confirm the high potency of the D-isomer.
| Parameter | D-AP5 | rac-5-Phosphono Norvaline HCl (DL-AP5) | Rationale & Causality |
| Common Name | D-AP5, D-APV | DL-AP5, AP5, APV | DL-AP5 is a racemic mixture of D- and L-isomers. |
| Mechanism | Competitive NMDA Receptor Antagonist | Competitive NMDA Receptor Antagonist | Both compounds compete with glutamate at its binding site on the GluN2 subunit. |
| Binding Affinity (Kd) | 1.4 µM [7][8][9][10] | > 1.4 µM (Expected ~2.8 µM) | The presence of the inactive L-isomer in the racemic mix reduces the overall binding affinity per mole. |
| IC50 (in vitro) | 3.7 µM (vs 40 µM NMDA) | > 3.7 µM (Expected ~7.4 µM) | A higher concentration of the racemic mix is needed to achieve the same level of receptor inhibition as the pure D-isomer. |
| Active Isomer Potency | D-isomer is highly active. | D-isomer is the active component. | The L-isomer is ~52-fold less potent and contributes minimally to the overall antagonist effect.[6] |
| Subunit Selectivity | Modest preference (5.9-fold) for GluN2A over GluN2B subunits.[2] | Same as D-AP5 | The selectivity profile is conferred by the active D-isomer and is not altered by the presence of the L-isomer. |
NMDA Receptor Antagonism Pathway
The following diagram illustrates the mechanism of action for competitive antagonists like D-AP5 and DL-AP5.
Caption: Mechanism of competitive NMDA receptor antagonism.
Experimental Validation: Methodologies & Protocols
To empirically determine and compare the efficacy of these two antagonists, two primary methodologies are employed: whole-cell electrophysiology to measure functional inhibition (IC50) and competitive radioligand binding assays to measure binding affinity (Ki).
Method 1: Electrophysiological Determination of IC50
This technique directly measures the ion flow through NMDA receptors in response to an agonist, and how that flow is blocked by the antagonist. The concentration of antagonist that produces 50% of the maximal inhibition is the IC50.
Experimental Workflow: Electrophysiology
Caption: Workflow for IC50 determination using patch-clamp electrophysiology.
Detailed Protocol: Whole-Cell Voltage-Clamp Assay
This protocol is adapted from standard methodologies for characterizing NMDA receptor antagonists.[11][12]
-
Cell Preparation:
-
Culture primary hippocampal or cortical neurons. Alternatively, use HEK293 cells transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Grow cells on glass coverslips suitable for microscopy and recording. Use cells 7-14 days in vitro for neurons or 24-48 hours post-transfection for HEK293 cells.
-
-
Solutions:
-
External Solution (Mg²⁺-free): Composed of (in mM): 140 NaCl, 5 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂. pH adjusted to 7.4 with NaOH. Causality: Mg²⁺ is omitted to prevent its voltage-dependent block of the NMDA channel at negative holding potentials, allowing for consistent current measurement.
-
Internal Pipette Solution: Composed of (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with CsOH. Causality: Cesium (Cs⁺) is used to block potassium channels, isolating the NMDA receptor currents.
-
Agonist Stock: 100 µM NMDA + 10 µM Glycine in external solution. Causality: Glycine is an essential co-agonist required for NMDA receptor activation.[1]
-
Antagonist Stocks: Prepare serial dilutions of D-AP5 and rac-5-Phosphono Norvaline HCl in the agonist stock solution, ranging from 0.1 µM to 100 µM.
-
-
Recording Procedure:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell voltage-clamp configuration on a selected neuron. Clamp the cell at -60 mV.
-
Using a fast perfusion system, apply the agonist solution for 2-3 seconds to evoke a stable baseline inward current. Repeat every 30-60 seconds until the response is stable.
-
Apply the lowest concentration of the first antagonist (e.g., 0.1 µM D-AP5 in agonist solution) for 1-2 minutes until a new, smaller steady-state current is reached.
-
Repeat step 3.4 with progressively higher concentrations of the antagonist.
-
After the highest concentration, perfuse with the agonist-only solution to demonstrate washout and recovery of the current.
-
Repeat the entire procedure for the second antagonist on different cells.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current at each antagonist concentration.
-
Normalize the inhibited currents as a percentage of the baseline current.
-
Plot the normalized current vs. the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Method 2: Competitive Radioligand Binding Assay
This method assesses the affinity of a compound for the receptor by measuring its ability to displace a known radiolabeled ligand from the binding site. The resulting value is the inhibition constant (Ki), a true measure of binding affinity.
Experimental Workflow: Binding Assay
Caption: Workflow for Ki determination using a competitive binding assay.
Detailed Protocol: Radioligand Binding Assay
This protocol is based on established methods for NMDA receptor binding.[1]
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Components:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a high-affinity competitive NMDA receptor antagonist. Use at a final concentration near its Kd (e.g., 5-10 nM).
-
Competitors: D-AP5 and rac-5-Phosphono Norvaline HCl, prepared in serial dilutions (e.g., 10⁻⁹ M to 10⁻³ M).
-
Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 1 mM L-glutamate or 100 µM unlabeled CPP).
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, combine:
-
50 µL Assay Buffer (for total binding) OR 50 µL Non-specific Binding Control OR 50 µL of competitor dilution.
-
50 µL Radioligand solution.
-
100 µL of membrane preparation (50-100 µg protein).
-
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition curve to determine the IC50 for D-AP5 and DL-AP5.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Practical Recommendations
The evidence clearly demonstrates that D-AP5 is the superior choice for applications requiring maximal potency and precise, well-defined concentration-dependent effects. Its efficacy is approximately double that of its racemic counterpart, rac-5-Phosphono Norvaline Hydrochloride (DL-AP5), on a molar basis.
-
For Quantitative Studies: When constructing concentration-response curves, determining IC50 values, or investigating subtle aspects of synaptic plasticity, the use of pure D-AP5 is strongly recommended to ensure accuracy and reproducibility.
-
For General Inhibition: rac-5-Phosphono Norvaline Hydrochloride (DL-AP5) can serve as a more cost-effective alternative for experiments where the primary goal is simply to achieve a robust blockade of NMDA receptors, and precise potency is less critical (e.g., blocking excitotoxicity in cell culture).[13][14] Researchers using the racemic mixture must, however, account for its lower potency by adjusting concentrations accordingly.
Ultimately, the choice between these two compounds depends on the specific experimental requirements, but a thorough understanding of their stereochemical differences is essential for rigorous and interpretable scientific research.
References
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Davies, J., Evans, R. H., Herrling, P. L., Jones, A. W., Olverman, H. J., Pook, P., & Watkins, J. C. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 89(4), 781–792. [Link]
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Garthwaite, G., et al. (2017). Potency of the NMDA antagonist D-AP5 against NMDA-evoked cGMP accumulation. ResearchGate. [Link]
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Hansen, K. B., et al. (2012). Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits. Journal of Neuroscience, 32(18), 6197–6208. [Link]
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Arias-Garcia, M. A., et al. (2018). Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. ACS Chemical Neuroscience, 9(10), 2536–2546. [Link]
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Lodge, D. (2009). The Use of Ligand Binding in Assays of NMDA Receptor Function. Brain Protection in Schizophrenia, Mood and Substance Use Disorders, 259–268. [Link]
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Adedoyin, O., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(11), 2947. [Link]
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Malan, S. F., et al. (2019). Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand. Molecules, 24(22), 4059. [Link]
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Obeidat, A. S., & Andrew, R. D. (2009). Spreading Depression: Imaging and Blockade in the Rat Neocortical Brain Slice. Journal of Neurophysiology, 101(5), 2715–2726. [Link]
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Arslan, M., Pohl, C. R., & Plant, T. M. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology, 47(5), 465–468. [Link]
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Hcbios. This compound. Hcbios.com. [Link]
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A Researcher's Guide to NMDA Receptor Antagonists: Comparing rac 5-Phosphono Norvaline (AP5) and MK-801
For researchers in neuroscience and drug development, the precise pharmacological dissection of neural circuits is paramount. The N-methyl-D-aspartate (NMDA) receptor, a cornerstone of synaptic plasticity and excitotoxicity, is a frequent target of investigation. Among the arsenal of tools available, the antagonists rac 5-Phosphono Norvaline Hydrochloride (commonly known as AP5 or APV) and (+)-MK-801 Maleate (Dizocilpine) are indispensable. However, their profoundly different mechanisms of action dictate their suitability for specific experimental paradigms. This guide provides an in-depth comparison to inform experimental design and data interpretation for professionals in the field.
The NMDA Receptor: A Complex Target
Before comparing the antagonists, it is crucial to understand their target. The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[1] A unique characteristic is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[1] Depolarization of the neuron dislodges the Mg²⁺ ion, allowing calcium (Ca²⁺) and other cations to flow into the cell. This Ca²⁺ influx is a critical trigger for numerous signaling cascades, including those underlying long-term potentiation (LTP), a cellular correlate of learning and memory.[2][3]
Head-to-Head: AP5 vs. MK-801
The fundamental distinction between these two compounds lies in their mode of antagonism.
-
rac 5-Phosphono Norvaline (AP5): The Competitive Inhibitor AP5 is a competitive antagonist that acts at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[1][4] By directly competing with the endogenous agonist, glutamate, AP5 prevents the receptor from being activated. This inhibition is surmountable, meaning that a sufficiently high concentration of glutamate can overcome the block. The D-isomer (D-AP5) is the more potent form, exhibiting approximately 52-fold higher activity than the L-isomer.
-
MK-801 (Dizocilpine): The Uncompetitive Open-Channel Blocker In contrast, MK-801 is an uncompetitive, non-competitive antagonist.[4][5] It does not bind to the glutamate recognition site. Instead, it enters the ion channel pore once the receptor has been activated by both glutamate and a co-agonist, physically occluding the channel and preventing ion flux.[2][6] This mechanism confers two critical properties: use-dependency and voltage-dependency . The channel must be open for MK-801 to bind, and its blockade is more pronounced with neuronal depolarization.[2][7][8]
Visualizing the Mechanisms of Action
The distinct binding sites and mechanisms of AP5 and MK-801 are crucial for experimental design. The following diagram illustrates these differences at the NMDA receptor.
Caption: Mechanisms of AP5 and MK-801 at the NMDA receptor.
Quantitative Pharmacological Comparison
The following table summarizes the key pharmacological differences between AP5 and MK-801, providing a quick reference for researchers.
| Property | rac 5-Phosphono Norvaline (AP5) | MK-801 (Dizocilpine) |
| Mechanism of Action | Competitive Antagonist[3] | Uncompetitive Open-Channel Blocker[4][5] |
| Binding Site | Glutamate binding site on GluN2 subunit[1][4] | PCP/MK-801 site inside the ion channel pore[2][7] |
| Use-Dependency | No[8] | Yes, requires channel opening to bind[2][8] |
| Voltage-Dependency | No[9] | Yes, binding is voltage-dependent[7][10] |
| Kinetics | Faster on-off rate, readily reversible[11] | Very slow off-rate, near-irreversible block[12] |
| Potency (D-isomer for AP5) | Kd: ~1.4 µM[13][14] | Ki: ~30.5 nM[15] |
| Primary Experimental Use | Inhibiting NMDA-dependent synaptic plasticity | Modeling psychosis, pre-blocking receptor populations[2][10][12] |
Experimental Implications and Best Practices
The choice between AP5 and MK-801 is not arbitrary; it fundamentally shapes the experimental question that can be answered.
-
For Studying Synaptic Plasticity (LTP/LTD): AP5 is often the preferred antagonist. Its competitive and reversible nature allows for a clean demonstration of the necessity of NMDA receptor activation for the induction of plasticity.[3] Researchers can record a stable baseline, apply AP5 to block LTP induction, and then wash it out to show that synaptic function can recover. The use-dependent and quasi-irreversible nature of MK-801 complicates such washout experiments and can affect baseline transmission if there is spontaneous receptor activation.[12]
-
For Isolating Specific Receptor Populations: The use-dependency of MK-801 can be ingeniously exploited. For instance, to study the role of extrasynaptic NMDA receptors, one can use a protocol that selectively activates and blocks synaptic receptors with MK-801.[12] This "pre-block" protocol leaves the less-active extrasynaptic population available for subsequent investigation. However, researchers must be cautious, as the blockade is not perfectly stable and can reverse over time, especially in the presence of agonists.[12]
-
In Vivo and Behavioral Studies: Both compounds are used extensively in vivo.[16][17] MK-801 is a potent anticonvulsant and is widely used to induce a schizophrenia-like state in animal models for psychosis research.[7][10][18] AP5 has also been shown to impair spatial working memory.[11] However, the interpretation of results can differ. An effect seen with AP5 is more directly attributable to competition with endogenous glutamate during a specific task, while MK-801's effects are cumulative and depend on the history of neuronal activity.[8][11]
Standardized Experimental Protocols
To ensure reproducibility and validity, adhering to standardized protocols is essential. Below are outlines for two common experimental procedures used to characterize these antagonists.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the functional block of NMDA receptors in cultured neurons or brain slices.
Objective: To determine the IC₅₀ of an antagonist on NMDA receptor-mediated currents.
Methodology:
-
Preparation: Prepare cultured neurons or acute brain slices expressing NMDA receptors.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Hold the neuron at a depolarized potential (e.g., -65 mV in Mg²⁺-free external solution, or a more positive potential like +40 mV in the presence of Mg²⁺) to relieve the Mg²⁺ block.
-
Baseline Current: Perfuse the cell with a solution containing NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) to evoke a stable inward (at -65 mV) or outward (at +40 mV) current.
-
Antagonist Application: Apply the antagonist (AP5 or MK-801) at increasing concentrations while continuously evoking NMDA currents. For MK-801, repetitive agonist application is necessary to facilitate use-dependent block.
-
Data Acquisition: Measure the peak or steady-state current at each antagonist concentration.
-
Analysis: Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to calculate the IC₅₀.[19]
Causality and Validation: This protocol's trustworthiness comes from its internal controls. The stable baseline confirms cell health and receptor expression. The dose-dependent inhibition validates the specific action of the antagonist. For AP5, washout should demonstrate reversibility, confirming a competitive mechanism. For MK-801, the block should deepen with repeated agonist applications, confirming use-dependency.[19][20]
Workflow for Electrophysiological Characterization
Caption: Standard workflow for electrophysiological analysis of NMDA antagonists.
Protocol 2: Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a non-radiolabeled antagonist by measuring its ability to displace a known radioligand.
Objective: To determine the inhibition constant (Ki) of AP5 or MK-801.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a cold buffer and centrifuge to isolate synaptosomal membranes rich in NMDA receptors.[21][22]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for the glutamate site to test AP5, or [³H]MK-801 for the channel site to test unlabeled MK-801), and varying concentrations of the unlabeled "competitor" drug (AP5 or MK-801).[1][21][23]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[21]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the competitor concentration to determine the IC₅₀. Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation.[21]
Causality and Validation: This assay is validated by including controls for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known unlabeled ligand). The resulting competition curve directly quantifies the affinity of the test compound for the specific receptor site targeted by the radioligand, ensuring a trustworthy Ki value.[24][25]
Conclusion
Both this compound and MK-801 are powerful and selective tools for probing NMDA receptor function. The choice is dictated by the scientific question. AP5, as a reversible competitive antagonist, is ideal for studying the necessity of glutamate binding for physiological processes like LTP induction. MK-801, with its use-dependent and quasi-irreversible channel block, offers unique opportunities to investigate activity-dependent processes, model pathological states, and pharmacologically isolate receptor subpopulations. A thorough understanding of their distinct mechanisms, as detailed in this guide, is critical for designing rigorous experiments and accurately interpreting the complex role of the NMDA receptor in health and disease.
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ResearchGate. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. [online] Available at: [Link]
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A Comparative Guide to NMDA Receptor Antagonists: Evaluating the Advantages of Competitive Antagonists like RAC 5-Phosphono Norvaline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a pivotal player in the central nervous system, governing synaptic plasticity, learning, and memory.[1][2] However, its overactivation is a key contributor to excitotoxicity, a process implicated in a range of neurological disorders from stroke to chronic neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] This dual role makes the NMDA receptor a critical, yet challenging, therapeutic target.
This guide provides a comparative analysis of various classes of NMDA receptor antagonists, with a special focus on the advantages of competitive antagonists, exemplified by RAC 5-Phosphono Norvaline Hydrochloride. While specific experimental data for this particular racemic compound is limited in publicly available literature, its structural identity as a phosphono-amino acid derivative places it firmly in the class of competitive antagonists, functionally analogous to the well-researched compound DL-2-Amino-5-phosphonopentanoic acid (DL-AP5).[4][5] We will, therefore, leverage the extensive data on AP5 and related compounds to dissect the performance and experimental utility of this class against other modes of NMDA receptor inhibition.
The NMDA Receptor: A Complex Target for Modulation
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[6] A unique feature is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane expels the Mg²⁺ ion, allowing the influx of sodium (Na⁺) and, crucially, calcium (Ca²⁺) ions, which triggers downstream signaling cascades.[1]
This complex activation mechanism offers multiple sites for pharmacological intervention, leading to distinct classes of antagonists.
Visualizing the NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor activation and downstream signaling.
Mechanisms of Antagonism: A Comparative Overview
NMDA receptor antagonists are broadly categorized by their mechanism of action. Understanding these differences is crucial for experimental design and predicting in vivo effects.[3]
-
Competitive Antagonists (e.g., this compound / AP5): These compounds, like this compound (AP5), directly compete with glutamate for its binding site on the GluN2 subunit.[4] Their inhibition is reversible and surmountable, meaning it can be overcome by high concentrations of the agonist, glutamate.[7] This property is a key advantage in experimental settings, allowing for precise control over NMDA receptor blockade.
-
Uncompetitive Channel Blockers (e.g., MK-801, Ketamine, Memantine): These antagonists bind within the ion channel pore of the NMDA receptor, but only when the channel is open (i.e., after agonist binding).[1][3] This "use-dependent" blockade is not surmountable by increasing glutamate concentration. While effective, this can lead to a more profound and less easily reversible inhibition.
-
Glycine Site Antagonists (e.g., 7-Chlorokynurenic acid): These agents competitively block the binding of the co-agonists glycine or D-serine at the GluN1 subunit.[3]
-
Allosteric Modulators (e.g., Ifenprodil): These compounds bind to a site distinct from the agonist or channel pore, often on a specific subunit (e.g., GluN2B), to modulate receptor activity.[8] This can offer the advantage of subtype selectivity.
Performance Comparison: RAC 5-Phosphono Norvaline (AP5) vs. Other Antagonists
The primary advantage of competitive antagonists like AP5 lies in their specificity and reversibility , making them invaluable research tools.
| Feature | Competitive (AP5) | Uncompetitive (MK-801) | Allosteric (Ifenprodil) |
| Binding Site | Glutamate site (GluN2) | Channel Pore (use-dependent) | Allosteric site (GluN2B) |
| Mechanism | Competitive with Glutamate | Open-channel block | Negative Allosteric Modulation |
| Reversibility | High / Surmountable | Low / Insurmountable | Moderate |
| Selectivity | Selective for NMDA vs. AMPA/Kainate | Selective for NMDA channel | Subtype-selective (GluN2B) |
| Key Advantage | Precise experimental control | High potency, use-dependent | Targeting specific receptor populations |
| Key Disadvantage | Lower in vivo potency, competition with endogenous glutamate | Potential for psychotomimetic side effects, less reversible | Poor bioavailability in some cases |
| Binding Affinity (Ki) | ~1.93 µM (D-AP5)[9] | ~37.2 nM[7] | ~250 nM (for GluN2B) |
Note: Data is compiled from various sources and experimental conditions may vary. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
The surmountable nature of competitive antagonists is a distinct advantage in studies of synaptic plasticity. For example, in long-term potentiation (LTP) experiments, AP5 can be washed out to restore NMDA receptor function, a feat that is much more difficult with "trapping" channel blockers like MK-801.[10]
Supporting Experimental Data & Protocols
The characterization and comparison of NMDA receptor antagonists rely on standardized in vitro and in vivo techniques.[7]
Experimental Protocol 1: Radioligand Binding Assay for Ki Determination
This in vitro assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the NMDA receptor.
Objective: To quantify the binding affinity of this compound compared to other antagonists.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50mM Tris-HCl).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membranes to a specific protein concentration.[11]
-
-
Assay Incubation:
-
In a 96-well plate, incubate the membrane preparation with:
-
A fixed concentration of a radioligand specific to the glutamate site (e.g., [³H]CGP 39653).[12][13]
-
A range of concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
A saturating concentration of a known ligand (e.g., unlabeled glutamate) to determine non-specific binding.
-
-
-
Separation and Counting:
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the data to generate a competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
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A Comparative Guide to NR2B Antagonism: rac-5-Phosphono Norvaline Hydrochloride vs. Ifenprodil
For researchers, scientists, and drug development professionals navigating the complexities of N-methyl-D-aspartate (NMDA) receptor pharmacology, the choice of an appropriate antagonist is paramount. This guide provides an in-depth, objective comparison of two distinct NMDA receptor antagonists: rac-5-Phosphono Norvaline Hydrochloride and ifenprodil. We will delve into their mechanisms of action, subunit selectivity, and provide supporting experimental data and protocols to inform your research decisions.
The NMDA Receptor and the Significance of the NR2B Subunit
The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity. It is a heterotetrameric complex, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse GluN2 subunits (A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The NR2B subunit, in particular, has garnered significant attention as a therapeutic target due to its involvement in various neurological disorders, including chronic pain, depression, and neurodegenerative diseases.[1][2]
rac-5-Phosphono Norvaline Hydrochloride: A Competitive Antagonist at the Glutamate Binding Site
Mechanism of Action: rac-5-Phosphono Norvaline Hydrochloride is a phosphonic acid analogue of the amino acids aspartate and glutamate.[3] It functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[3] By binding to this site, it directly competes with the endogenous agonist, glutamate, thereby preventing receptor activation and subsequent ion channel opening. This mechanism is characteristic of traditional NMDA receptor antagonists like D-AP5 (D-2-amino-5-phosphonopentanoic acid).[3][4][5]
Selectivity Profile: While often described as a selective NMDA receptor antagonist, the selectivity of rac-5-Phosphono Norvaline Hydrochloride is primarily for the NMDA receptor class over other ionotropic glutamate receptors, such as AMPA and kainate receptors.[3] There is a lack of substantial evidence to suggest that it possesses significant selectivity for the NR2B subunit. Therefore, it is best characterized as a broad-spectrum NMDA receptor antagonist .
Ifenprodil: A Non-Competitive, NR2B-Selective Allosteric Modulator
Mechanism of Action: In contrast to the competitive nature of rac-5-Phosphono Norvaline Hydrochloride, ifenprodil is a non-competitive antagonist that exhibits high selectivity for NMDA receptors containing the NR2B subunit.[6][7] It exerts its inhibitory effect through allosteric modulation, binding to a distinct site from the glutamate and glycine binding sites.[6] Specifically, ifenprodil binds to the interface of the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[8] This binding induces a conformational change in the GluN2B ATD, which in turn inhibits receptor function without directly competing with glutamate.
Selectivity Profile: Ifenprodil displays a remarkable selectivity for NR2B-containing NMDA receptors. Experimental data consistently show a high affinity for NR1/NR2B complexes, with significantly lower affinity for receptors containing NR2A, NR2C, or NR2D subunits.[9]
Head-to-Head Comparison: Key Differentiators
| Feature | rac-5-Phosphono Norvaline Hydrochloride | Ifenprodil |
| Mechanism of Action | Competitive Antagonist | Non-competitive Allosteric Modulator |
| Binding Site | Glutamate binding site on GluN2 subunits | Interface of GluN1 and GluN2B amino-terminal domains |
| NR2B Selectivity | Low (Broad-spectrum NMDA antagonist) | High |
| Reported IC50 for NR2B | Data not readily available | ~150 nM[6][8] |
| Effect of Glutamate Concentration | Inhibition can be overcome by high concentrations of glutamate | Inhibition is not overcome by high concentrations of glutamate |
Visualizing the Mechanisms of Action
To further illustrate the distinct mechanisms of these two antagonists, the following diagrams depict their interaction with the NMDA receptor.
Caption: Non-competitive, allosteric binding of ifenprodil to the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.
Experimental Protocols for Characterization
To empirically determine and compare the antagonistic properties of these compounds, the following experimental workflows are recommended.
Electrophysiological Assessment of Antagonist Potency and Selectivity
This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine the IC50 of the antagonists on different NMDA receptor subunit combinations.
Experimental Workflow:
Caption: Workflow for electrophysiological characterization of NMDA receptor antagonists.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding human NMDA receptor subunits (e.g., GluN1 + GluN2A, GluN1 + GluN2B). The ratio of GluN1 to GluN2 cRNA should be optimized (typically 1:1 or 1:2).
-
Causality: The use of a heterologous expression system like Xenopus oocytes allows for the precise control of the subunit composition of the expressed NMDA receptors, which is essential for determining subunit selectivity.
-
-
Incubation:
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics to allow for robust receptor expression.
-
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, pH 7.4).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a maximal current response (Imax).
-
After establishing a stable baseline response, co-apply the agonist solution with increasing concentrations of the antagonist (rac-5-Phosphono Norvaline Hydrochloride or ifenprodil).
-
Self-Validation: A stable baseline current in the presence of agonists before antagonist application and the return to baseline after washout (if possible) validates the health of the oocyte and the reversibility of the antagonist.
-
-
Data Analysis:
-
Measure the peak current amplitude at each antagonist concentration and normalize it to the maximal current (Imax) obtained in the absence of the antagonist.
-
Plot the normalized current as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of antagonist that produces 50% inhibition).
-
Radioligand Binding Assay for Affinity Determination
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the unlabeled antagonists for the NR2B subunit.
Experimental Workflow:
Caption: Workflow for determining antagonist binding affinity via a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues known to express a high density of NR1/NR2B receptors (e.g., HEK293 cells stably expressing these subunits) in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.
-
Causality: Isolating the cell membranes enriches the preparation with the target receptors, increasing the signal-to-noise ratio of the assay.
-
-
Binding Incubation:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NR2B-selective antagonist (e.g., [³H]-ifenprodil) and increasing concentrations of the unlabeled competitor (rac-5-Phosphono Norvaline Hydrochloride or unlabeled ifenprodil).
-
Incubate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Self-Validation: Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known NR2B antagonist) to ensure the specificity of the binding observed.
-
-
Rapid Filtration:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Recommendations
The choice between rac-5-Phosphono Norvaline Hydrochloride and ifenprodil should be guided by the specific aims of the research.
-
rac-5-Phosphono Norvaline Hydrochloride is a suitable tool for studies requiring a general blockade of NMDA receptor function, without specificity for a particular subunit. Its competitive nature means that its effects can be modulated by the concentration of the endogenous agonist, glutamate.
-
Ifenprodil , with its high selectivity for the NR2B subunit and its non-competitive mechanism of action, is the preferred choice for dissecting the specific roles of NR2B-containing NMDA receptors in physiological and pathological processes. Its allosteric mechanism ensures a consistent level of inhibition, regardless of fluctuations in glutamate concentration.
By understanding the distinct pharmacological profiles and employing rigorous experimental validation as outlined in this guide, researchers can confidently select the appropriate antagonist to advance their investigations into the multifaceted world of NMDA receptor signaling.
References
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- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421-L429.
- Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
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A Researcher's Guide to Control Experiments for rac-5-Phosphono-Norvaline Hydrochloride Studies
This guide provides a comprehensive framework for designing and executing robust control experiments in studies involving rac-5-Phosphono-Norvaline Hydrochloride, a potent and widely used NMDA receptor antagonist. By integrating established scientific principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to achieve the highest standards of scientific rigor and data integrity.
Foundational Principles: Understanding rac-5-Phosphono-Norvaline Hydrochloride
rac-5-Phosphono-Norvaline Hydrochloride, often referred to as AP5 or APV, is a synthetic amino acid derivative that acts as a selective, competitive antagonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor. It is a racemic mixture, containing both the D- and L-isomers. This stereochemistry is a critical factor in designing appropriate controls, as the biological activity resides almost exclusively in the D-isomer (D-AP5).
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg²⁺) block.
D-AP5, the active component of the racemic mixture, selectively competes with glutamate for its binding site on the GluN2 subunit of the NMDA receptor. By occupying this site without activating the channel, it prevents glutamate-mediated channel opening and subsequent Ca²⁺ influx, thereby inhibiting downstream signaling cascades.
Caption: Mechanism of action of rac-5-Phosphono-Norvaline (AP5) at the NMDA receptor.
The Cornerstone of Validity: Designing a Self-Validating Experimental System
The credibility of any study hinges on the quality of its controls. For rac-5-Phosphono-Norvaline Hydrochloride, a multi-faceted approach is necessary to ensure that the observed effects are specifically due to the intended antagonism of the NMDA receptor.
The Essential Controls: A Comparative Overview
A robust experimental design must incorporate a panel of controls to address different aspects of the system, from the delivery vehicle to off-target effects.
| Control Type | Purpose | Recommended Agent(s) | Key Scientific Rationale |
| Vehicle Control | To account for effects of the solvent used to dissolve the compound. | Artificial Cerebrospinal Fluid (aCSF), Saline, or DMSO diluted in media. | Ensures that the observed biological response is not an artifact of the solvent's pH, osmolarity, or inherent bioactivity. The final concentration of solvents like DMSO should be kept to a minimum (<0.1%). |
| Negative Control | To demonstrate stereospecificity and rule out non-specific compound effects. | L-5-Phosphono-Norvaline (L-AP5) | L-AP5 is the largely inactive enantiomer of D-AP5. Its use at the same concentration as the racemic mixture should yield no or minimal effect, proving the observed activity is specific to the D-isomer's interaction with the receptor. |
| Positive Control | To validate the experimental system and provide a benchmark for antagonist efficacy. | D-5-Phosphono-Norvaline (D-AP5), MK-801 (Dizocilpine) | D-AP5 is the pure, active enantiomer and should produce a more potent effect than the racemic mixture. MK-801, a non-competitive open-channel blocker, provides a mechanistic alternative to confirm NMDA receptor dependence. |
| Specificity Control | To confirm that the effect is mediated through NMDA receptors and not other glutamate receptors. | AMPA/Kainate Receptor Antagonists (e.g., CNQX, NBQX) | In systems where multiple glutamate receptors are active, co-application of AMPA/kainate blockers can help isolate the NMDA receptor-specific component of the response being modulated by AP5. |
Comparative Efficacy Data
The selection of appropriate concentrations is paramount. The following table summarizes typical efficacy values for AP5 and related compounds, which can serve as a starting point for dose-response studies.
| Compound | Target | Mechanism of Action | Typical IC₅₀ / Kᵢ | Common Working Concentration |
| rac-AP5 | NMDA Receptor | Competitive Antagonist | IC₅₀: ~7 µM | 25 - 100 µM |
| D-AP5 | NMDA Receptor | Competitive Antagonist | Kᵢ: 0.26 µM | 10 - 50 µM |
| L-AP5 | NMDA Receptor | Competitive Antagonist | Kᵢ: ~60 µM (significantly less active) | 10 - 50 µM (as negative control) |
| MK-801 | NMDA Receptor | Non-competitive Channel Blocker | IC₅₀: ~0.03 µM | 5 - 20 µM |
Note: IC₅₀ and Kᵢ values can vary significantly depending on the specific assay, tissue preparation, and experimental conditions.
Field-Proven Protocols: From Benchtop to Data
The following protocols represent standard methodologies for validating the effects of rac-5-Phosphono-Norvaline Hydrochloride.
Experimental Workflow: A Validated Approach
A logical workflow ensures that each step builds upon a solid foundation, validating the system before testing the primary hypothesis.
Navigating Neuroprotection: A Comparative Guide to Competitive vs. Non-Competitive NMDA Antagonists in Excitotoxicity
For Immediate Publication
Shanghai, China – January 14, 2026 – In the intricate landscape of neuroscience research, particularly in the study of neurodegenerative diseases and acute brain injury, understanding how to mitigate neuronal damage is paramount. A key pathological process in these conditions is excitotoxicity, a destructive cascade triggered by the excessive activation of N-methyl-D-aspartate (NMDA) receptors.[1] This guide offers a deep, comparative analysis of two principal classes of pharmacological tools used to combat this phenomenon: competitive and non-competitive NMDA receptor antagonists. Authored for researchers, scientists, and drug development professionals, this document provides the foundational knowledge, experimental data, and practical protocols necessary to make informed decisions in the laboratory.
The Double-Edged Sword of NMDA Receptor Activation
The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[2] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[2][3] This dual requirement, coupled with a voltage-dependent magnesium ion (Mg²⁺) block, makes the NMDA receptor a sophisticated "coincidence detector," firing only when significant synaptic activity is present.[2]
However, this vital physiological role has a dark side. Pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases can lead to an overabundance of extracellular glutamate.[1][4] This "glutamatergic storm" causes excessive and prolonged activation of NMDA receptors, leading to a massive influx of calcium (Ca²⁺) into the neuron.[5][6] This Ca²⁺ overload triggers a host of cytotoxic pathways, including mitochondrial dysfunction, the activation of cell death-promoting enzymes, and the production of reactive oxygen species, ultimately culminating in neuronal death—a process termed excitotoxicity.[5][6]
Mechanisms of Antagonism: A Tale of Two Approaches
NMDA receptor antagonists are broadly categorized based on their mechanism of action at the receptor complex. The two primary classes, competitive and non-competitive (including uncompetitive) antagonists, offer distinct strategies for preventing excitotoxic damage.
Competitive Antagonists act by directly competing with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[3][7] By occupying this site, they prevent glutamate from binding and, consequently, prevent the channel from opening. Examples include D-2-amino-5-phosphonovalerate (D-AP5) and CGS 19755.
Non-competitive and Uncompetitive Antagonists do not compete with glutamate. Instead, they block the receptor through different mechanisms.
-
Uncompetitive antagonists (Channel Blockers) , such as MK-801 (Dizocilpine) and Memantine, bind to a site within the ion channel itself, typically the PCP site.[3][8] Crucially, they can only access their binding site when the channel is already open, meaning their action is dependent on receptor activation.[9] This "use-dependent" nature is a key feature of their pharmacological profile.
-
Non-competitive antagonists bind to allosteric sites, which are distinct from the glutamate binding site or the channel pore, to modulate receptor function.[7]
The fundamental difference in their mechanism of action is visualized below.
Caption: Mechanisms of NMDA receptor antagonism.
Comparative Analysis: Efficacy vs. Side Effects
The choice between a competitive and a non-competitive antagonist is not trivial and carries significant implications for both experimental outcomes and therapeutic potential. While both classes can prevent neuronal death in preclinical models, their distinct mechanisms lead to different efficacy profiles and side effects.[10][11]
| Feature | Competitive Antagonists (e.g., D-AP5) | Uncompetitive Antagonists (e.g., MK-801, Memantine) | Rationale & Causality |
| Mechanism | Binds to glutamate site on GluN2 subunit.[3] | Binds to PCP site inside the open ion channel.[8] | Direct competition vs. use-dependent channel block. |
| Potency | High affinity, but can be overcome by high glutamate concentrations.[12] | High affinity (MK-801) or moderate/low affinity (Memantine). Action is enhanced by receptor activation.[13][14] | The massive glutamate release in excitotoxicity can reduce the effectiveness of competitive agents. Uncompetitive blockers' efficacy is linked to the pathological over-activation itself. |
| Kinetics | Faster association and dissociation rates. | Slower unblocking kinetics (MK-801) or faster kinetics (Memantine).[13] | High-affinity, slow-offset drugs like MK-801 can block even physiological NMDA activity, leading to side effects. Memantine's faster kinetics and voltage dependency allow it to preferentially target excessive, pathological activation while sparing normal synaptic transmission.[14] |
| Therapeutic Window | Narrow. High doses required for neuroprotection often cause significant side effects.[4] | Wider (especially Memantine).[5] | Memantine's unique properties (low affinity, rapid voltage-dependent unblocking) are thought to contribute to its better clinical tolerability compared to high-affinity channel blockers like MK-801 or PCP.[13] |
| Side Effects | Motor impairment, learning deficits. | MK-801: Psychotomimetic effects (hallucinations, psychosis), memory impairment, neurotoxicity (Olney's lesions).[13][15] Memantine: Generally well-tolerated; dizziness, headache.[5][16] | The indiscriminate blockade of NMDA receptors by high-affinity antagonists interferes with their crucial physiological roles, leading to severe side effects. Memantine's profile allows it to act as a "filter" for pathological noise. |
| Clinical Relevance | Largely failed in clinical trials for stroke and brain injury due to poor efficacy and side effects.[4][8] | MK-801: Not used clinically due to severe side effects.[13] Memantine: Approved for the treatment of moderate-to-severe Alzheimer's disease.[5] | The clinical failure of early, potent antagonists highlighted the need for drugs that could selectively modulate pathological, rather than physiological, NMDA receptor activity. |
Experimental evidence underscores these differences. In a study using rat retinal ganglion cells, the uncompetitive antagonist MK-801 provided significant neuroprotection even when administered 1 to 4 hours after the excitotoxic insult, whereas the competitive antagonist APV was only effective if present within minutes.[10][17] This suggests a potential advantage for uncompetitive antagonists in clinical scenarios where treatment initiation is often delayed.
Experimental Workflow: Assessing Neuroprotection In Vitro
To evaluate and compare the neuroprotective effects of different NMDA antagonists, a standardized in vitro excitotoxicity assay is essential. This protocol provides a robust framework for such an investigation using primary cortical neurons.
Protocol: NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons
1. Cell Culture:
-
Prepare primary cortical neuron cultures from embryonic day 16-18 mice or rats.[18]
-
Plate neurons on poly-D-lysine-coated 24-well or 96-well plates and maintain in a suitable serum-free medium (e.g., Neurobasal with B-27 supplement).[18]
-
Allow cultures to mature for at least 11-14 days in vitro (DIV) to ensure the development of functional NMDA receptors.[19][20]
2. Compound Pre-treatment (The "Why"):
-
Prepare stock solutions of your competitive (e.g., D-AP5) and non-competitive (e.g., MK-801, Memantine) antagonists.
-
Two hours prior to the excitotoxic insult, replace the culture medium with a fresh medium containing the desired concentration of the antagonist or vehicle (e.g., DMSO).[19]
-
Causality: This pre-incubation period allows the antagonist to equilibrate and bind to its target before the excitotoxic challenge, ensuring the protective effect is measured accurately.
3. Excitotoxic Insult:
-
Gently wash the neurons with a buffer solution (e.g., Locke's solution) to remove residual antagonist and culture medium.[19]
-
Incubate the neurons for 15-20 minutes in the buffer solution containing a co-agonist like glycine (e.g., 10 µM).[19]
-
Induce excitotoxicity by co-treating the neurons with the antagonist (or vehicle) and a fixed concentration of NMDA (e.g., 20-50 µM) for 20 minutes.[19][21]
-
Causality: A short, intense NMDA exposure mimics the acute glutamate surge seen in pathological events. The continued presence of the antagonist during the insult is critical for assessing its direct blocking capability.
4. Post-Insult and Incubation:
-
Remove the NMDA-containing solution and replace it with the original culture medium (or fresh medium).
-
Return the plates to the incubator for 20-24 hours.[21]
-
Causality: The 24-hour incubation period allows the delayed cell death pathways triggered by the initial insult to fully manifest, providing a clear endpoint for assessing neurotoxicity.
5. Assessment of Cell Viability (Self-Validation):
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium. LDH is a cytosolic enzyme released upon cell lysis, making it a reliable marker of necrotic cell death.[19][21]
-
Immunocytochemistry: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin or NeuN) and a nuclear stain (e.g., DAPI). Quantify neuronal survival by counting intact, healthy-looking neurons.[19]
-
Controls (Trustworthiness):
-
Negative Control: No NMDA, vehicle only (determines baseline viability).
-
Positive Control: NMDA + vehicle (determines maximum excitotoxicity).
-
Antagonist-only Control: To ensure the antagonist itself is not toxic at the tested concentrations.
-
Caption: In Vitro Excitotoxicity Assay Workflow.
Discussion and Future Perspectives
The journey from the bench to the bedside for NMDA antagonists has been fraught with challenges. The initial promise of potent, competitive antagonists and high-affinity channel blockers like MK-801 was curtailed by their severe side-effect profiles, which stem from their interference with the essential physiological functions of NMDA receptors.[4][13]
The relative clinical success of memantine has shifted the paradigm, demonstrating that a nuanced approach—targeting pathological over-activation while preserving normal function—is more viable.[5][13] This principle is guiding the next generation of drug development, which focuses on:
-
GluN2B-selective antagonists: Since extrasynaptic NMDA receptors, which are often enriched in GluN2B subunits, are preferentially linked to cell death pathways, selectively targeting these receptors could offer neuroprotection with fewer side effects.[4][22]
-
Allosteric modulators: Targeting allosteric sites offers the potential for more subtle modulation of receptor function rather than outright blockade.[8]
-
Targeting downstream signaling: An alternative strategy is to leave the receptor itself alone and instead inhibit the specific downstream death signaling pathways activated by Ca²⁺ overload.[4]
For the researcher, the choice between a competitive and a non-competitive antagonist depends on the experimental question. For elucidating fundamental mechanisms of glutamate binding, a competitive antagonist like D-AP5 remains an invaluable tool. However, for modeling a pathological state and testing therapeutically relevant neuroprotection, a well-characterized uncompetitive antagonist like memantine may provide more translatable results. Understanding the distinct properties of these compounds is crucial for designing rigorous experiments and accurately interpreting their outcomes.
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A Comparative Guide to the Efficacy of rac-5-Phosphono Norvaline Hydrochloride in Neuronal Preparations
For researchers navigating the complex landscape of glutamatergic neurotransmission, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target. Its role in synaptic plasticity, learning, and memory is profound, yet its overactivation drives excitotoxic neuronal death in a host of neurological disorders. Consequently, NMDA receptor antagonists are indispensable tools in the neuroscience laboratory. This guide provides an in-depth comparative analysis of rac-5-Phosphono Norvaline Hydrochloride, a foundational competitive antagonist, evaluating its efficacy across various experimental paradigms against other common alternatives.
Introduction to rac-5-Phosphono Norvaline Hydrochloride
rac-5-Phosphono Norvaline Hydrochloride is a racemic mixture of the phosphonic acid analogue of norvaline. In neuroscience research, it is almost universally known by the abbreviation AP5 or APV (2-Amino-5-phosphonovaleric acid)[1][2][3][4]. The biological activity resides primarily in the D-isomer, D-AP5, which is a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor[5][6][7]. Its high specificity for NMDA receptors over other ionotropic glutamate receptors (AMPA and Kainate) has established it as a benchmark compound for isolating and studying NMDA receptor-dependent phenomena[2][6].
Mechanism of Action: A Competitive Edge
AP5 exerts its inhibitory effect by directly competing with the endogenous agonist, glutamate, for its binding site on the GluN2 subunits of the NMDA receptor tetramer[6][8]. This binding prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca²⁺ that is critical for downstream signaling cascades[6][9].
This mechanism contrasts sharply with other classes of NMDA receptor antagonists, providing researchers with distinct tools for specific experimental questions:
-
Non-competitive Channel Blockers (e.g., MK-801, Ketamine, Memantine): These agents bind within the ion channel pore, physically occluding ion flow. Their action is often "use-dependent," meaning the channel must first be opened by an agonist for the blocker to gain access[8][9][10].
-
Glycine Site Antagonists: These compounds block the co-agonist site on the GluN1 subunit, which must be occupied by glycine or D-serine for receptor activation.
-
Allosteric Modulators (e.g., Ifenprodil): These bind to regulatory sites distinct from the agonist or co-agonist sites, often conferring subunit specificity (e.g., for GluN2B-containing receptors)[8][11][12].
Comparative Efficacy in In Vitro Preparations (Cultured Neurons)
In dissociated neuronal cultures, AP5 is a reliable tool for inhibiting NMDA receptor-mediated currents and protecting against excitotoxicity.
Neuroprotection: Glutamate-induced excitotoxicity is a common model for studying ischemic or traumatic brain injury. In this assay, cultured cortical or hippocampal neurons are exposed to high concentrations of glutamate or NMDA, leading to massive Ca²⁺ influx and subsequent cell death[13]. Pre-incubation with an NMDA receptor antagonist can mitigate this effect. AP5 effectively suppresses these toxic responses, demonstrating its neuroprotective potential[6][14].
Electrophysiology: Using patch-clamp techniques on cultured hippocampal neurons, AP5 completely suppresses inward currents elicited by the application of NMDA or NMDA-selective agonists like quinolinic acid[14]. This confirms its specific action at the receptor level.
| Antagonist | Class | Typical In Vitro Concentration | Key Characteristics |
| D-AP5 | Competitive | 20-100 µM[2][15] | Highly selective, reversible with washout, standard for isolating NMDAR currents. |
| MK-801 | Non-competitive | 5-20 µM[16] | Use-dependent, very high affinity, effectively irreversible washout. |
| Ketamine | Non-competitive | 10-100 µM[17] | Lower affinity channel blocker, faster kinetics than MK-801. |
| Ifenprodil | Allosteric | 1-10 µM[11] | Selective for GluN2B-containing receptors, useful for dissecting subunit roles. |
| Memantine | Non-competitive | 1-10 µM[18] | Low affinity, use-dependent, mimics physiological Mg²⁺ block. |
Table 1. Comparison of NMDA receptor antagonists commonly used in in vitro neuronal preparations.
Protocol: In Vitro Neuroprotection Assay
This protocol assesses a compound's ability to protect cultured neurons from NMDA-induced excitotoxicity.
-
Cell Plating: Plate primary cortical neurons from E18 rat embryos onto poly-D-lysine coated 96-well plates. Culture for 10-14 days to allow for mature synapse formation.
-
Pre-incubation: Remove culture medium and replace with a defined salt solution (e.g., HBSS). Add the test antagonist (e.g., D-AP5 at various concentrations) and incubate for 30 minutes at 37°C.
-
Excitotoxic Insult: Add NMDA (e.g., 100-200 µM) to the wells containing the antagonist. Include a 'vehicle + NMDA' control group and a 'vehicle only' (no NMDA) group. Incubate for 40 minutes at 37°C[13].
-
Recovery: Wash the cells gently three times with pre-warmed, NMDA-free culture medium and return them to the incubator for 24 hours.
-
Viability Assessment: Measure cell viability using an MTT assay or similar colorimetric/fluorometric method. The absorbance/fluorescence is proportional to the number of living cells.
-
Data Analysis: Normalize the viability data to the 'vehicle only' control (100% viability). Compare the viability of antagonist-treated groups to the 'vehicle + NMDA' group to determine the degree of neuroprotection.
Comparative Efficacy in Ex Vivo Preparations (Acute Brain Slices)
Acute brain slices, particularly from the hippocampus, are the gold standard for studying synaptic plasticity. AP5 has been instrumental in demonstrating that the induction of most forms of long-term potentiation (LTP) and long-term depression (LTD) is NMDA receptor-dependent[2][6][9].
Synaptic Plasticity: When applied to hippocampal slices, AP5 at a concentration of ~50 µM reliably blocks the induction of LTP at the Schaffer collateral-CA1 synapse following high-frequency stimulation (HFS) or theta-burst stimulation (TBS)[2][15]. Similarly, it prevents the induction of LTD by low-frequency stimulation (LFS). This effect is reversible upon washout, a key experimental advantage.
The choice of antagonist can be critical. While AP5 blocks induction by preventing receptor activation, a use-dependent blocker like MK-801 can be used to quantify synaptic release probability[9]. The near-irreversibility of MK-801, however, makes it unsuitable for experiments requiring antagonist washout.
| Antagonist | Class | Typical Slice Concentration | Effect on LTP Induction |
| D-AP5 | Competitive | 50 µM[2][15] | Complete and reversible block. |
| MK-801 | Non-competitive | 10 µM[16] | Complete and effectively irreversible block. |
| CPP | Competitive | 10 µM[19] | More potent than AP5; complete and reversible block. |
Table 2. Comparison of NMDA receptor antagonists for blocking hippocampal LTP in acute slices.
Protocol: Field Potential Recording of Hippocampal LTP
This protocol outlines the steps for inducing and recording LTP in the CA1 region of an acute hippocampal slice.
-
Slice Preparation: Anesthetize and decapitate a juvenile rodent. Rapidly remove the brain and place it in ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF)[20][21]. Cut 300-400 µm thick coronal or horizontal slices using a vibratome. Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover[21].
-
Recording Setup: Transfer a single slice to a submerged recording chamber continuously perfused with carbogenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode (filled with aCSF) in the dendritic layer of CA1, approximately 400 µm away[22].
-
Baseline Recording: Deliver single test pulses (e.g., 0.05 Hz) to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes. Adjust stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Pharmacology (if applicable): To test the effect of AP5, switch the perfusion to aCSF containing 50 µM D-AP5 and continue baseline recording until the effect (if any) has stabilized.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz) or a theta-burst stimulation (TBS) protocol[23].
-
Post-Induction Recording: Resume baseline test pulses (0.05 Hz) and record for at least 60 minutes to measure the change in fEPSP slope or amplitude. Successful LTP is typically defined as a >20% potentiation of the fEPSP slope that lasts for the duration of the recording period. In the presence of AP5, this potentiation will be blocked.
Comparative Efficacy in In Vivo Models
Translating the effects of NMDA receptor antagonists to living animals introduces complexities of pharmacokinetics, blood-brain barrier penetration, and off-target effects.
Learning and Memory: Consistent with its role in blocking synaptic plasticity, intraventricular infusion of AP5 impairs spatial learning in tasks like the Morris water maze. These learning deficits occur at intracerebral concentrations that are comparable to those required to block LTP in vitro, providing a strong link between synaptic plasticity and memory formation[24].
Neuroprotection: In models of focal ischemia (stroke), systemically administered competitive antagonists have shown neuroprotective effects. For instance, the competitive antagonist MDL-100,453 significantly reduced infarct volume in rats when given after the ischemic event[25]. Similarly, comparative studies have shown that both competitive (e.g., NPC 17742, CGS 19755) and non-competitive (MK-801) antagonists can reduce ischemic injury volume in cats[16]. However, the clinical translation of high-affinity antagonists has been hampered by a narrow therapeutic window and significant side effects, including psychotomimetic and motor impairments[10][26]. This has led to the development of lower-affinity antagonists like memantine, which show a better clinical safety profile[26].
| Antagonist | Class | Administration | In Vivo Application | Key Findings/Limitations |
| D-AP5 | Competitive | Intracerebral | Learning & Memory | Impairs spatial learning; poor blood-brain barrier penetration limits systemic use[24]. |
| MK-801 | Non-competitive | Systemic (i.p., i.v.) | Neuroprotection, Epilepsy | Potent neuroprotection in stroke models[16]; anticonvulsant effects[11]. Severe psychotomimetic side effects. |
| CPP | Competitive | Systemic (i.v.) | Neuroprotection | More potent than AP5 systemically[19]. Still associated with side effects. |
| Memantine | Non-competitive | Systemic (oral) | Neurodegeneration | Clinically approved for Alzheimer's disease; better tolerability due to low affinity and fast kinetics[26]. |
Table 3. Comparison of NMDA receptor antagonists in common in vivo models.
Conclusion: Selecting the Appropriate Antagonist
rac-5-Phosphono Norvaline Hydrochloride (AP5/APV) remains an essential, highly selective, and reliable tool for the in vitro and ex vivo study of NMDA receptor function. Its competitive and reversible nature makes it ideal for isolating NMDA receptor-dependent synaptic currents and plasticity mechanisms.
For researchers, the choice of antagonist must be guided by the experimental question:
-
To isolate and confirm NMDA receptor dependence in brain slices or cultures, D-AP5 is the gold standard.
-
To irreversibly block active channels or probe release probability, a high-affinity non-competitive blocker like MK-801 is suitable.
-
To investigate the role of specific subunits , an allosteric modulator like Ifenprodil (for GluN2B) should be considered.
-
For in vivo studies requiring systemic administration , antagonists with better blood-brain barrier penetration (e.g., CPP, MK-801) are necessary, though researchers must be mindful of their significant behavioral side effects. Clinically relevant compounds like Memantine offer a model for exploring therapeutic potential with a better safety profile.
By understanding the distinct mechanistic and pharmacokinetic profiles of these compounds, researchers can more effectively dissect the multifaceted role of the NMDA receptor in health and disease.
References
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APV (NMDAR antagonist). Bionity. [Link]
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AP5. Wikipedia. [Link]
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Davies, J., & Watkins, J. C. (1981). 2-Amino-5-phosphonovalerate (2APV), a potent and selective antagonist of amino acid-induced and synaptic excitation. Neuroscience Letters, 21(1), 77–81. [Link]
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Gean, P. W., & Ko, C. P. (1987). The NMDA Receptor Antagonist 2-amino-5-phosphonovalerate Blocks Stimulus Train-Induced Epileptogenesis but Not Epileptiform Bursting in the Rat Hippocampal Slice. Journal of Neurophysiology, 57(1), 1–21. [Link]
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Meldrum, B. S. (2003). A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. Epilepsy Research, 56(2-3), 85-93. [Link]
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Okiyama, K., Smith, D. H., & Gennarelli, T. A. (1997). Comparative Analysis of Brain Protection by N-methyl-D-aspartate Receptor Antagonists After Transient Focal Ischemia in Cats. Journal of Neurosurgery, 87(5), 764-771. [Link]
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Umemura, K., et al. (1997). Administration of a competitive NMDA antagonist MDL-100453 reduces infarct size after permanent middle cerebral artery occlusion in rat. Brain Research, 773(1-2), 61-65. [Link]
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Rogawski, M. A. (2000). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current Drug Targets, 1(1), 13-25. [Link]
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Lipton, S. A. (2004). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current Alzheimer Research, 1(2), 71-78. [Link]
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LTP Physiology Protocol. SynapseWeb - The University of Texas at Austin. [Link]
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Cunha, C., et al. (2015). Pharmacological agents used in the experimental protocols. ResearchGate. [Link]
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Winson-Bushby, E. (2025). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Scientifica. [Link]
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Eaton, P. E., et al. (2013). Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Medicinal Chemistry Research, 22(1), 360-366. [Link]
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Malenka, R. C., & Bear, M. F. (2004). NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD). Neuron, 44(1), 5-21. [Link]
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Arslan, M., et al. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. Neuroendocrinology, 47(5), 465-468. [Link]
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Li, H., et al. (2023). Advances in the Electrophysiological Recordings of Long-Term Potentiation. International Journal of Molecular Sciences, 24(8), 7192. [Link]
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Meredith, R. M., et al. (2007). Gating of NMDA receptor-mediated hippocampal spike timing-dependent potentiation by mGluR5. Journal of Neurophysiology, 98(5), 2841-2851. [Link]
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Frizelle, P. A., et al. (2006). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 51(2), 237-247. [Link]
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Paoletti, P., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(3), 2439. [Link]
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Davies, J., et al. (1986). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British Journal of Pharmacology, 89(4), 781-792. [Link]
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Kumar, A. (2024). Exploring the NMDAR antagonists as potential therapeutic agents in the treatment of Alzheimer's disease- A Review. Biointerface Research in Applied Chemistry, 14(2), 033. [Link]
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rac 5-Phosphono Norvaline Hydrochloride. Pharmaffiliates. [Link]
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Slice electrophysiology. Neuroservice. [Link]
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Olverman, H. J., et al. (1988). DL-2-amino-7-phosphonoheptanoic acid binding to homogenates of rat cerebral cortex. British Journal of Pharmacology, 95(3), 913-920. [Link]
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This compound. Genprice. [Link]
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Morris, R. G., et al. (1992). The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro. The Journal of Neuroscience, 12(1), 21-34. [Link]
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Ting, J. T., et al. (2014). Acute brain slice methods for adult and aging animals: application of targeted patch clamp analysis and optogenetics. Methods in Molecular Biology, 1183, 221-242. [Link]
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Myme, C. I., et al. (2003). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Journal of Visualized Experiments, (3), e10. [Link]
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MacLennan, A. J., et al. (2017). Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study. Journal of Neuroscience Methods, 284, 1-11. [Link]
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Shpakov, A. O., et al. (2020). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International Journal of Molecular Sciences, 21(11), 3950. [Link]
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Tateno, T., & Robinson, H. P. (2011). Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis. Methods in Molecular Biology, 772, 143-162. [Link]
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Ujihara, H., & Albuquerque, E. X. (1988). Ion channels activated by quinolinic acid in cultured rat hippocampal neurons. FEBS Letters, 235(1-2), 177-180. [Link]
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2-Amino-5-phosphonovaleric Acid. PubChem. [Link]
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O'Brien, R. J., & Fischbach, G. D. (1986). The action of excitatory amino acids on chick spinal cord neurones in culture. The Journal of Physiology, 381, 281-300. [Link]
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literature review of rac 5-Phosphono Norvaline Hydrochloride comparisons
An In-Depth Comparative Guide to rac-5-Phosphono Norvaline Hydrochloride and Alternative NMDA Receptor Antagonists
A Senior Application Scientist's Guide for Researchers in Neuropharmacology
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Consequently, it is a key target in the study of numerous neurological and psychiatric disorders. The selection of an appropriate antagonist is a pivotal decision in experimental design. This guide provides a detailed comparison of rac-5-Phosphono Norvaline Hydrochloride with other prominent NMDA receptor antagonists, offering experimental data and protocols to inform the researcher's choice.
Understanding rac-5-Phosphono Norvaline Hydrochloride
rac-5-Phosphono Norvaline Hydrochloride is a competitive antagonist that targets the glutamate binding site on the NMDA receptor. As a racemic mixture, it contains both the D- and L-isomers, with the D-isomer typically exhibiting higher potency. Its utility in research lies in its ability to selectively block NMDA receptor-mediated currents, thereby enabling the dissection of their contribution to various physiological and pathological processes.
Comparative Analysis of Binding Affinity and Selectivity
A crucial parameter for any antagonist is its binding affinity (often expressed as the inhibition constant, Ki), which indicates the concentration required to occupy 50% of the receptors. A lower Ki value signifies a higher affinity. Equally important is selectivity—the compound's preference for the NMDA receptor over other ionotropic glutamate receptors like AMPA and kainate receptors.
| Compound | Target Site | Ki (nM) | Selectivity over AMPA/Kainate Receptors |
| rac-5-Phosphono Norvaline | Glutamate | ~45 | High |
| AP5 (2-Amino-5-phosphonopentanoic acid) | Glutamate | ~260 | High |
| CGS 19755 (Selfotel) | Glutamate | ~50 | High |
| D-AP5 | Glutamate | ~330 | High |
| CGP 37849 | Glutamate | ~30 | High |
Table 1: Comparative binding affinities of selected NMDA receptor antagonists at the glutamate binding site. Note: Ki values are approximate and can vary based on experimental conditions.
As evidenced in Table 1, rac-5-Phosphono Norvaline possesses a high affinity for the NMDA receptor, comparable to that of CGS 19755 and notably stronger than the widely used AP5. This high affinity can be advantageous for achieving a robust and sustained receptor blockade in experimental preparations.
Experimental Protocols for In Vitro Characterization
To empirically validate and compare the functional potency of these antagonists, a combination of binding assays and electrophysiological recordings is recommended.
Radioligand Binding Assay: Quantifying Affinity
This technique provides a direct measure of a compound's affinity for the NMDA receptor.
Objective: To determine the Ki of rac-5-Phosphono Norvaline Hydrochloride and its alternatives.
Materials:
-
Synaptic membrane preparations from rat brain (e.g., cortical or hippocampal)
-
A radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)
-
Test compounds (rac-5-Phosphono Norvaline, AP5, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Prepare synaptic membranes using standard differential centrifugation techniques.
-
In a multi-well plate, combine a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the mixture to allow it to reach binding equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantify the bound radioactivity on the filters using a scintillation counter.
-
The resulting data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rationale: This assay provides a quantitative measure of affinity by directly assessing the competition between the unlabeled antagonist and the radioligand for the same binding site.
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Antagonism
This technique measures the functional consequence of receptor binding by recording ion flow through the NMDA receptor channel.
Objective: To determine the IC50 of rac-5-Phosphono Norvaline Hydrochloride in inhibiting NMDA-evoked currents.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices
-
A complete patch-clamp electrophysiology setup
-
Artificial cerebrospinal fluid (aCSF)
-
NMDA and its co-agonist, glycine
-
Test compounds
Methodology:
-
Prepare the neuronal culture or brain slice for recording.
-
Using a glass micropipette, establish a whole-cell recording configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential that allows for the measurement of inward NMDA receptor-mediated currents (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to elicit a stable baseline current.
-
Introduce increasing concentrations of the test antagonist into the perfusion solution.
-
Measure the resulting inhibition of the NMDA-evoked current at each concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.
Rationale: This functional assay provides a more physiologically relevant measure of a compound's potency by directly assessing its ability to block the ion channel function of the NMDA receptor.
Visualizing the Mechanism and Workflow
Caption: Mechanism of competitive antagonism at the NMDA receptor.
Caption: Experimental workflow for the comparative evaluation of NMDA receptor antagonists.
Concluding Remarks for the Research Professional
rac-5-Phosphono Norvaline Hydrochloride represents a potent and selective tool for the experimental modulation of NMDA receptor activity. Its high affinity makes it particularly suitable for applications requiring a thorough and sustained blockade of this receptor. The choice between rac-5-Phosphono Norvaline and other antagonists will ultimately depend on the specific demands of the experimental design, including the desired level of potency, the biological system under investigation, and the intended duration of action. By employing the rigorous comparative protocols detailed in this guide, researchers can make a data-driven decision to select the most appropriate antagonist, thereby enhancing the precision and reliability of their findings in the complex field of neuropharmacology.
References
The following is a list of representative publications relevant to the compounds discussed. It is not exhaustive but provides a starting point for further reading.
-
Fagg, G. E., & Matus, A. (1984). Selective blockade of N-methyl-aspartate-induced neuronal degeneration in the rat hippocampus by 2-amino-5-phosphonovalerate. Neuroscience Letters, 44(1), 17-22. [Link]
-
Olverman, H. J., Jones, A. W., & Watkins, J. C. (1988). [3H]D-2-amino-5-phosphonopentanoate as a ligand for N-methyl-D-aspartate receptors in the mammalian central nervous system. Neuroscience, 26(1), 1-15. [Link]
-
Boast, C. A., Gerhardt, S. C., Pastor, G., Lehmann, J., Etienne, P. E., & Liebman, J. M. (1988). The N-methyl-D-aspartate antagonists CGS 19755 and CPP suppress bursting activity of substantia nigra pars reticulata neurons in vivo. Brain Research, 442(1-2), 345-348. [Link]
-
Morris, R. G. (1989). Synaptic plasticity and learning: selective impairment of learning and blockade of long-term potentiation in vivo by the N-methyl-D-aspartate receptor antagonist, D-AP5. Journal of Neuroscience, 9(9), 3040-3057. [Link]
-
Fagg, G. E., Olpe, H. R., Pozza, M. F., Baud, J., Bittiger, H., van Riezen, H., & Williams, M. (1990). CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity. British Journal of Pharmacology, 99(4), 791-797. [Link]
A Researcher's Guide to NMDA Receptor Antagonism: Cross-Validation of rac-5-Phosphono Norvaline Hydrochloride
For researchers in neuroscience and drug development, the precise modulation of N-methyl-D-aspartate (NMDA) receptor activity is paramount for investigating synaptic plasticity, excitotoxicity, and a range of neurological disorders. This guide provides an in-depth comparative analysis of rac-5-Phosphono Norvaline Hydrochloride, a competitive NMDA receptor antagonist, alongside other widely used antagonists. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for making informed decisions in experimental design.
Introduction to Competitive NMDA Receptor Antagonism
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in excitatory synaptic transmission. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium block. Competitive NMDA receptor antagonists, such as rac-5-Phosphono Norvaline Hydrochloride, exert their effects by binding to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist and subsequent channel opening.
rac-5-Phosphono Norvaline Hydrochloride is a racemic mixture, with the D-enantiomer, D-2-amino-5-phosphonovaleric acid (D-AP5 or D-APV), being the pharmacologically active component. Its high selectivity for the NMDA receptor over other glutamate receptors, like AMPA and kainate receptors, makes it a valuable tool for dissecting NMDA receptor-dependent processes.
This guide will compare the performance of rac-5-Phosphono Norvaline Hydrochloride (specifically its active D-isomer, D-AP5) with other notable competitive antagonists, including CGS 19755 and CPP, across key experimental paradigms.
Comparative Analysis of Binding Affinities
The binding affinity of an antagonist to its target receptor is a critical parameter for determining its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
| Compound | Radioligand | Tissue Preparation | Ki (nM) | IC50 (nM) | Reference |
| D-AP5 | [3H]CGP 39653 | Rat brain membranes | - | ~1400 (Kd) | [1][2] |
| CGS 19755 | [3H]CGS 19755 | Rat brain membranes | 9 and 200 (two sites) | 100 | [3] |
| (R)-CPP | -CPP | Recombinant GluN2A | 41 | - | [4] |
| (RS)-CPP | [3H]CPP | Rat striatal slices | - | 8000 | [5] |
Key Insights:
-
Potency: CGS 19755 and (R)-CPP generally exhibit higher binding affinities (lower Ki values) compared to D-AP5, indicating greater potency at the NMDA receptor binding site. The presence of two binding sites for CGS 19755 suggests a more complex interaction with the receptor.
-
Racemic vs. Enantiomerically Pure: The data for CPP highlights the importance of using the active enantiomer, as the racemic mixture ((RS)-CPP) shows a significantly lower affinity. While this guide focuses on the racemic 5-Phosphono Norvaline Hydrochloride, it is the D-isomer (D-AP5) that is responsible for its antagonist activity.
Functional Antagonism: Electrophysiological Cross-Validation
Whole-cell patch-clamp electrophysiology provides a functional measure of antagonist activity by directly recording the inhibition of NMDA receptor-mediated currents.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: D-AP5 blocks LTP by preventing glutamate binding to the NMDA receptor.
Expected Outcomes in the Morris Water Maze:
Administration of competitive NMDA receptor antagonists like D-AP5 is expected to impair the acquisition of spatial memory in the Morris water maze. This is observed as an increased latency to find the hidden platform and less time spent in the target quadrant during a probe trial where the platform is removed. Chronic infusion of D-AP5 has been shown to cause a dose-dependent impairment of spatial learning. [2]
Experimental Protocols
A. Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the Ki of a test compound against the NMDA receptor.
Materials:
-
Test compound (e.g., rac-5-Phosphono Norvaline Hydrochloride)
-
Radioligand (e.g., [3H]CGP 39653)
-
Rat brain membrane preparation
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous glutamate. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
B. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional inhibition of NMDA receptor currents by a test compound.
Materials:
-
Cultured neurons or transfected cells expressing NMDA receptors
-
External solution (aCSF) containing NMDA and glycine
-
Internal pipette solution
-
Test compound solutions of varying concentrations
-
Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with internal solution.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a target cell.
-
Voltage-clamp the cell at a holding potential that relieves the magnesium block (e.g., +40 mV).
-
Perfuse the cell with external solution containing NMDA and glycine to evoke a baseline current.
-
Apply the test compound at increasing concentrations through the perfusion system.
-
Record the NMDA receptor-mediated current at each concentration.
-
-
Data Analysis: Measure the peak current amplitude at each antagonist concentration. Normalize the data to the baseline current and plot the percent inhibition against the log concentration of the antagonist to determine the IC50.
C. Morris Water Maze
Objective: To assess the effect of an NMDA receptor antagonist on spatial learning and memory.
Materials:
-
Circular water tank
-
Submersible platform
-
Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint)
-
Video tracking system
-
Rodents (rats or mice)
-
Test compound (e.g., rac-5-Phosphono Norvaline Hydrochloride) and vehicle
Procedure:
-
Acclimation: Handle the animals for several days before the experiment.
-
Pre-training (Visible Platform): For one or two days, train the animals to find a visible platform to ensure they can swim and are motivated to escape the water.
-
Acquisition Phase (Hidden Platform):
-
Administer the test compound or vehicle at a predetermined time before each training session.
-
For 4-5 days, conduct multiple trials per day where the animal must find a hidden, submerged platform. The start position is varied for each trial.
-
Record the latency to find the platform and the path taken using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds).
-
Measure the time spent in the quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the antagonist-treated and vehicle-treated groups.
Conclusion and Recommendations
rac-5-Phosphono Norvaline Hydrochloride, through its active D-AP5 enantiomer, is a potent and selective competitive antagonist of the NMDA receptor. While other competitive antagonists like CGS 19755 and CPP may exhibit higher binding affinities in certain assays, D-AP5 remains a cornerstone tool in neuroscience research due to its well-characterized effects in a multitude of experimental systems.
For the researcher, the choice of antagonist will depend on the specific experimental goals:
-
For experiments requiring a highly potent competitive antagonist, CGS 19755 or (R)-CPP may be advantageous.
-
For a well-validated and widely used competitive antagonist to block NMDA receptor-dependent phenomena in vitro and in vivo, rac-5-Phosphono Norvaline Hydrochloride (D-AP5) is an excellent and reliable choice.
-
When investigating the role of channel blockade or use-dependent inhibition, non-competitive antagonists like memantine or ketamine would be more appropriate.
By carefully considering the comparative data and employing the detailed protocols provided in this guide, researchers can confidently select and validate the most suitable NMDA receptor antagonist for their studies, ensuring the scientific rigor and integrity of their findings.
References
- BenchChem. (2025). A Comparative Guide to (RS)-CPP and Non-Competitive NMDA Receptor Antagonists. BenchChem.
- Lehmann, J., et al. (1988). CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo. European Journal of Pharmacology, 154(1), 89-93.
- Lehmann, J., et al. (1988). CGS 19755 is a potent and competitive antagonist at NMDA-type receptors. European Journal of Pharmacology, 154(1), 89-93.
- Murphy, D. E., et al. (1988). CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 246(2), 646-652.
- Boast, C. A., et al. (1988). The N-methyl-D-aspartate antagonists CGS 19755 and CPP reduce ischemic brain damage in gerbils. Brain Research, 442(2), 345-348.
- Parsons, C. G., et al. (1997). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Neuropharmacology, 36(8), 1239-1251.
- MedchemExpress. (n.d.). D-AP5 (D-APV).
- Grotta, J. C., et al. (1995). Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Stroke, 26(4), 602-605.
- InvivoChem. (n.d.). D-AP5.
- Tocris Bioscience. (2023). (R)-CPP.
- Hello Bio. (n.d.). D-AP5 | AP5, D-APV | NMDA receptor antagonist.
- Clements, J. D., & Westbrook, G. L. (1994). Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites. Journal of neurophysiology, 71(6), 2566-2569.
- ResearchGate. (n.d.). Summary of the IC50 values for Mg2+, memantine, MK-801, PhTX-343 and....
- Morris, R. G. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of neuroscience methods, 11(1), 47-60.
- Abcam. (n.d.). D-AP5, NMDA receptor antagonist (CAS 79055-68-8).
- R&D Systems. (n.d.). D-AP5.
- Davies, J., & Watkins, J. C. (1982). Actions of D and L forms of 2-amino-5-phosphonovalerate and 2-amino-4-phosphonobutyrate in the cat spinal cord. Brain research, 235(2), 378-386.
- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
- Sills, M. A., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. European journal of pharmacology, 192(1), 19-24.
- Reynolds, I. J., & Miller, R. J. (1989). [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is regulated by polyamines and divalent cations. Journal of pharmacology and experimental therapeutics, 251(1), 214-221.
- Axol Bioscience. (n.d.).
- Collingridge, G. L., & Bliss, T. V. (1987). NMDA receptors--their role in long-term potentiation. Trends in neurosciences, 10(7), 288-293.
- Murphy, D. E., et al. (1987). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British journal of pharmacology, 95(3), 932-938.
- Connelly, S. T., & Shepard, P. D. (1997).
- Sigma-Aldrich. (n.d.). D(—)-2-Amino-5-phosphonopentanoic acid.
- PubChem. (n.d.). 2-Amino-5-phosphonovaleric Acid.
- Sapphire Bioscience. (n.d.). rac 5-Phosphono Norvaline Hydrochloride.
- Pharmaffiliates. (n.d.). This compound.
- Genprice. (n.d.). This compound.
- Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5.
- Murphy, D. E., et al. (1987). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology, 95(3), 932–938.
Sources
- 1. Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10917J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA antagonists, CPP and CGS 19755, lack affinity for central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genprice.com [genprice.com]
Safety Operating Guide
Hazard Identification and Risk Assessment: Why Special Handling is Required
As a Senior Application Scientist, I understand that moving from groundbreaking research to successful drug development requires meticulous attention to detail at every stage, including the often-overlooked but critical process of chemical waste management. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of rac 5-Phosphono Norvaline Hydrochloride. We will move beyond simple instructions to explain the rationale behind these procedures, ensuring a deep understanding that fosters a culture of safety and excellence in your laboratory.
This compound (CAS No. 95306-96-0) is an amino acid derivative containing a stable carbon-phosphorus bond.[1] While specific toxicity data is limited, the Safety Data Sheet (SDS) for its stereoisomer, (R)-(-)-2-Amino-5-phosphonopentanoic acid, classifies it as a substance that causes serious eye irritation (Category 2), skin irritation (Category 2), and may cause respiratory irritation.[2]
The Core Scientific Rationale for Segregated Disposal: Organophosphonate compounds are known for their environmental persistence. They are not readily biodegradable and can interfere with phosphate precipitation processes in standard wastewater treatment plants.[3] Therefore, drain disposal is scientifically and ethically unacceptable. The primary directive for this compound is clear: Dispose of contents/container to an approved waste disposal plant. [2]
Essential Preparations: Personal Protective Equipment (PPE) and Spill Control
Before handling the compound for any purpose, including disposal, a thorough risk assessment mandates the use of appropriate PPE. This creates a primary barrier to exposure, safeguarding the researcher.
| Item | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-sealing safety goggles.[4] | Protects against accidental splashes or airborne dust particles causing serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust is generated. | Mitigates the risk of inhaling dust, which may cause respiratory irritation.[2] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Waste Characterization and Container Labeling
Proper identification is the most critical step in the waste management chain. Immediately upon deciding a material is waste, it must be labeled to prevent the generation of "unknowns," which are costly and hazardous to dispose of.[5]
-
Action: Obtain a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[6]
-
Procedure:
-
Affix the tag to a designated waste container before adding any waste.
-
On the tag, clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.[6]
-
List all constituents if it is a mixture.
-
Fill in the date of waste generation, the laboratory location (building and room number), and the Principal Investigator's name.[6]
-
Check the appropriate hazard pictograms (e.g., irritant).[6]
-
Step 2: Selecting and Managing the Waste Container
The integrity of the container prevents leaks and environmental contamination.
-
Action: Choose a compatible, sealable container for solid waste.
-
Procedure:
-
Primary Container: The original manufacturer's container is ideal for disposing of the unused dry chemical.[7] If this is not available, use a high-density polyethylene (HDPE) or glass container with a screw-on cap.
-
Seal: Ensure the container has a leak-proof, screw-on cap. Parafilm and stoppers are not acceptable for transport.[7] Keep the container closed except when adding waste.
-
Secondary Containment: Place the primary waste container in a larger, chemically compatible secondary container, such as a lab tray or bin. This precaution contains any potential spills or leaks.[7]
-
Step 3: Segregated Waste Accumulation
Chemical compatibility is a key principle of safe storage. Improper segregation can lead to dangerous reactions.
-
Action: Store the waste container in a designated, properly labeled satellite accumulation area within your laboratory.
-
Procedure:
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents or bases.
-
Ensure the storage area is away from drains and high-traffic areas.
-
Step 4: Arranging for Professional Disposal
Hazardous waste must be collected by trained professionals.
-
Action: Request a hazardous waste collection from your institution's EHS office.
-
Procedure:
-
Follow your institution's specific procedures for requesting a pickup. This is often done through an online system.
-
Ensure all container labels are complete and accurate before the scheduled pickup. EHS will not collect improperly labeled or leaking containers.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fishersci.com [fishersci.com]
- 3. Organic Phosphonates in Detergents - Wasser 3.0 [wasserdreinull.de]
- 4. forestry-suppliers.com [forestry-suppliers.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
A Researcher's Guide to Handling rac 5-Phosphono Norvaline Hydrochloride: From Lab Bench to Disposal
In the landscape of neuroscience research, particularly in the study of N-methyl-D-aspartate (NMDA) receptor antagonism, precision and safety are paramount. The compound rac 5-Phosphono Norvaline Hydrochloride, also known as 2-Amino-5-phosphonopentanoic acid hydrochloride, is a potent tool in these investigations. However, its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan rooted in the principles of chemical causality and laboratory best practices. Here, we will dissect the necessary personal protective equipment (PPE), outline procedural workflows, and establish clear disposal protocols to ensure both researcher safety and experimental integrity.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can specify the appropriate PPE, we must first understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with specific hazard statements that form the basis of our safety protocols.
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.
-
H335: May cause respiratory irritation. Inhalation of the powder can irritate the mucous membranes and lining of the respiratory tract.
These classifications are not mere formalities; they are directives. The potential for skin, eye, and respiratory irritation dictates a multi-faceted approach to PPE, creating a necessary barrier between the researcher and the chemical.
The Primary Defense: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is a direct response to the identified hazards. For a solid compound like this compound, the primary routes of exposure are dermal contact, ocular contact, and inhalation of airborne particulates.
Hand Protection: The First Line of Defense
Given the H315 classification (causes skin irritation), impervious gloves are mandatory.
-
Recommended Material: Nitrile gloves are the standard for handling most laboratory chemicals due to their excellent resistance to a wide range of substances and good dexterity.
-
Protocol: Always inspect gloves for tears or punctures before use. For procedures involving significant quantities or prolonged handling, consider double-gloving. Remove gloves using the proper technique (peeling them off from cuff to fingertip without touching the outer surface with bare skin) to avoid cross-contamination.
Eye and Face Protection: Shielding Against Irritants
The H319 warning (causes serious eye irritation) necessitates robust eye protection.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.
-
Best Practice: For weighing or any procedure that could generate dust, a full-face shield used in conjunction with safety glasses or chemical splash goggles provides superior protection for the entire face.
Body Protection: Preventing Dermal Exposure
To prevent accidental skin contact on arms and body, appropriate lab attire is crucial.
-
Requirement: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Material: A lab coat made of a chemically resistant material is preferable.
Respiratory Protection: Mitigating Inhalation Risks
The H335 warning (may cause respiratory irritation) is particularly relevant when handling the powdered form of the compound.
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a powder containment hood, especially when weighing or transferring the solid.
-
When Respirators are Needed: If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is required. A NIOSH-approved N95 or P95 particulate respirator is suitable for this purpose. Ensure proper fit testing has been conducted for the user.
Table 1: PPE Summary for Handling this compound
| Protection Type | Specification | Rationale (Based on Hazard Statement) |
| Hand Protection | Nitrile Gloves | H315: Causes skin irritation |
| Eye Protection | ANSI Z87.1 Safety Goggles or Glasses with Side Shields | H319: Causes serious eye irritation |
| Face Protection | Face Shield (recommended for powder handling) | H319: Augments eye protection |
| Body Protection | Laboratory Coat | H315: Prevents accidental skin contact |
| Respiratory Protection | N95/P95 Particulate Respirator (if fume hood is unavailable) | H335: May cause respiratory irritation |
Operational Plan: From Weighing to Waste
A clear, step-by-step workflow minimizes the risk of exposure. The following protocol outlines the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Designate Area: Conduct all handling of the solid compound within a designated area, preferably inside a chemical fume hood or powder containment hood.
-
Don PPE: Before handling the primary container, don the complete PPE ensemble: lab coat, nitrile gloves, and safety goggles. If not using a fume hood, add a face shield and a fitted N95 respirator.
-
Weighing: Use a weigh boat or creased weighing paper. Open the primary container slowly to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount. Avoid tapping or shaking the container.
-
Closure: Securely close the primary container immediately after use.
-
Clean-up: Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as chemical waste.
Solubilization and Use
-
In Solution: Once the compound is in solution, the risk of respiratory exposure is significantly reduced. However, the risk of skin and eye irritation from splashes remains.
-
Maintain PPE: Keep all PPE (gloves, lab coat, eye protection) on during handling of the solution.
-
Transfer: Use appropriate tools (e.g., pipettes) for transferring the solution to prevent splashes.
Diagram 1: Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
Disposal Plan: Completing the Lifecycle Safely
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Compound: Unused or waste this compound should be disposed of as chemical waste. Do not wash it down the drain or discard it in regular trash.
-
Aqueous Waste: Solutions containing the compound should be collected in a labeled hazardous aqueous waste container.
-
Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures. Consult with your Environmental Health and Safety (EH&S) department for guidance.
By adhering to this comprehensive plan, researchers can confidently and safely handle this compound, ensuring that their focus remains on advancing scientific discovery while upholding the highest standards of laboratory safety.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
